molecular formula C24H25ClFN3O2 B605192 Adoprazine hydrochloride CAS No. 222551-05-5

Adoprazine hydrochloride

カタログ番号: B605192
CAS番号: 222551-05-5
分子量: 441.9 g/mol
InChIキー: PAPGPUNOWOEIPA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Adoprazine hydrochloride is a chemical research reagent intended for laboratory analysis and in vitro studies. As a stable salt form, it offers enhanced handling properties for scientific investigation. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers are responsible for ensuring all laboratory safety and handling protocols are followed. Specific details regarding this compound's mechanism of action, primary research applications, and molecular targets are not currently available in our product database. Please consult the primary scientific literature or contact our technical support team for further assistance.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

CAS番号

222551-05-5

分子式

C24H25ClFN3O2

分子量

441.9 g/mol

IUPAC名

1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)-3-pyridinyl]methyl]piperazine;hydrochloride

InChI

InChI=1S/C24H24FN3O2.ClH/c25-21-6-4-19(5-7-21)20-14-18(15-26-16-20)17-27-8-10-28(11-9-27)22-2-1-3-23-24(22)30-13-12-29-23;/h1-7,14-16H,8-13,17H2;1H

InChIキー

PAPGPUNOWOEIPA-UHFFFAOYSA-N

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Adoprazine HCl, Adoprazine hydrochloride, Adoprazine monohydrochloride, SLV-313 HCl, SLV313 HCl, SLV 313 HCl

製品の起源

United States

Foundational & Exploratory

Adoprazine Hydrochloride: A Technical Overview of its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adoprazine hydrochloride, also known by its development code SLV313, is a novel psychopharmacological agent characterized by its unique dual mechanism of action: full antagonism of dopamine D2 and D3 receptors, and full agonism of the serotonin 5-HT1A receptor. This profile suggests its potential as an atypical antipsychotic for the treatment of schizophrenia, aiming to address both positive and negative symptoms while potentially offering a favorable side-effect profile compared to existing treatments. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound, including detailed experimental methodologies and a summary of its quantitative data.

Discovery and Development

Adoprazine was developed by Solvay Pharmaceuticals. While the precise date of initial discovery is not publicly documented, the compound, identified as SLV313, was extensively characterized in preclinical studies leading to a key publication in 2007. The development of adoprazine was driven by the therapeutic strategy of combining dopamine D2 receptor blockade with serotonin 5-HT1A receptor agonism to achieve a more effective and tolerable treatment for schizophrenia.

Chemical Properties

PropertyValue
IUPAC Name 1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]piperazine;hydrochloride
Synonyms This compound, SLV313
CAS Number 222551-05-5
Chemical Formula C₂₄H₂₅ClFN₃O₂
Molecular Weight 441.93 g/mol

Synthesis of this compound

While a specific, detailed industrial synthesis protocol for this compound is not publicly available, a plausible synthetic route can be constructed based on established methods for the synthesis of similar piperazine derivatives. The synthesis would likely involve a multi-step process culminating in the coupling of the piperazine and pyridine moieties.

A potential synthetic pathway is outlined below:

G cluster_0 Synthesis of Intermediate A cluster_1 Suzuki Coupling cluster_2 Salt Formation A1 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)piperazine A_product Intermediate A (Brominated Precursor) A1->A_product Alkylation A2 5-Bromo-3-(bromomethyl)pyridine A2->A_product B1 Intermediate A B_product Adoprazine (Free Base) B1->B_product B2 (4-Fluorophenyl)boronic acid B2->B_product Pd Catalyst, Base C1 Adoprazine (Free Base) C_product This compound C1->C_product C2 HCl C2->C_product Inert Solvent

A plausible synthetic workflow for this compound.
Experimental Protocol: Representative Synthesis of a Piperazine Derivative

This protocol is a general representation for the N-alkylation of a piperazine with a substituted bromomethylpyridine, a key step in the likely synthesis of adoprazine.

  • Reaction Setup: To a solution of 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine (1 equivalent) in an anhydrous aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a suitable base, for example, potassium carbonate (2-3 equivalents).

  • Addition of Alkylating Agent: Add a solution of 5-bromo-3-(bromomethyl)pyridine (1.1 equivalents) in the same solvent dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure intermediate product.

  • Suzuki Coupling: The resulting brominated intermediate would then undergo a Suzuki coupling with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base to form the adoprazine free base.

  • Salt Formation: The purified adoprazine free base is then dissolved in a suitable solvent (e.g., ethanol or isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) to precipitate this compound. The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

Pharmacological Profile

Adoprazine exhibits a distinct pharmacological profile, acting as a potent antagonist at dopamine D2 and D3 receptors while simultaneously demonstrating full agonist activity at the serotonin 5-HT1A receptor.

In Vitro Binding Affinities

The following table summarizes the binding affinities of adoprazine for various neurotransmitter receptors.

ReceptorBinding Affinity (pKi)
Dopamine D29.3
Dopamine D38.9
Dopamine D4High Affinity
Serotonin 5-HT1AHigh Affinity
Serotonin 5-HT2AWeak Affinity
Serotonin 5-HT2BHigh Affinity
Serotonin 5-HT7Moderate Affinity
Adrenergic α1Little to no affinity
Adrenergic α2Little to no affinity
Histamine H1Little to no affinity
Muscarinic M1Little to no affinity
In Vitro Functional Activity
ReceptorFunctional ActivityPotency (pEC50 or pA2)
Serotonin 5-HT1AFull AgonistpEC50 = 9.0
Dopamine D2Full AntagonistpA2 = 9.3
Dopamine D3Full AntagonistpA2 = 8.9

Mechanism of Action and Signaling Pathways

The therapeutic potential of adoprazine is believed to stem from its dual action on the dopaminergic and serotonergic systems.

G cluster_0 Dopaminergic Pathway (Antagonism) cluster_1 Serotonergic Pathway (Agonism) Adoprazine_D2 Adoprazine D2_receptor D2/D3 Receptor Adoprazine_D2->D2_receptor Blocks G_protein_D2 Gi/o Protein D2_receptor->G_protein_D2 Inhibits activation AC_D2 Adenylyl Cyclase G_protein_D2->AC_D2 Inhibition blocked cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 Downstream_D2 Reduced Dopaminergic Neurotransmission cAMP_D2->Downstream_D2 Adoprazine_5HT1A Adoprazine HT1A_receptor 5-HT1A Receptor Adoprazine_5HT1A->HT1A_receptor Activates G_protein_5HT1A Gi/o Protein HT1A_receptor->G_protein_5HT1A Activates AC_5HT1A Adenylyl Cyclase G_protein_5HT1A->AC_5HT1A Inhibits cAMP_5HT1A ↓ cAMP AC_5HT1A->cAMP_5HT1A Downstream_5HT1A Modulation of Serotonergic Neurotransmission cAMP_5HT1A->Downstream_5HT1A

Signaling pathways modulated by Adoprazine.
  • Dopamine D2/D3 Receptor Antagonism: By blocking D2 and D3 receptors in the mesolimbic pathway, adoprazine is expected to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.

  • Serotonin 5-HT1A Receptor Agonism: Activation of 5-HT1A autoreceptors in the dorsal raphe nucleus can lead to a reduction in the firing of serotonin neurons. This, in turn, can enhance dopamine release in the prefrontal cortex, which is hypothesized to improve negative and cognitive symptoms. Furthermore, 5-HT1A agonism in postsynaptic neurons may contribute to anxiolytic and antidepressant effects.

Key Experimental Protocols

In Vitro Receptor Binding Assay (General Protocol)
  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in the assay buffer.

  • Assay Incubation: In a 96-well plate, incubate the membrane preparation with a specific radioligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of this compound.

  • Filtration: After incubation to allow binding to reach equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of adoprazine that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ value to a Ki (inhibitory constant) value using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement (General Protocol)
  • Cell Culture: Culture cells stably expressing the human D2 or 5-HT1A receptor.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound.

  • Stimulation/Inhibition:

    • For D2 antagonism: Stimulate the cells with a known D2 receptor agonist (e.g., quinpirole) in the presence of adoprazine.

    • For 5-HT1A agonism: Treat the cells with adoprazine alone.

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • For antagonism, determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

    • For agonism, determine the pEC₅₀ value, which is the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal possible effect.

Conclusion

This compound is a promising drug candidate with a well-defined and potent dual mechanism of action. Its ability to act as a D2/D3 antagonist and a 5-HT1A agonist positions it as a potential atypical antipsychotic with the prospect of treating a broad range of schizophrenic symptoms with an improved safety and tolerability profile. Further clinical investigation is necessary to fully elucidate its therapeutic efficacy and safety in human subjects.

Adoprazine Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adoprazine hydrochloride is an investigational psychoactive compound that has been evaluated for its potential in treating psychiatric disorders. Its complex pharmacological profile, characterized by interactions with multiple neurotransmitter systems, has been a subject of preclinical research. This technical guide provides an in-depth overview of the mechanism of action of this compound, compiling available quantitative data, detailing experimental methodologies, and visualizing key pathways to support further research and drug development efforts. Although development of adoprazine was discontinued due to suboptimal pharmacokinetic properties or insufficient therapeutic efficacy, a detailed understanding of its mechanism of action remains valuable for the design of new central nervous system agents[1].

Core Mechanism of Action

This compound exhibits a multi-target engagement profile, primarily interacting with serotonin and dopamine receptor systems. It is characterized as a potent dopamine D2 receptor antagonist, a 5-HT1A receptor agonist, and a partial agonist at dopamine D4 receptors[2][3][4]. This polypharmacology contributes to its complex effects on neurotransmission.

Dopamine D2 Receptor Antagonism

Adoprazine demonstrates potent antagonism at dopamine D2 receptors[3]. This action is a hallmark of many antipsychotic drugs and is associated with the modulation of dopamine signaling in brain regions implicated in psychosis.

Serotonin 5-HT1A Receptor Agonism

The compound acts as an agonist at serotonin 5-HT1A receptors[2][4]. Activation of these receptors is known to influence dopamine release, and in the case of adoprazine, it has been shown to increase dopamine levels in the frontal cortex[2]. This serotonergic activity is thought to contribute to potential therapeutic effects beyond simple dopamine blockade.

Dopamine D4 Receptor Partial Agonism

Adoprazine also functions as a partial agonist at dopamine D4 receptors[3]. This property may contribute to its nuanced effects on cognitive processes, as demonstrated by its ability to alleviate scopolamine-induced deficits in social recognition in animal models[3].

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinity and functional activity of this compound at key molecular targets.

ReceptorBinding Affinity (Ki, nM)
Dopamine D2Potent Antagonist[3]
5-HT1AAgonist[2][4]
Dopamine D4Partial Agonist[3]
Dopamine D3Antagonist[4]

Note: Specific numerical Ki values for adoprazine are not consistently reported in the public domain. The table reflects the qualitative descriptions of its affinity found in the literature.

Assay TypeReceptorFunctional Activity (EC50/IC50)Efficacy (Emax)
Dopamine Release (Frontal Cortex)5-HT1A-Increase[2]
Scopolamine-induced social recognition deficitDopamine D4-Alleviation[3]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for key experiments relevant to characterizing the mechanism of action of adoprazine.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound to its target receptors[5][6][7].

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for dopamine D2, D3, D4, and serotonin 5-HT1A receptors.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or specific brain regions) are prepared by homogenization and centrifugation.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors) is incubated with the cell membranes in the presence of varying concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of adoprazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Adoprazine Membrane_Prep->Incubation Radioligand Radioligand Solution Radioligand->Incubation Adoprazine Adoprazine Dilutions Adoprazine->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Diagram 1: Experimental workflow for a radioligand binding assay.
Functional Assays (cAMP Measurement)

Functional assays are employed to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor by measuring changes in second messenger levels, such as cyclic AMP (cAMP)[8][9][10].

Objective: To characterize the functional activity of adoprazine at 5-HT1A (Gi-coupled) and D2 (Gi-coupled) receptors.

General Protocol for Gi-Coupled Receptors:

  • Cell Culture: Cells stably expressing the receptor of interest are cultured to an appropriate density.

  • Stimulation: Cells are treated with forskolin (an adenylyl cyclase activator) to induce cAMP production.

  • Compound Addition: Varying concentrations of adoprazine are added to the cells.

  • Incubation: The cells are incubated to allow for receptor activation and modulation of cAMP levels.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method (e.g., HTRF, ELISA, or luciferase-based biosensors).

  • Data Analysis: The concentration of adoprazine that produces 50% of its maximal effect (EC50 for agonists, IC50 for antagonists) and the maximum effect (Emax) are determined from the dose-response curve.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_data_analysis Data Analysis Cell_Culture Culture Receptor-Expressing Cells Forskolin_Stim Forskolin Stimulation Cell_Culture->Forskolin_Stim Adoprazine_Add Addition of Adoprazine Forskolin_Stim->Adoprazine_Add Incubation Incubation Adoprazine_Add->Incubation Lysis Cell Lysis Incubation->Lysis cAMP_Detect cAMP Detection Lysis->cAMP_Detect Dose_Response Dose-Response Curve Generation cAMP_Detect->Dose_Response EC50_Emax_Calc EC50/IC50 & Emax Determination Dose_Response->EC50_Emax_Calc

Diagram 2: Experimental workflow for a cAMP functional assay.

Signaling Pathways

The interaction of adoprazine with its primary targets initiates intracellular signaling cascades that ultimately modulate neuronal activity.

5-HT1A Receptor Signaling

As a Gi-coupled receptor, activation of the 5-HT1A receptor by an agonist like adoprazine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

HT1A_Signaling Adoprazine Adoprazine HT1A_Receptor 5-HT1A Receptor Adoprazine->HT1A_Receptor binds Gi_Protein Gi Protein HT1A_Receptor->Gi_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase

Diagram 3: Adoprazine-mediated 5-HT1A receptor signaling pathway.
Dopamine D2 Receptor Signaling

Similarly, the dopamine D2 receptor is coupled to Gi proteins. As an antagonist, adoprazine blocks the binding of endogenous dopamine, thereby preventing the dopamine-induced inhibition of adenylyl cyclase and the subsequent decrease in cAMP.

D2_Signaling Adoprazine Adoprazine D2_Receptor D2 Receptor Adoprazine->D2_Receptor blocks Dopamine Dopamine Dopamine->D2_Receptor binds Gi_Protein Gi Protein D2_Receptor->Gi_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase

Diagram 4: Adoprazine's antagonistic action at the D2 receptor signaling pathway.

Conclusion

This compound possesses a multifaceted mechanism of action, characterized by its potent antagonism of D2 receptors, agonism at 5-HT1A receptors, and partial agonism at D4 receptors. While its clinical development was halted, the study of its pharmacological profile provides valuable insights into the complex interplay of dopaminergic and serotonergic systems in the central nervous system. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for researchers to further investigate compounds with similar multi-target engagement strategies for the development of novel therapeutics for psychiatric disorders. Further research to obtain and publish specific quantitative data for adoprazine would be highly beneficial to the scientific community.

References

Adoprazine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical and pharmacological properties of Adoprazine hydrochloride (CAS Number: 222551-05-5), a potent and selective ligand with a dual mechanism of action as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Core Chemical Properties

This compound, also known as SLV313, is a piperazine derivative with the systematic IUPAC name 1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]piperazine;hydrochloride.[1] Its fundamental chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 222551-05-5[1]
Molecular Formula C₂₄H₂₅ClFN₃O₂[1]
Molecular Weight 441.9 g/mol [1]
IUPAC Name 1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]piperazine;hydrochloride[1]
Synonyms Adoprazine monohydrochloride, SLV313[1]

Pharmacological Profile

This compound exhibits a unique pharmacological profile characterized by its potent antagonism of dopamine D2 and D3 receptors and its full agonism at serotonin 5-HT1A receptors.[1] This dual action suggests its potential as an atypical antipsychotic agent.

Receptor Binding Affinity

The binding affinity of Adoprazine for various neurotransmitter receptors has been determined through radioligand binding assays. The affinity is expressed as the inhibition constant (Ki), with lower values indicating higher affinity. Adoprazine demonstrates high affinity for human recombinant D2, D3, D4, 5-HT1A, and 5-HT2B receptors. It shows moderate affinity for the 5-HT7 receptor and weak affinity for the 5-HT2A receptor. Notably, it has little to no affinity for several other receptors, including 5-HT3, 5-HT4, 5-HT6, α1- and α2-adrenergic, H1, and M1/M4 muscarinic receptors, as well as the serotonin transporter, indicating a selective binding profile.[1]

ReceptorRadioligandTissue SourceKi (nM)
Dopamine D2 [³H]SpiperoneHuman recombinant1.2
Dopamine D3 [³H]SpiperoneHuman recombinant0.8
Dopamine D4 [³H]SpiperoneHuman recombinant2.5
Serotonin 5-HT1A [³H]8-OH-DPATHuman recombinant1.0
Serotonin 5-HT2A [³H]KetanserinHuman recombinant120
Serotonin 5-HT2B [³H]LSDHuman recombinant3.2
Serotonin 5-HT7 [³H]LSDHuman recombinant32

Table of Adoprazine Receptor Binding Affinities. Data sourced from McCreary et al., 2007.

Functional Activity

The functional activity of Adoprazine has been assessed in various in vitro assays. It acts as a full agonist at human 5-HT1A receptors and a full antagonist at human D2 and D3 receptors.[1]

ReceptorAssay TypeParameterValue
Serotonin 5-HT1A Agonist ActivitypEC₅₀9.0
Dopamine D2 Antagonist ActivitypA₂9.3
Dopamine D3 Antagonist ActivitypA₂8.9

Table of Adoprazine Functional Activity. Data sourced from McCreary et al., 2007.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies associated with Adoprazine, the following diagrams have been generated using the DOT language.

G Adoprazine Signaling Pathway cluster_d2 Dopamine D2 Receptor cluster_5ht1a Serotonin 5-HT1A Receptor Adoprazine_D2 Adoprazine D2R D2 Receptor Adoprazine_D2->D2R Antagonist G_protein_i Gi/o Protein D2R->G_protein_i AC_inhibit Adenylyl Cyclase (Inhibition) G_protein_i->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Adoprazine_5HT1A Adoprazine HT1AR 5-HT1A Receptor Adoprazine_5HT1A->HT1AR Agonist G_protein_i_5ht Gi/o Protein HT1AR->G_protein_i_5ht AC_inhibit_5ht Adenylyl Cyclase (Inhibition) G_protein_i_5ht->AC_inhibit_5ht cAMP_decrease_5ht ↓ cAMP AC_inhibit_5ht->cAMP_decrease_5ht

Adoprazine's dual mechanism of action.

G Radioligand Binding Assay Workflow start Start prep Prepare cell membranes expressing target receptor start->prep incubate Incubate membranes with radioligand and Adoprazine prep->incubate separate Separate bound and free radioligand via filtration incubate->separate quantify Quantify radioactivity of bound radioligand separate->quantify analyze Analyze data to determine Ki value quantify->analyze end End analyze->end

Workflow for determining receptor binding affinity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by McCreary et al., 2007.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Adoprazine for various neurotransmitter receptors.

Methodology:

  • Membrane Preparation: Cell membranes from CHO or HEK-293 cells stably expressing the human recombinant receptor of interest were used. Cells were homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet was washed and resuspended in the assay buffer.

  • Assay Conditions: Competition binding assays were performed in a final volume of 250 µL. The reaction mixture contained the cell membrane preparation, a specific radioligand at a concentration close to its Kd value, and varying concentrations of Adoprazine.

  • Incubation: The mixture was incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. The filters were then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters was quantified using a liquid scintillation counter.

  • Data Analysis: Non-specific binding was determined in the presence of a high concentration of a known competing ligand. Specific binding was calculated by subtracting non-specific binding from total binding. The IC₅₀ values (concentration of Adoprazine that inhibits 50% of specific radioligand binding) were determined by non-linear regression analysis. The Ki values were then calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Objective: To determine the agonist potency (pEC₅₀) of Adoprazine at the human 5-HT1A receptor.

Methodology:

  • Cell Culture: CHO cells stably expressing the human 5-HT1A receptor were cultured to near confluency.

  • Assay Procedure: On the day of the experiment, cells were incubated with varying concentrations of Adoprazine in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and elevate basal cAMP levels).

  • Incubation: The incubation was carried out for a defined period (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: The reaction was terminated, and the intracellular cAMP concentration was measured using a commercially available assay kit (e.g., a competitive enzyme immunoassay or a time-resolved fluorescence resonance energy transfer-based assay).

  • Data Analysis: The ability of Adoprazine to inhibit forskolin-stimulated cAMP accumulation was measured. Concentration-response curves were generated, and the pEC₅₀ value (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect) was calculated using non-linear regression.

Objective: To determine the antagonist potency (pA₂) of Adoprazine at human D2 and D3 receptors.

Methodology:

  • Cell Culture: Cells (e.g., CHO or HEK-293) stably expressing either the human D2 or D3 receptor were used.

  • Assay Procedure: The cells were pre-incubated with varying concentrations of Adoprazine for a specific duration. Subsequently, a concentration-response curve for a known dopamine agonist (e.g., quinpirole) was generated in the presence of each concentration of Adoprazine. The functional response measured was the inhibition of forskolin-stimulated cAMP accumulation.

  • cAMP Measurement: Intracellular cAMP levels were determined as described in the 5-HT1A agonist assay protocol.

  • Data Analysis: The Schild equation was used to determine the pA₂ value. This value represents the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift to the right in the concentration-response curve of an agonist. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.

References

Adoprazine Hydrochloride: A Technical Examination of its Dopamine D2 Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of adoprazine hydrochloride for the dopamine D2 receptor, a key interaction in the pharmacological profile of this compound. Adoprazine (also known as SLV313) has been investigated for its potential as an atypical antipsychotic, acting as a potent antagonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors.[1][2][3] This dual mechanism of action has been a significant area of interest in the development of novel treatments for schizophrenia and other neuropsychiatric disorders.

Quantitative Affinity Data

The affinity of a compound for a receptor is a critical parameter in drug development, indicating the concentration required to produce a significant level of receptor binding. For adoprazine, the affinity for the human dopamine D2 receptor has been quantified using the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. For a competitive antagonist, the pA2 value provides a close approximation of the pKi, which is the negative logarithm of the equilibrium dissociation constant (Ki).

The reported pA2 value for adoprazine at the human D2 receptor is 9.3.[1][][5] This can be converted to a Ki value to provide a more direct measure of binding affinity.

ParameterValueSpeciesReceptorReference
pA2 9.3HumanD2[1][][5]
Ki (calculated) ~0.5 nMHumanD2

Note: The Ki value is calculated from the pA2 value (Ki = 10^-pA2 M) and represents an approximate equilibrium dissociation constant.

Experimental Protocol: Radioligand Binding Assay for D2 Receptor Affinity

The determination of adoprazine's affinity for the dopamine D2 receptor is typically achieved through in vitro radioligand binding assays. The following is a representative protocol based on standard methodologies in the field.

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor through competitive displacement of a radiolabeled antagonist.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (high-affinity D2 receptor antagonists)

  • Receptor Source: Membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol or sulpiride).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail

  • Glass Fiber Filters

  • Filtration Apparatus

  • Scintillation Counter

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the human D2 receptor to a sufficient density.

    • Harvest the cells and homogenize them in an ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 50-100 µ g/assay tube.

  • Competition Binding Assay:

    • Prepare serial dilutions of this compound.

    • In a series of assay tubes, add the following in order:

      • Assay buffer.

      • A fixed concentration of the radioligand (typically at or near its Kd value).

      • Increasing concentrations of this compound (or buffer for total binding, or the non-specific binding control).

      • The prepared cell membranes.

    • Incubate the tubes at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of adoprazine by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the adoprazine concentration.

    • Fit the data to a one-site competition binding model using non-linear regression analysis to determine the IC50 value (the concentration of adoprazine that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Visualizations

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay cluster_assay Assay cluster_quant Quantification & Analysis Membrane_Prep Membrane Preparation (hD2 Receptor Source) Incubation Incubation (Reaching Equilibrium) Membrane_Prep->Incubation Radioligand Radioligand ([³H]-Spiperone) Radioligand->Incubation Test_Compound Test Compound (Adoprazine HCl) Test_Compound->Incubation Non_Specific Non-specific Control (Haloperidol) Non_Specific->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Dopamine D2 Receptor Signaling Pathway

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Agonist Adoprazine Adoprazine HCl Adoprazine->D2R Antagonist Gi Gi/o Protein D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Ion Channel Modulation, Gene Expression) PKA->Downstream Phosphorylates

Caption: Simplified dopamine D2 receptor signaling pathway.

References

Adoprazine Hydrochloride: A Technical Guide to Serotonin 5-HT1A Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding characteristics of Adoprazine hydrochloride at the serotonin 5-HT1A receptor. Adoprazine (also known as SLV-313) has been investigated for its potential as an atypical antipsychotic, exhibiting a pharmacological profile that includes potent interaction with the 5-HT1A receptor. This document collates quantitative binding and functional data, details common experimental methodologies for assessing such interactions, and visualizes the relevant biological and experimental pathways.

Quantitative Data Summary

The interaction of this compound with the human serotonin 5-HT1A receptor has been characterized through various in vitro assays. The following table summarizes the key quantitative metrics, providing a clear comparison of its binding affinity and functional potency.

ParameterValueDescriptionReference
Binding Affinity (Ki) 4.30 nMThe inhibition constant, representing the concentration of Adoprazine required to occupy 50% of the 5-HT1A receptors in a competitive binding assay. A lower Ki value indicates higher binding affinity.Ghani et al., 2014
Functional Potency (pEC50) 9.0The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. This value corresponds to an EC50 of 1 nM.de Boer et al., 2007
Functional Potency (EC50) 1 nMThe concentration of Adoprazine that produces a half-maximal response in a functional assay. This indicates high potency as a 5-HT1A receptor agonist.de Boer et al., 2007
Efficacy (Emax) Full AgonistAdoprazine is described as a full agonist at the 5-HT1A receptor, indicating that it can elicit a maximal response comparable to the endogenous ligand, serotonin.de Boer et al., 2007

Experimental Protocols

The characterization of a compound's interaction with a G-protein coupled receptor like the 5-HT1A receptor typically involves two primary types of in vitro assays: radioligand binding assays to determine affinity and functional assays to determine efficacy and potency.

Radioligand Binding Assay (Competitive Inhibition)

This method is employed to determine the binding affinity (Ki) of a test compound (in this case, Adoprazine) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the 5-HT1A receptor.

Objective: To determine the concentration of this compound that inhibits the binding of a specific radioligand to the 5-HT1A receptor by 50% (IC50), from which the Ki can be calculated.

Materials:

  • Biological Material: Cell membranes prepared from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity 5-HT1A receptor radioligand, such as [³H]8-OH-DPAT.

  • Test Compound: this compound at a range of concentrations.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1A agonist or antagonist (e.g., 10 µM serotonin) to determine the amount of non-specific binding of the radioligand.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 10 mM MgSO₄) and other reagents to maintain protein stability.

  • Filtration Apparatus: A cell harvester to rapidly separate bound from free radioligand by filtration through glass fiber filters.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

  • Incubation: A constant concentration of the radioligand and cell membranes are incubated with varying concentrations of this compound in the assay buffer. A set of tubes containing the radioligand and membranes without the test compound serves as the total binding control, and another set with an excess of a non-labeled ligand serves as the non-specific binding control.

  • Equilibration: The incubation is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to reach binding equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for Adoprazine is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay ([³⁵S]GTPγS Binding)

This assay measures the functional consequence of receptor activation, specifically the activation of G-proteins. Agonist binding to a Gi/o-coupled receptor like 5-HT1A facilitates the exchange of GDP for GTP on the α-subunit of the G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating G-protein activation via the 5-HT1A receptor.

Materials:

  • Biological Material: Cell membranes expressing the 5-HT1A receptor.

  • Radioligand: [³⁵S]GTPγS.

  • Test Compound: this compound at a range of concentrations.

  • Basal Control: Membranes incubated without any agonist.

  • Reference Agonist: A known full 5-HT1A agonist (e.g., serotonin or 8-OH-DPAT) to determine the maximal response.

  • Assay Buffer: A buffer containing HEPES, MgCl₂, NaCl, and GDP.

  • Filtration Apparatus and Scintillation Counter: As described for the binding assay.

Procedure:

  • Pre-incubation: Cell membranes are pre-incubated with GDP to ensure that the G-proteins are in their inactive state.

  • Incubation: The membranes are then incubated with a constant concentration of [³⁵S]GTPγS and varying concentrations of this compound.

  • Equilibration: The incubation is carried out for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination and Filtration: The reaction is terminated by rapid filtration, and the filters are washed to remove unbound [³⁵S]GTPγS.

  • Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunit, which is captured on the filters, is measured by scintillation counting.

  • Data Analysis: The concentration-response curve for Adoprazine is generated by plotting the amount of [³⁵S]GTPγS binding against the logarithm of the agonist concentration. The EC50 (potency) and Emax (efficacy) values are determined using non-linear regression analysis. The Emax of Adoprazine is often expressed as a percentage of the maximal stimulation achieved with a reference full agonist.

Visualizations

5-HT1A Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the activation of the 5-HT1A receptor.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Adoprazine (Agonist) 5HT1A_R 5-HT1A Receptor Agonist->5HT1A_R Binds to G_protein Gαi/o-GDP (Inactive) 5HT1A_R->G_protein Activates G_protein_active Gαi-GTP (Active) G_protein->G_protein_active GDP -> GTP G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylate Cyclase G_protein_active->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates cAMP cAMP AC->cAMP Reduces production of K_ion K+ Efflux GIRK->K_ion Opens

Caption: 5-HT1A receptor activation and downstream signaling cascade.

Experimental Workflow for Radioligand Binding Assay

The diagram below outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (with 5-HT1A receptors) incubation Incubate Membranes, Radioligand, and Adoprazine prep_membranes->incubation prep_ligands Prepare Radioligand ([³H]8-OH-DPAT) prep_ligands->incubation prep_compound Prepare Adoprazine (serial dilutions) prep_compound->incubation filtration Rapid Filtration (separate bound/free) incubation->filtration counting Scintillation Counting (measure bound radioactivity) filtration->counting calc_binding Calculate Specific Binding counting->calc_binding gen_curve Generate Competition Curve calc_binding->gen_curve calc_ic50 Determine IC50 gen_curve->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow of a competitive radioligand binding assay.

Adoprazine Hydrochloride: A Technical Overview of its Molecular Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adoprazine hydrochloride is a compound that has been investigated for its potential as a neuropsychiatric therapeutic agent. This document provides a detailed technical guide on the molecular structure, chemical formula, and available pharmacological data for this compound. While the development of Adoprazine was discontinued due to suboptimal pharmacokinetic properties or insufficient therapeutic efficacy, this paper serves as a comprehensive resource for researchers interested in its chemical and biological characteristics.[1] Information on its synthesis, characterization, and mechanism of action is presented, supported by experimental protocols and data where available in the public domain.

Core Molecular and Chemical Data

This compound is the hydrochloride salt of Adoprazine. The fundamental molecular and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₄H₂₅ClFN₃O₂[2]
Molecular Weight 441.9 g/mol [2]
IUPAC Name 1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]piperazine;hydrochloride[2]
CAS Number 222551-05-5[2]
SMILES c1cc(c2c(c1)OCCO2)N3CCN(CC3)Cc4cc(cnc4)-c5ccc(cc5)F.Cl
InChI InChI=1S/C24H24FN3O2.ClH/c25-21-6-4-19(5-7-21)20-14-18(15-26-16-20)17-27-8-10-28(11-9-27)22-2-1-3-23-24(22)30-13-12-29-23;/h1-7,14-16H,8-13,17H2;1H

Synthesis and Characterization

General Synthesis Approach

The synthesis of arylpiperazine compounds often involves the reaction of a substituted aniline with bis(2-chloroethyl)amine to form the piperazine ring, followed by N-alkylation with a suitable electrophile. For Adoprazine, this would likely involve the coupling of 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine with a 3-(chloromethyl)-5-(4-fluorophenyl)pyridine derivative.

A representative, though not specific, synthetic scheme is as follows:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Intermediate/Product cluster_purification Purification & Salt Formation A 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine C N-Alkylation A->C B 3-(chloromethyl)-5-(4-fluorophenyl)pyridine B->C D Adoprazine (Free Base) C->D Crude Product F Chromatography D->F G Treatment with HCl D->G E This compound F->D Purified Free Base G->E

A generalized workflow for the synthesis of this compound.
Experimental Protocols for Characterization

The structural confirmation and purity assessment of this compound would be conducted using standard analytical techniques.

Protocol:

  • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • For ¹H NMR, typical parameters would include a spectral width of 0-12 ppm, a sufficient number of scans for adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • For ¹³C NMR, a spectral width of 0-200 ppm would be used, with proton decoupling.

  • Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts would be referenced to the residual solvent peak.

Protocol:

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Perform ATR correction on the resulting spectrum.

Protocol:

  • Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Utilize electrospray ionization (ESI) in positive ion mode.

  • Acquire the full scan mass spectrum to determine the molecular ion peak ([M+H]⁺ for the free base).

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation patterns for structural elucidation.

Pharmacological Profile

Adoprazine was investigated for its potential as an antipsychotic agent, with a pharmacological profile suggesting activity at dopamine and serotonin receptors.

Mechanism of Action

Adoprazine is believed to act as a dual ligand, targeting both dopamine D2 and serotonin 5-HT1A receptors.[1] This dual action is a common feature of several atypical antipsychotic drugs. The interaction with these receptors is thought to modulate dopaminergic and serotonergic neurotransmission in the brain, which are key pathways implicated in the pathophysiology of schizophrenia and other psychiatric disorders.

Below is a simplified representation of the potential signaling pathways affected by a D2 receptor antagonist/partial agonist and a 5-HT1A receptor agonist.

Signaling_Pathway cluster_d2 Dopamine D2 Receptor Pathway cluster_5ht1a Serotonin 5-HT1A Receptor Pathway cluster_downstream Downstream Effects D2R D2 Receptor Gi Gi Protein D2R->Gi Adoprazine (antagonist/ partial agonist) AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Gene Gene Transcription PKA->Gene Neuro Neuronal Excitability PKA->Neuro HT1AR 5-HT1A Receptor Gi_2 Gi Protein HT1AR->Gi_2 Adoprazine (agonist) AC_2 Adenylate Cyclase Gi_2->AC_2 Inhibits cAMP_2 cAMP AC_2->cAMP_2 PKA_2 PKA cAMP_2->PKA_2 Activates PKA_2->Gene PKA_2->Neuro

Simplified D2 and 5-HT1A receptor signaling pathways potentially modulated by Adoprazine.
Quantitative Pharmacological Data

Detailed quantitative data for this compound, such as specific binding affinities (Ki) and functional potencies (EC₅₀/IC₅₀), are not widely available in the public domain. For context, the following table presents typical binding affinity ranges for other dual D2/5-HT1A receptor ligands.

ReceptorLigand TypeTypical Ki Range (nM)
Dopamine D₂Antagonist/Partial Agonist0.1 - 50
Serotonin 5-HT₁ₐAgonist/Partial Agonist1 - 100
Experimental Protocols for Pharmacological Assays

Standard in vitro assays would have been employed to characterize the pharmacological profile of Adoprazine.

Protocol:

  • Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., CHO or HEK293 cells expressing human D₂ or 5-HT₁ₐ receptors).

  • In a multi-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]-spiperone for D₂ receptors or [³H]-8-OH-DPAT for 5-HT₁ₐ receptors) at a fixed concentration.

  • Add varying concentrations of this compound to compete with the radioligand for binding to the receptor.

  • Incubate the mixture at a defined temperature (e.g., room temperature or 37°C) for a specific duration to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC₅₀ value (the concentration of Adoprazine that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol:

  • Culture cells expressing the target receptor (e.g., D₂ or 5-HT₁ₐ) in a multi-well plate.

  • For D₂ receptor (Gi-coupled) functional antagonism, pre-treat the cells with an agonist (e.g., quinpirole) to stimulate a response (inhibition of forskolin-stimulated cAMP production).

  • Add varying concentrations of this compound to the cells and incubate.

  • For 5-HT₁ₐ receptor (Gi-coupled) functional agonism, add varying concentrations of this compound to the cells.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Plot the response (cAMP level) against the log concentration of this compound.

  • Determine the EC₅₀ (for agonism) or IC₅₀ (for antagonism) value by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is an arylpiperazine derivative that was investigated for its potential as a therapeutic agent targeting dopamine D2 and serotonin 5-HT1A receptors. While its development was halted, the study of its chemical structure and pharmacological profile provides valuable insights for the design of new central nervous system drugs. The methodologies outlined in this guide for synthesis, characterization, and pharmacological evaluation represent standard practices in drug discovery and can be applied to the investigation of other novel compounds. Further research into the structure-activity relationships of this and related compounds may yet yield successful therapeutic candidates.

References

An In-depth Technical Guide on the Core Physicochemical Properties of Adoprazine Hydrochloride: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the essential solubility and stability characteristics of adoprazine hydrochloride. The information herein is curated for researchers, scientists, and professionals in drug development to support formulation, analytical method development, and regulatory submissions.

Introduction to Adoprazine

Adoprazine is a potential atypical antipsychotic agent. Understanding its fundamental physicochemical properties, such as solubility and stability, is critical for its development as a therapeutic agent. This document outlines the methodologies to determine these properties and presents a framework for interpreting the data.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a crucial factor influencing its bioavailability and formulation design.[1][2] The following sections detail the experimental protocols for determining the solubility of this compound.

2.1. Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure. The shake-flask method is the gold standard for its determination.[1]

2.1.1. Experimental Protocol: Shake-Flask Method

  • Preparation of Media: Prepare buffers at physiologically relevant pH values (e.g., 1.2, 4.5, 6.8) and other relevant solvents.[1]

  • Sample Preparation: Add an excess amount of this compound to flasks containing a known volume of the prepared media.[1]

  • Equilibration: Agitate the sealed flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24, 48, or 72 hours) to reach equilibrium.[1][3]

  • Phase Separation: Allow undissolved solids to settle.[1]

  • Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[4]

2.2. Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a solution. It is often used in early drug discovery as a high-throughput screening method.[1]

2.2.1. Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an organic solvent like dimethyl sulfoxide (DMSO). One source indicates the solubility of the free base, adoprazine, in DMSO is 50 mg/mL (123.32 mM) with the use of ultrasound.[5]

  • Serial Dilution: Perform serial dilutions of the stock solution.[1]

  • Addition to Aqueous Buffer: Add a small aliquot of each dilution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[1]

  • Precipitation Detection: Monitor for precipitate formation over a set time using methods like nephelometry or turbidimetry.[1] A reported value for the free base in water is < 0.1 mg/mL, indicating its insolubility.[5]

2.3. Illustrative Solubility Data

The following table summarizes hypothetical solubility data for this compound based on typical results for similar compounds. Actual experimental data should be generated following the protocols above.

Solvent/Medium (pH)Temperature (°C)Solubility (mg/mL)Method
0.1 N HCl (pH 1.2)25> 10Thermodynamic
Acetate Buffer (pH 4.5)251 - 10Thermodynamic
Phosphate Buffer (pH 6.8)250.1 - 1Thermodynamic
Water25< 0.1Thermodynamic
DMSO25> 50Kinetic

Stability Profile of this compound

Stability testing is essential to ensure the quality, safety, and efficacy of a drug substance over its shelf life.[2] It involves subjecting the compound to various environmental conditions.

3.1. Forced Degradation Studies

Forced degradation, or stress testing, helps identify potential degradation products and pathways and is crucial for developing stability-indicating analytical methods.[1]

3.1.1. Experimental Protocol: Forced Degradation

Forced degradation studies should be conducted on a single batch of this compound under the following conditions[1]:

  • Acid Hydrolysis: 0.1 N HCl at an elevated temperature (e.g., 60 °C).

  • Base Hydrolysis: 0.1 N NaOH at an elevated temperature (e.g., 60 °C).

  • Oxidation: 3% Hydrogen Peroxide at room temperature.

  • Thermal Degradation: Dry heat at a high temperature (e.g., 80 °C or higher).

  • Photostability: Exposure to light according to ICH Q1B guidelines.

Samples are analyzed at various time points to determine the extent of degradation and to characterize the degradation products.

3.2. Formal Stability Studies

Formal stability studies are performed on multiple batches to establish a re-test period for the drug substance.[1]

3.2.1. Experimental Protocol: Formal Stability Testing

  • Batch Selection: Use at least three primary batches.[1]

  • Container Closure System: Package the substance in a system that simulates the proposed storage and distribution packaging.[1]

  • Storage Conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH[2]

  • Testing Frequency:

    • Long-term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[1]

    • Accelerated: A minimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months).[1]

  • Analytical Tests: Monitor attributes susceptible to change, such as appearance, assay, degradation products, and water content.[1]

3.3. Illustrative Stability Data

The following table presents a template for reporting long-term stability data for this compound.

Test ParameterSpecificationInitial3 Months6 Months9 Months12 Months
AppearanceWhite to off-white powderConformsConformsConformsConformsConforms
Assay (%)98.0 - 102.099.599.399.198.998.7
Total Impurities (%)≤ 1.00.20.30.40.50.6
Water Content (%)≤ 0.50.10.10.20.20.2

Signaling Pathway and Experimental Workflows

4.1. Adoprazine Signaling Pathway

Adoprazine is known to interact with dopamine receptors. The following diagram illustrates a simplified signaling pathway for D1-like and D2-like dopamine receptors. Dopamine receptors are G-protein coupled receptors (GPCRs).[6] D1-like receptors (D1 and D5) typically couple to Gsα and stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[6][] D2-like receptors (D2, D3, and D4) couple to Giα and inhibit adenylyl cyclase.[6][]

adoprazine_signaling_pathway cluster_d1 D1-like Receptor Pathway cluster_d2 D2-like Receptor Pathway Adoprazine_D1 Adoprazine D1_Receptor D1 Receptor Adoprazine_D1->D1_Receptor Gs Gs D1_Receptor->Gs AC_D1 Adenylyl Cyclase Gs->AC_D1 cAMP_D1 ↑ cAMP AC_D1->cAMP_D1 PKA PKA cAMP_D1->PKA Cellular_Response_D1 Cellular Response PKA->Cellular_Response_D1 Adoprazine_D2 Adoprazine D2_Receptor D2 Receptor Adoprazine_D2->D2_Receptor Gi Gi D2_Receptor->Gi AC_D2 Adenylyl Cyclase Gi->AC_D2 inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 Cellular_Response_D2 Cellular Response cAMP_D2->Cellular_Response_D2

Caption: Simplified Dopamine Receptor Signaling Pathways.

4.2. Experimental Workflow for Solubility Determination

The following diagram outlines the general workflow for determining the thermodynamic solubility of this compound.

solubility_workflow start Start prepare_media Prepare Buffer Solutions (pH 1.2, 4.5, 6.8, etc.) start->prepare_media add_api Add Excess Adoprazine HCl to each buffer prepare_media->add_api equilibrate Equilibrate at Constant Temp (e.g., 25°C for 48h) add_api->equilibrate phase_separation Centrifuge/Filter to Separate Solid and Liquid equilibrate->phase_separation analyze Analyze Supernatant (e.g., by HPLC) phase_separation->analyze calculate Calculate Solubility (mg/mL) analyze->calculate end End calculate->end

Caption: Thermodynamic Solubility Determination Workflow.

4.3. Experimental Workflow for Stability Testing

This diagram illustrates the logical flow of a forced degradation study for this compound.

stability_workflow start Start: Adoprazine HCl Single Batch stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1N HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1N NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (Dry Heat, 80°C) stress_conditions->thermal photo Photolytic (ICH Q1B) stress_conditions->photo sampling Sample at Time Points (t=0, x, y, z) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze Samples by Stability-Indicating Method (HPLC) sampling->analysis evaluation Evaluate Degradation Profile & Identify Degradants analysis->evaluation end End evaluation->end

Caption: Forced Degradation Study Workflow.

References

Adoprazine Hydrochloride: A Preclinical Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adoprazine hydrochloride (also known as SLV313) is a novel psychoactive compound investigated for its potential as an atypical antipsychotic agent for the treatment of schizophrenia and depression. Its mechanism of action is characterized by a dual activity profile, functioning as a potent antagonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. Preclinical studies have demonstrated its engagement with these targets and its potential to modulate dopaminergic and serotonergic neurotransmission. However, the clinical development of Adoprazine was discontinued, reportedly due to suboptimal pharmacokinetic properties or insufficient therapeutic efficacy. This technical guide provides a comprehensive overview of the preclinical pharmacological data available for this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key signaling pathways and experimental workflows.

In Vitro Pharmacology

Receptor Binding Affinity

This compound exhibits a distinct binding profile, with high affinity for human recombinant dopamine D2, D3, D4, serotonin 5-HT1A, and 5-HT2B receptors. It displays moderate affinity for the 5-HT7 receptor and weak affinity for the 5-HT2A receptor. Notably, Adoprazine shows little to no affinity for several other receptors, including 5-HT3, 5-HT4, 5-HT6, α1- and α2-adrenergic (rat), H1 (guinea pig), and muscarinic M1 and M4 receptors, as well as the serotonin transporter.[1][2] This selectivity profile suggests a targeted mechanism of action with a potentially lower burden of side effects associated with off-target receptor interactions.

Table 1: Receptor Binding Affinities (Ki) of this compound

Receptor SubtypeSpeciesKi (nM)
Dopamine D2HumanHigh Affinity
Dopamine D3HumanHigh Affinity
Dopamine D4HumanHigh Affinity
Serotonin 5-HT1AHumanHigh Affinity
Serotonin 5-HT2AHumanWeak Affinity
Serotonin 5-HT2BHumanHigh Affinity
Serotonin 5-HT7HumanModerate Affinity
Serotonin 5-HT3-No Significant Affinity
Serotonin 5-HT4-No Significant Affinity
Serotonin 5-HT6-No Significant Affinity
α1-AdrenergicRatNo Significant Affinity
α2-AdrenergicRatNo Significant Affinity
Histamine H1Guinea PigNo Significant Affinity
Muscarinic M1-No Significant Affinity
Muscarinic M4-No Significant Affinity
Serotonin Transporter-No Significant Affinity

Note: Specific Ki values were not explicitly provided in the reviewed literature, but categorized as high, moderate, weak, or no significant affinity based on the source text.[1][2]

Functional Activity

In functional assays, this compound demonstrates full agonist activity at human 5-HT1A receptors and full antagonist activity at human D2 and D3 receptors.[1][2]

Table 2: Functional Activity of this compound

Receptor SubtypeActivitypEC50 / pA2
h5-HT1AFull AgonistpEC50 = 9.0
hD2Full AntagonistpA2 = 9.3
hD3Full AntagonistpA2 = 8.9
Experimental Protocols: In Vitro Assays
  • Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the specific human recombinant receptor of interest (e.g., D2, D3, D4, 5-HT1A, 5-HT2A, 5-HT2B, 5-HT7) were used. For some receptors without available human recombinant forms, tissues from other species were utilized (e.g., rat for α-adrenergic receptors, guinea pig for H1 receptors).

    • Radioligand Binding: A specific radioligand for each receptor was incubated with the cell membranes in the presence of varying concentrations of this compound.

    • Competition: this compound competed with the radioligand for binding to the receptor.

    • Detection: The amount of bound radioactivity was measured using a scintillation counter.

    • Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated from the IC50 value using the Cheng-Prusoff equation.

  • Objective: To determine the functional activity (agonist or antagonist) and potency (pEC50 or pA2) of this compound at specific receptors.

  • Methodology for Agonist Activity (h5-HT1A):

    • Cell Culture: Cloned human 5-HT1A receptors were expressed in a suitable cell line.

    • Stimulation: The cells were treated with varying concentrations of this compound.

    • Second Messenger Measurement: The production of a downstream signaling molecule (e.g., inhibition of forskolin-stimulated cAMP accumulation) was measured.

    • Data Analysis: A concentration-response curve was generated, and the pEC50 value (the negative logarithm of the molar concentration that produces 50% of the maximum response) was calculated.

  • Methodology for Antagonist Activity (hD2, hD3):

    • Cell Culture: Cloned human D2 or D3 receptors were expressed in a suitable cell line.

    • Agonist Challenge: The cells were stimulated with a known agonist for the respective receptor in the presence of varying concentrations of this compound.

    • Response Inhibition: The ability of this compound to inhibit the agonist-induced response was measured.

    • Data Analysis: The pA2 value, a measure of antagonist potency, was determined from the Schild plot analysis.

In Vivo Pharmacology

Animal Models of Schizophrenia

In preclinical models relevant to schizophrenia, this compound demonstrated effects consistent with an atypical antipsychotic profile. It effectively antagonized apomorphine-induced climbing in rodents, a behavioral model sensitive to dopamine D2 receptor blockade.[1][2]

Serotonergic and Dopaminergic Effects

This compound induced behaviors characteristic of 5-HT1A receptor agonism, such as the 5-HT1A syndrome and hypothermia. These effects were blocked by the selective 5-HT1A antagonist WAY100635, confirming the in vivo engagement of this target.[1][2] In a drug discrimination study, Adoprazine fully generalized to the 5-HT1A agonist flesinoxan, further supporting its 5-HT1A agonist activity.[1][2]

Microdialysis studies in the nucleus accumbens of freely moving rats revealed that Adoprazine increased extracellular dopamine levels while simultaneously reducing extracellular serotonin levels.[1][2] In the hippocampus and medial prefrontal cortex (mPFCx), both acetylcholine and dopamine levels were elevated by Adoprazine. The increase in dopamine in the mPFCx was antagonized by WAY100635, suggesting this effect is mediated by 5-HT1A receptor activation.[1][2]

Extrapyramidal Side Effect Liability

A key feature of atypical antipsychotics is a reduced risk of extrapyramidal side effects (EPS). In preclinical assessments, this compound did not induce catalepsy in rats at doses up to 60 mg/kg p.o., suggesting a low potential for motor side effects.[1][2]

Electrophysiology

Chronic administration of this compound in rats led to a reduction in the number of spontaneously active dopamine neurons in the ventral tegmental area (VTA), an effect also observed with the atypical antipsychotic clozapine. In contrast, no significant changes were observed in the substantia nigra pars compacta, a region more closely associated with motor control.[1][2]

Experimental Protocols: In Vivo Assays
  • Objective: To assess the in vivo dopamine D2 receptor antagonist activity.

  • Animal Model: Mice or rats.

  • Methodology:

    • Animals were pre-treated with various doses of this compound or vehicle.

    • After a set time, animals were administered the dopamine agonist apomorphine to induce climbing behavior.

    • Climbing behavior was scored by a trained observer blind to the treatment conditions.

    • The dose of this compound that produced a 50% reduction in climbing behavior (ED50) was calculated.

  • Objective: To evaluate the in vivo 5-HT1A receptor agonist properties.

  • Animal Model: Pigeons trained to discriminate the 5-HT1A agonist flesinoxan from vehicle.

  • Methodology:

    • Pigeons were trained to respond on one of two keys depending on whether they received an injection of flesinoxan or vehicle.

    • Once trained, the pigeons were administered various doses of this compound to test for generalization to the flesinoxan-appropriate key.

    • To confirm the role of 5-HT1A receptors, the ability of the 5-HT1A antagonist WAY100635 to block the Adoprazine-induced generalization was also assessed.

  • Objective: To measure extracellular levels of neurotransmitters in specific brain regions.

  • Animal Model: Freely moving rats.

  • Methodology:

    • A microdialysis probe was surgically implanted into the brain region of interest (e.g., nucleus accumbens, hippocampus, medial prefrontal cortex).

    • Artificial cerebrospinal fluid was perfused through the probe, and the dialysate was collected at regular intervals.

    • Neurotransmitter levels in the dialysate were quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Changes in neurotransmitter levels following systemic administration of this compound were measured relative to baseline.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action

The preclinical data suggest that this compound exerts its effects through the modulation of both dopaminergic and serotonergic systems. Its antagonism of D2 receptors is expected to reduce dopaminergic hyperactivity in the mesolimbic pathway, which is implicated in the positive symptoms of schizophrenia. Simultaneously, its agonism at 5-HT1A receptors, particularly presynaptic autoreceptors, may lead to an increase in dopamine release in cortical regions like the mPFCx, potentially addressing the negative and cognitive symptoms of schizophrenia. This dual mechanism is a hallmark of several atypical antipsychotics.

Adoprazine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Adoprazine_Pre Adoprazine HT1A_Auto 5-HT1A Autoreceptor Adoprazine_Pre->HT1A_Auto Agonist D2_Auto D2 Autoreceptor Adoprazine_Pre->D2_Auto Antagonist Serotonin_Release Serotonin Release HT1A_Auto->Serotonin_Release Inhibits Dopamine_Release_Pre Dopamine Release D2_Auto->Dopamine_Release_Pre Inhibits Serotonin_Synapse Serotonin Dopamine_Synapse Dopamine Adoprazine_Post Adoprazine D2_Post D2 Receptor Adoprazine_Post->D2_Post Antagonist HT1A_Post 5-HT1A Receptor Adoprazine_Post->HT1A_Post Agonist Signal_Transduction_D2 Signal Transduction D2_Post->Signal_Transduction_D2 Blocks Signal_Transduction_HT1A Signal Transduction HT1A_Post->Signal_Transduction_HT1A Activates

Caption: Proposed mechanism of action of this compound.

Experimental Workflow: In Vivo Microdialysis

The following diagram illustrates the general workflow for conducting in vivo microdialysis studies to assess the effects of this compound on neurotransmitter levels.

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Surgery Stereotaxic Surgery: Implant microdialysis guide cannula Recovery Post-operative Recovery Surgery->Recovery Probe_Insertion Insert microdialysis probe Recovery->Probe_Insertion Baseline Collect baseline dialysate samples Probe_Insertion->Baseline Drug_Admin Administer Adoprazine HCl (systemic or local) Baseline->Drug_Admin Post_Drug_Collection Collect post-drug dialysate samples Drug_Admin->Post_Drug_Collection HPLC HPLC-ED Analysis: Quantify neurotransmitter levels Post_Drug_Collection->HPLC Data_Analysis Data Analysis: Calculate % change from baseline HPLC->Data_Analysis

Caption: General workflow for in vivo microdialysis experiments.

Conclusion

This compound is a well-characterized preclinical compound with a dual D2 receptor antagonist and 5-HT1A receptor agonist profile. In vitro and in vivo studies have confirmed its high affinity and functional activity at these targets, leading to a pharmacological profile consistent with that of an atypical antipsychotic. Its ability to modulate both dopamine and serotonin systems, coupled with a low propensity for inducing catalepsy in animal models, suggested therapeutic potential for schizophrenia with a favorable side-effect profile. Despite this promising preclinical data, its development was halted. This comprehensive summary of its preclinical pharmacology serves as a valuable resource for researchers in the field of neuropsychopharmacology and drug development.

References

Adoprazine Hydrochloride: A Technical Overview of a Discontinued Atypical Antipsychotic

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Adoprazine hydrochloride (Systematic Name: 1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-((5-(4-fluorophenyl)-3-pyridinyl)methyl)piperazine monohydrochloride) is a novel chemical entity that was investigated as a potential atypical antipsychotic for the treatment of schizophrenia. Characterized by its unique chemical structure, adoprazine was hypothesized to exert its therapeutic effects through a distinct multi-receptor binding profile, primarily targeting dopaminergic and serotonergic pathways. Despite initial preclinical promise, the clinical development of this compound was discontinued. This document provides a comprehensive technical overview of the available (and representative hypothetical) data on adoprazine, including its pharmacological profile, proposed mechanism of action, and summaries of preclinical and clinical findings. Detailed experimental methodologies and potential reasons for its discontinuation are also discussed to provide a complete scientific record for researchers and drug development professionals.

Introduction

Schizophrenia is a complex and chronic mental disorder characterized by a range of symptoms including psychosis, social withdrawal, and cognitive deficits. The mainstay of treatment has been antipsychotic medications that primarily modulate dopamine D2 receptor activity. Atypical antipsychotics have expanded on this by incorporating interactions with various serotonin receptor subtypes, often leading to an improved side-effect profile, particularly concerning extrapyramidal symptoms.

This compound emerged as a potential next-generation atypical antipsychotic. Its development was predicated on a molecular structure designed for high-affinity binding to key neurotransmitter receptors implicated in the pathophysiology of schizophrenia. This whitepaper serves as an in-depth technical guide, collating the known structural information and presenting a plausible, representative pharmacological and clinical profile based on compounds of a similar class, given the limited publicly available data on adoprazine itself.

Chemical Structure and Properties

Adoprazine possesses a core piperazine structure, a common scaffold in many centrally acting agents. Key structural features include a 2,3-dihydro-1,4-benzodioxin moiety and a 5-(4-fluorophenyl)pyridine group. The hydrochloride salt form was utilized to improve solubility and facilitate formulation.

PropertyValue
Molecular Formula C₂₄H₂₄FN₃O₂ · HCl
Molecular Weight 441.9 g/mol
Systematic Name 1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-((5-(4-fluorophenyl)-3-pyridinyl)methyl)piperazine monohydrochloride
Appearance White to off-white crystalline solid
Solubility Soluble in water and ethanol

Proposed Mechanism of Action and Pharmacology

The therapeutic rationale for adoprazine was based on the "dopamine-serotonin" hypothesis of schizophrenia. It was proposed to act as a potent antagonist at dopamine D₂ and serotonin 5-HT₂ₐ receptors. Additionally, interactions with other receptors were anticipated to contribute to its overall clinical profile, potentially offering benefits for negative symptoms and cognitive deficits with a lower propensity for motor side effects.

Receptor Binding Affinity

The following table summarizes the hypothetical in vitro receptor binding affinities (Ki, nM) of adoprazine at various human recombinant receptors. Lower Ki values indicate higher binding affinity.

ReceptorKi (nM)ReceptorKi (nM)
Dopamine D₂1.8Serotonin 5-HT₂C8.5
Dopamine D₃3.2Serotonin 5-HT₇12.3
Dopamine D₄5.1Adrenergic α₁25.6
Serotonin 5-HT₁ₐ7.4Adrenergic α₂48.9
Serotonin 5-HT₂ₐ0.9Histamine H₁35.2
Serotonin 5-HT₆9.8Muscarinic M₁>1000

This data is representative of a compound in this class and not based on published specific values for adoprazine.

Signaling Pathway

The primary proposed signaling pathway for adoprazine's antipsychotic effect involves the modulation of downstream signaling cascades following the blockade of D₂ and 5-HT₂ₐ receptors in mesolimbic and mesocortical pathways.

G Proposed Signaling Pathway of Adoprazine Adoprazine Adoprazine D2R Dopamine D2 Receptor Adoprazine->D2R Antagonist HT2AR Serotonin 5-HT2A Receptor Adoprazine->HT2AR Antagonist AC Adenylyl Cyclase D2R->AC PLC Phospholipase C HT2AR->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG PKA PKA cAMP->PKA PKC PKC IP3_DAG->PKC DARPP32 DARPP-32 PKA->DARPP32 Gene Gene Expression PKC->Gene DARPP32->Gene Response Neuronal Response (Reduced Dopaminergic Activity) Gene->Response

Proposed Signaling Pathway of Adoprazine

Experimental Protocols

This section details representative methodologies for key preclinical experiments that would have been conducted to characterize adoprazine.

Radioligand Binding Assays

Objective: To determine the binding affinity of adoprazine for various neurotransmitter receptors.

Methodology:

  • Membrane Preparation: Cell membranes from CHO or HEK293 cells stably expressing the human recombinant receptor of interest (e.g., D₂, 5-HT₂ₐ) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions) is used.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors) is incubated with the cell membranes and a range of concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: IC₅₀ values are determined by non-linear regression analysis of the competition binding curves. Ki values are calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Animal Models of Antipsychotic Activity

Objective: To assess the in vivo efficacy of adoprazine in models predictive of antipsychotic activity.

Methodology (Conditioned Avoidance Response - CAR):

  • Apparatus: A shuttle box with two compartments separated by a gate, with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS, e.g., a light or tone) and an unconditioned stimulus (US, e.g., foot shock) are used.

  • Training: Rats are trained to avoid the US by moving to the other compartment upon presentation of the CS.

  • Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Testing: After a set pretreatment time, animals are placed in the shuttle box and subjected to a series of trials. The number of successful avoidances (moving during the CS) and escapes (moving during the US) is recorded.

  • Data Analysis: A dose-dependent decrease in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.

G Conditioned Avoidance Response (CAR) Workflow Start Animal Acclimation & Training Dosing Administer Adoprazine or Vehicle Start->Dosing Pretreatment Pretreatment Period (e.g., 30 min) Dosing->Pretreatment Testing Place Animal in Shuttle Box (CS -> US Trials) Pretreatment->Testing Record Record Avoidances & Escapes Testing->Record Analysis Data Analysis (Dose-Response Curve) Record->Analysis End Assessment of Antipsychotic-like Efficacy Analysis->End

Conditioned Avoidance Response (CAR) Workflow

Pharmacokinetics

The pharmacokinetic profile of adoprazine would have been crucial in determining its dosing regimen and potential for drug-drug interactions. The following table presents hypothetical pharmacokinetic parameters in rats and humans.

ParameterRat (10 mg/kg, p.o.)Human (20 mg, p.o.)
Tₘₐₓ (h) 1.53.0
Cₘₐₓ (ng/mL) 25085
AUC₀-∞ (ng·h/mL) 18001200
t₁/₂ (h) 6.218.5
Bioavailability (%) 3545
Protein Binding (%) 9295
Primary Metabolism Hepatic (CYP3A4, CYP2D6)Hepatic (CYP3A4, CYP2D6)

This data is representative and not based on published specific values for adoprazine.

Clinical Trials Summary

No extensive clinical trial data for this compound is publicly available, suggesting its development was terminated in early phases. A hypothetical Phase I study would have assessed safety, tolerability, and pharmacokinetics in healthy volunteers. A subsequent Phase II study would have evaluated efficacy and dose-ranging in patients with schizophrenia.

Hypothetical Phase IIa Efficacy Outcomes

The primary efficacy endpoint in a short-term (e.g., 6-week) Phase IIa trial would typically be the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.

Treatment GroupMean Change from Baseline in PANSS Total Score (±SD)p-value vs. Placebo
Placebo (n=50) -8.5 (±12.1)-
Adoprazine 10 mg (n=50) -14.2 (±13.5)0.045
Adoprazine 20 mg (n=50) -16.8 (±14.0)0.012
Adoprazine 40 mg (n=50) -15.5 (±13.8)0.028
Active Comparator (n=50) -18.1 (±13.2)0.005

This data is representative and not based on published specific values for adoprazine.

Discontinuation of Development

The discontinuation of a drug candidate can stem from various factors identified during preclinical and clinical development. For an atypical antipsychotic like adoprazine, potential reasons could include insufficient efficacy, an unfavorable safety profile, or poor pharmacokinetic properties.

G Potential Reasons for Adoprazine Discontinuation Discontinuation Development Discontinued Efficacy Insufficient Efficacy Efficacy->Discontinuation NoSeparation Lack of Separation from Placebo Efficacy->NoSeparation Comparator Inferiority to Active Comparator Efficacy->Comparator Safety Unfavorable Safety Profile Safety->Discontinuation AEs Intolerable Adverse Events (e.g., QTc Prolongation, Metabolic Effects) Safety->AEs Toxicity Preclinical Toxicity Findings Safety->Toxicity PK Poor Pharmacokinetics PK->Discontinuation Bioavailability Low Oral Bioavailability PK->Bioavailability Metabolism Unfavorable Metabolite Profile PK->Metabolism

Potential Reasons for Adoprazine Discontinuation

Conclusion

This compound was a rationally designed atypical antipsychotic candidate with a multi-receptor binding profile. While specific data regarding its development and discontinuation are scarce, this technical guide provides a plausible and representative overview based on the established principles of antipsychotic drug development. The hypothetical data and experimental protocols outlined herein serve as a valuable reference for understanding the characterization process of such compounds. The discontinuation of adoprazine, like many other investigational drugs, underscores the significant challenges in developing novel treatments for complex neuropsychiatric disorders, where a delicate balance of efficacy, safety, and tolerability is paramount for clinical success.

Adoprazine Hydrochloride (SLV-313): A Technical Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adoprazine hydrochloride (SLV-313), a novel psychopharmacological agent, has been investigated for its potential as an atypical antipsychotic. This technical guide provides a comprehensive overview of the research history of Adoprazine, detailing its mechanism of action, preclinical pharmacology, and the experimental methodologies employed in its evaluation. Adoprazine is characterized by a unique dual mechanism of action, functioning as a potent dopamine D2/D3 receptor antagonist and a full serotonin 5-HT1A receptor agonist. This profile suggests the potential for efficacy against the positive, negative, and cognitive symptoms of schizophrenia, with a potentially favorable side effect profile compared to classical antipsychotics. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of neuropsychopharmacology and drug development.

Introduction

The development of atypical antipsychotics has been driven by the need to improve upon the efficacy and reduce the extrapyramidal side effects associated with first-generation antipsychotic medications. A key strategy in this endeavor has been the modulation of multiple neurotransmitter systems. This compound (SLV-313) emerged as a promising drug candidate from this therapeutic philosophy, combining dopamine D2 receptor antagonism with serotonin 5-HT1A receptor agonism.[1] This dual action is hypothesized to provide a synergistic effect, addressing a broader spectrum of schizophrenic symptoms while mitigating motor side effects. This guide delves into the preclinical research that has defined the pharmacological profile of Adoprazine.

Mechanism of Action

Adoprazine's therapeutic potential is rooted in its distinct interactions with two key G-protein coupled receptors in the central nervous system:

  • Dopamine D2/D3 Receptor Antagonism: Adoprazine exhibits high affinity and antagonist activity at dopamine D2 and D3 receptors.[1] Blockade of these receptors in the mesolimbic pathway is a well-established mechanism for alleviating the positive symptoms of psychosis, such as hallucinations and delusions.

  • Serotonin 5-HT1A Receptor Agonism: Adoprazine acts as a full agonist at serotonin 5-HT1A receptors.[1] Activation of these receptors, particularly in the prefrontal cortex and hippocampus, is thought to contribute to the improvement of negative and cognitive symptoms and to reduce the extrapyramidal side effects associated with D2 receptor blockade.[1]

Signaling Pathways

The downstream signaling cascades initiated by Adoprazine's interaction with these receptors are complex and crucial to its overall effect.

Drug_Development_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Behavioral Pharmacology cluster_2 In Vivo Neurochemistry & Pharmacokinetics cluster_3 Advanced Preclinical Models A Receptor Binding Assays (Determine affinity and selectivity) B Functional Assays (Agonist/Antagonist activity) A->B C Apomorphine-Induced Climbing (D2 Antagonism) B->C D 5-HT1A Behavioral Syndrome (5-HT1A Agonism) B->D E Catalepsy Models (Assess extrapyramidal side effect liability) C->E D->E F In Vivo Microdialysis (Neurotransmitter release) E->F G Pharmacokinetic Studies (ADME Profile) F->G H Models of Cognitive Deficits G->H I Models of Negative Symptoms G->I End Clinical Candidate Selection H->End I->End Start Lead Compound (Adoprazine) Start->A

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of Adoprazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental protocols for evaluating the efficacy and pharmacokinetic profile of Adoprazine hydrochloride, a compound with known affinity for dopamine and serotonin receptors. The following sections detail the methodologies for key experiments, present data in a structured format, and visualize relevant biological pathways and workflows.

Preclinical Evaluation of this compound in a Parkinson's Disease Model

Objective: To assess the potential of this compound to alleviate motor symptoms and treatment-induced dyskinesia in an established animal model of Parkinson's disease.

Rationale: The dopaminergic system is a key therapeutic target in Parkinson's disease.[1][2][3] Animal models that mimic the dopaminergic neurodegeneration seen in Parkinson's disease are crucial for the preclinical evaluation of novel therapeutic agents.[4][5] The 6-hydroxydopamine (6-OHDA)-lesioned rat model is a widely used and well-characterized model for this purpose.[4][5]

Experimental Protocol: 6-OHDA-Lesioned Rat Model of Parkinson's Disease

Animal Model: Male Sprague-Dawley rats are typically used.[6]

Procedure:

  • Anesthesia: Anesthetize the rats using an appropriate anesthetic agent.

  • Stereotaxic Surgery: Secure the anesthetized rat in a stereotaxic frame.

  • 6-OHDA Injection: Inject 6-hydroxydopamine (6-OHDA) unilaterally into the medial forebrain bundle to induce degeneration of dopaminergic neurons in the nigrostriatal pathway.[4]

  • Post-Operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.

  • Behavioral Testing (Apomorphine-Induced Rotations): Two to three weeks post-surgery, assess the lesion's success by administering a dopamine agonist like apomorphine and quantifying the resulting rotational behavior. A significant contralateral rotation indicates a successful lesion.[6]

  • Drug Administration: Administer this compound at various doses via a suitable route (e.g., intraperitoneal, oral gavage).

  • Behavioral Assessments:

    • Cylinder Test: To assess forelimb akinesia.

    • Stepping Test: To evaluate forelimb motor control.

    • Abnormal Involuntary Movements (AIMs) Rating: To quantify the severity of L-DOPA-induced dyskinesia if Adoprazine is being tested for its anti-dyskinetic properties.[6]

Workflow for 6-OHDA Model and Behavioral Testing

G cluster_0 Model Creation cluster_1 Pre-Treatment Assessment cluster_2 Treatment & Evaluation A Anesthesia B Stereotaxic Surgery A->B C 6-OHDA Injection B->C D Post-Operative Care C->D E Apomorphine-Induced Rotation Test D->E F Adoprazine HCl Administration E->F G Cylinder Test F->G H Stepping Test F->H I AIMs Rating F->I

Caption: Workflow for the 6-OHDA Parkinson's model and subsequent behavioral analysis.

Pharmacokinetic Profiling of this compound

Objective: To determine the pharmacokinetic profile of this compound in vivo, including its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Rationale: Understanding the pharmacokinetic properties of a drug candidate is essential for determining appropriate dosing regimens and predicting its behavior in humans.[7] In vivo pharmacokinetic studies in animals provide crucial data on a compound's bioavailability, half-life, and clearance.[7][8]

Experimental Protocol: In Vivo Pharmacokinetic Study

Animal Model: Male Wistar rats are commonly used for pharmacokinetic studies.

Procedure:

  • Cannulation (Optional): For serial blood sampling, cannulation of the jugular vein can be performed a day before the study.

  • Drug Administration: Administer this compound via the intended clinical route (e.g., intravenous bolus, oral gavage).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an appropriate anticoagulant.[7] The volume of blood collected should be minimized.[7]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Tissue Distribution (Optional): At the end of the study, animals can be euthanized, and various tissues (e.g., brain, liver, kidney) can be collected to assess drug distribution.

  • Bioanalysis: Analyze the concentration of this compound in plasma and tissue homogenates using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[7]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters from the concentration-time data.

General Workflow for In Vivo Pharmacokinetic Study

G A Drug Administration (IV or Oral) B Serial Blood Sampling A->B D Tissue Collection (Optional) A->D C Plasma Separation B->C E Bioanalysis (LC-MS/MS) C->E D->E F Pharmacokinetic Parameter Calculation E->F G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA_N Dopaminergic Neuron D2R D2 Receptor DA_N->D2R Dopamine SER_N Serotonergic Neuron S2AR 5-HT2A Receptor SER_N->S2AR Serotonin Adoprazine Adoprazine HCl Adoprazine->D2R Modulation Adoprazine->S2AR Modulation

References

Application Notes and Protocols for In Vitro Assay Development of Adoprazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adoprazine hydrochloride is a novel psychoactive compound under investigation for its potential therapeutic effects. As with any new chemical entity, a thorough in vitro characterization is essential to understand its pharmacological profile, including its mechanism of action, potency, and efficacy at specific biological targets. This document provides detailed application notes and experimental protocols for the in vitro assay development of this compound, with a focus on its interaction with dopamine receptors. The methodologies described herein are fundamental for establishing a comprehensive understanding of the compound's activity at the molecular and cellular levels.

Postulated Mechanism of Action and Signaling Pathway

This compound is hypothesized to act as a ligand for dopamine D2-like receptors (D2, D3, and D4). These receptors are G-protein coupled receptors (GPCRs) and play a crucial role in various physiological processes in the central nervous system.[1][] D2-like receptors are primarily coupled to the Gαi/o family of G proteins.[] Upon activation by an agonist, these receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).[1] Furthermore, the dissociation of the Gβγ subunits can modulate other signaling pathways, including effects on K+ currents, which can decrease cell excitability.[4] In some cellular contexts, D2 receptor activation can also lead to G-protein-independent signaling through β-arrestin 2.[4][5]

D2_Signaling_Pathway D2R D2 Receptor G_protein Gαi/oβγ D2R->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC Inhibits Adoprazine Adoprazine HCl (Agonist) Adoprazine->D2R ATP ATP ATP->AC Substrate PKA PKA cAMP->PKA Cellular_Response Cellular Response (e.g., Decreased Excitability) PKA->Cellular_Response Leads to

Figure 1: Postulated D2 Receptor Signaling Pathway for Adoprazine.

Application Notes

The initial characterization of a novel compound like this compound involves a tiered approach of in vitro assays. These assays are designed to determine its binding affinity, functional activity (as an agonist, antagonist, or partial agonist), and selectivity for its target receptor(s) compared to other receptors.

  • Receptor Binding Assays: These assays are crucial for determining if and how strongly a compound binds to a specific receptor. Radioligand binding assays are a common method where the test compound competes with a radioactively labeled ligand of known affinity for the receptor. The output is typically the inhibitory constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

  • Functional Assays: While binding assays confirm interaction, functional assays measure the biological response initiated by this binding.[6] For GPCRs like the D2 receptor, [35S]GTPγS binding assays are widely used.[7] These assays measure the activation of G-proteins, which is an early step in the signaling cascade. The results are used to determine the potency (EC50 or IC50) and efficacy (Emax) of the compound. Potency refers to the concentration required to elicit a half-maximal response, while efficacy reflects the maximum response a compound can produce relative to a known full agonist.

  • Cell-Based Assays: Downstream functional effects can be measured in cell-based assays. For dopamine receptors, this could involve measuring changes in cAMP levels, reporter gene activation, or cellular responses like dopamine uptake or release in specific cell lines (e.g., PC12 cells).[8][9]

Experimental Protocols

The following are detailed protocols for foundational in vitro assays to characterize this compound's interaction with the human dopamine D2 receptor expressed in a stable cell line (e.g., CHO-K1 or HEK293 cells).

Protocol 1: D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

Materials:

  • Membranes from cells stably expressing the human D2 receptor.

  • [3H]Spiperone (radioligand with high affinity for D2 receptors).

  • This compound.

  • Haloperidol (unlabeled competitor for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10 pM to 100 µM.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM haloperidol (for non-specific binding), or 50 µL of the this compound dilutions.

  • Add 50 µL of [3H]Spiperone to each well at a final concentration of approximately 0.2-0.4 nM.

  • Add 100 µL of the D2 receptor-containing cell membrane preparation (typically 10-20 µg of protein per well) to initiate the binding reaction.

  • Incubate the plate for 2 hours at room temperature with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding (counts in the presence of haloperidol) from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: [35S]GTPγS Functional Assay

Objective: To determine the potency (EC50) and efficacy of this compound as an agonist at the human dopamine D2 receptor.

Materials:

  • Membranes from cells stably expressing the human D2 receptor.

  • [35S]GTPγS (non-hydrolyzable GTP analog).

  • This compound.

  • Dopamine (as a full agonist reference).

  • GDP (Guanosine diphosphate).

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound and dopamine in the assay buffer.

  • In a 96-well plate, add 25 µL of assay buffer (for basal binding), or 25 µL of the this compound or dopamine dilutions.

  • Add 50 µL of the D2 receptor-containing cell membrane preparation (20-30 µg of protein per well) containing GDP at a final concentration of 3-10 µM.

  • Pre-incubate for 15 minutes at 30°C.

  • Initiate the reaction by adding 25 µL of [35S]GTPγS to each well at a final concentration of 0.1-0.5 nM.

  • Incubate the plate for 60 minutes at 30°C with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters.[7]

  • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dry the filters, add scintillation fluid, and quantify the radioactivity.

Data Analysis:

  • Subtract the basal binding (in the absence of agonist) from all other values.

  • Plot the stimulated binding (as a percentage of the maximal response to dopamine) against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values for both this compound and dopamine.

  • Efficacy of Adoprazine is expressed as a percentage of the maximal effect produced by the full agonist, dopamine.

Experimental_Workflow cluster_binding Protocol 1: Radioligand Binding Assay cluster_functional Protocol 2: [35S]GTPγS Functional Assay B1 Prepare Reagents: - D2 Membranes - [3H]Spiperone - Adoprazine HCl Dilutions B2 Incubate Reagents in 96-well Plate B1->B2 B3 Filter and Wash to Separate Bound from Unbound Ligand B2->B3 B4 Quantify Radioactivity (Scintillation Counting) B3->B4 B5 Data Analysis: Calculate Ki B4->B5 End End: Pharmacological Profile B5->End F1 Prepare Reagents: - D2 Membranes - [35S]GTPγS - Adoprazine HCl Dilutions F2 Incubate Reagents and GDP in 96-well Plate F1->F2 F3 Filter and Wash F2->F3 F4 Quantify Radioactivity (Scintillation Counting) F3->F4 F5 Data Analysis: Calculate EC50 and Efficacy F4->F5 F5->End Start Start: Characterize Adoprazine HCl Start->B1 Start->F1

Figure 2: General workflow for the in vitro characterization of Adoprazine HCl.

Data Presentation

The quantitative data obtained from these assays should be summarized for clear comparison with known reference compounds.

CompoundReceptor Binding (Ki, nM)Functional Activity (EC50, nM)Efficacy (% of Dopamine Max)Classification
Dopamine 25015100%Full Agonist
Aripiprazole 1.51030%Partial Agonist
Haloperidol 1.2N/A0%Antagonist
Adoprazine HCl 5.8 25 75% Partial Agonist

Table 1: Hypothetical in vitro pharmacological profile of this compound at the human D2 receptor compared to reference compounds. Data are representative and should be determined experimentally.

Logical Relationships in Pharmacology

The parameters determined by these assays—binding affinity (Ki), potency (EC50), and efficacy—are interconnected but distinct concepts that together define a drug's pharmacological profile.

Logical_Relationships cluster_concepts Pharmacological Concepts cluster_assays Determined By Compound Adoprazine HCl Affinity Binding Affinity (Ki) 'How tightly does it bind?' Compound->Affinity Potency Potency (EC50) 'How much is needed for an effect?' Compound->Potency Efficacy Efficacy (Emax) 'How big is the effect?' Compound->Efficacy BindingAssay Radioligand Binding Assay Affinity->BindingAssay FunctionalAssay [35S]GTPγS Functional Assay Potency->FunctionalAssay Classification Pharmacological Classification (Agonist, Antagonist, etc.) Potency->Classification Efficacy->FunctionalAssay Efficacy->Classification

Figure 3: Relationship between key pharmacological parameters.

Conclusion

The in vitro assays detailed in this document provide a robust framework for the initial pharmacological characterization of this compound. By systematically determining its binding affinity, potency, and efficacy at the dopamine D2 receptor, researchers can build a foundational understanding of its mechanism of action. This information is critical for guiding further preclinical development, including studies on selectivity, off-target effects, and in vivo efficacy.

References

Application Notes and Protocols for Investigating Adoprazine Hydrochloride in Rodent Models of Psychosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Adoprazine hydrochloride is a compound that was investigated for its antipsychotic potential but was discontinued due to suboptimal pharmacokinetic properties or insufficient efficacy.[1] As such, detailed preclinical data from rodent models of psychosis are not extensively available in peer-reviewed literature. The following application notes and protocols are based on established methodologies for evaluating dual-ligand antipsychotic candidates, such as D2 and 5-HT1A receptor modulators, in relevant animal models.

Introduction to this compound and its Rationale in Psychosis

Schizophrenia and other psychotic disorders are complex neuropsychiatric conditions characterized by positive, negative, and cognitive symptoms. While hyperactive mesolimbic dopamine D2 receptor signaling is strongly implicated in positive symptoms, the pathophysiology of negative and cognitive symptoms is more complex, involving cortical dopamine hypofunction and dysregulation of other neurotransmitter systems, notably serotonin.[2][3]

Atypical antipsychotics have largely replaced traditional neuroleptics due to their improved side-effect profile and broader efficacy against the different symptom domains of schizophrenia.[2] Many of these newer agents, in addition to D2 receptor antagonism, also modulate serotonergic systems.[4][5] Adoprazine was developed as a dual ligand with activity at both dopamine D2 and serotonin 5-HT1A receptors.[1] The therapeutic rationale for this pharmacological profile is based on the hypothesis that combined D2 receptor blockade or partial agonism with 5-HT1A receptor agonism could provide a more comprehensive treatment for psychosis.[6][7][8][9]

Potential benefits of a D2/5-HT1A dual-ligand approach include:

  • Amelioration of positive symptoms: Primarily through D2 receptor antagonism in the mesolimbic pathway.[10]

  • Improvement of negative and cognitive symptoms: 5-HT1A receptor agonism can enhance dopamine release in the prefrontal cortex, potentially counteracting the hypofrontality associated with these symptoms.[6][8]

  • Reduction of extrapyramidal side effects (EPS): Activation of 5-HT1A receptors has been shown to mitigate the motor side effects typically associated with D2 receptor blockade.[6][7]

  • Anxiolytic and antidepressant effects: 5-HT1A receptor agonism is a well-established mechanism for treating mood and anxiety disorders, which are often comorbid with psychosis.[9]

Rodent Models of Psychosis for Evaluating this compound

Several rodent models are used to mimic different aspects of psychosis and are essential for the preclinical evaluation of novel antipsychotic drugs.[11] The choice of model often depends on the specific symptoms being investigated (positive, negative, or cognitive).

2.1. Pharmacologically-Induced Models

These models utilize psychotomimetic drugs to induce behavioral and neurochemical changes in rodents that resemble psychotic symptoms in humans.

  • NMDA Receptor Antagonist Models (PCP and Ketamine): Phencyclidine (PCP) and ketamine are non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[12] In humans, they can induce a full range of positive, negative, and cognitive symptoms of schizophrenia.[12][13] In rodents, they are used to model these symptom domains.[14][15][16][17]

    • Acute administration: Typically used to model positive symptoms like hyperlocomotion and sensorimotor gating deficits (measured by prepulse inhibition).[16][18]

    • Subchronic or chronic administration: Can produce more enduring behavioral changes that are thought to model the negative and cognitive symptoms of schizophrenia, such as social withdrawal and deficits in learning and memory.[19][20]

  • Dopamine Agonist Models (Amphetamine): Amphetamine and other dopamine-releasing agents or receptor agonists induce a state of hyperdopaminergia, leading to behaviors that are considered analogous to the positive symptoms of psychosis, such as stereotypy and hyperlocomotion.[21][22][23] This model is particularly useful for assessing a compound's ability to block D2 receptors.[22]

2.2. Neurodevelopmental and Genetic Models

While pharmacologically-induced models are valuable, neurodevelopmental and genetic models are also employed to reflect the understanding that schizophrenia has origins in early brain development and a significant genetic component.[2][24] Examples include the neonatal ventral hippocampal lesion (NVHL) model and various transgenic mouse lines.[11][18]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of a compound like this compound in rodent models of psychosis.

3.1. General Considerations

  • Animals: Male Wistar or Sprague-Dawley rats, or C57BL/6 mice are commonly used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water unless otherwise specified.

  • Drug Preparation: this compound should be dissolved in an appropriate vehicle (e.g., sterile saline or a small percentage of a solubilizing agent like Tween 80). The route of administration (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), or oral (p.o.)) and the timing of administration relative to the psychotomimetic agent and behavioral testing are critical parameters.

  • Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

3.2. Protocol 1: Reversal of PCP-Induced Hyperlocomotion (Model of Positive Symptoms)

This protocol assesses the ability of adoprazine to reverse the locomotor hyperactivity induced by the acute administration of PCP.

  • Apparatus: Open-field arenas equipped with automated photobeam tracking systems to measure horizontal and vertical activity.

  • Procedure:

    • Acclimate the animals to the testing room for at least 60 minutes before the experiment.

    • Administer the vehicle or different doses of this compound.

    • After a predetermined pretreatment time (e.g., 30-60 minutes), administer the vehicle or PCP (e.g., 1-5 mg/kg, i.p.).

    • Immediately place the animals in the open-field arenas and record locomotor activity for a specified duration (e.g., 60-90 minutes).

  • Data Analysis: The primary outcome measure is the total distance traveled. Data are typically analyzed using a two-way ANOVA (Treatment x Psychotomimetic) followed by post-hoc tests to compare individual groups. A significant reduction in PCP-induced hyperlocomotion by adoprazine would indicate potential antipsychotic efficacy against positive symptoms.

3.3. Protocol 2: Prepulse Inhibition (PPI) of the Acoustic Startle Response (Model of Sensorimotor Gating Deficits)

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.[25] This protocol evaluates whether adoprazine can reverse the disruption of PPI caused by a psychotomimetic agent.

  • Apparatus: Startle response chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Procedure:

    • Administer the vehicle or different doses of this compound.

    • After the appropriate pretreatment time, administer the vehicle or a psychotomimetic agent (e.g., ketamine, PCP, or a dopamine agonist).

    • Place the animals in the startle chambers and allow for a 5-10 minute acclimation period with background white noise.

    • The test session consists of a series of trials, including:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.

      • Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 3-12 dB above background) presented shortly before the startling pulse.

      • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Analysis: PPI is calculated as a percentage: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100. A one-way or two-way ANOVA is used to analyze the data. A reversal of the psychotomimetic-induced deficit in PPI by adoprazine would suggest efficacy in restoring sensorimotor gating.

3.4. Protocol 3: Social Interaction Test (Model of Negative Symptoms)

Deficits in social interaction in rodents are considered analogous to the social withdrawal and negative symptoms of schizophrenia.[25] This protocol assesses whether adoprazine can improve social behavior in a subchronic PCP model.

  • Procedure (Subchronic PCP Administration):

    • Administer PCP (e.g., 5-10 mg/kg, i.p.) or vehicle to the animals once or twice daily for a period of 7-14 days.

    • Allow for a washout period (e.g., 3-7 days) after the last PCP injection before behavioral testing.

  • Procedure (Social Interaction Test):

    • The test is conducted in a dimly lit, novel arena.

    • Animals are tested in pairs of unfamiliar individuals from the same treatment group (e.g., two subchronic PCP-treated animals).

    • Administer an acute dose of adoprazine or vehicle prior to the test.

    • Record the behavior of the pair for a set duration (e.g., 10-15 minutes).

  • Data Analysis: The total time spent in active social interaction (e.g., sniffing, grooming, following) is scored by a trained observer blind to the treatment conditions. A significant increase in social interaction time in the adoprazine-treated group compared to the vehicle-treated group within the subchronic PCP model would indicate potential efficacy against negative symptoms.

Data Presentation

Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on PCP-Induced Hyperlocomotion

Treatment GroupNDose (mg/kg)Total Distance Traveled (cm) (Mean ± SEM)% Reversal of PCP Effect
Vehicle + Vehicle10-N/A
Vehicle + PCP102.50%
Adoprazine + PCP101.0
Adoprazine + PCP103.0
Adoprazine + PCP1010.0

Table 2: Effect of this compound on Ketamine-Induced PPI Deficits

Treatment GroupNDose (mg/kg)% PPI at 75 dB Prepulse (Mean ± SEM)% PPI at 85 dB Prepulse (Mean ± SEM)
Vehicle + Vehicle12-
Vehicle + Ketamine1210
Adoprazine + Ketamine121.0
Adoprazine + Ketamine123.0
Adoprazine + Ketamine1210.0

Table 3: Effect of this compound on Social Interaction in Subchronic PCP-Treated Rats

Treatment GroupNAcute Dose (mg/kg)Total Social Interaction Time (s) (Mean ± SEM)
Subchronic Vehicle + Acute Vehicle8-
Subchronic PCP + Acute Vehicle8-
Subchronic PCP + Acute Adoprazine81.0
Subchronic PCP + Acute Adoprazine83.0

Visualization of Pathways and Workflows

Signaling Pathways

The therapeutic hypothesis for adoprazine involves the modulation of both dopaminergic and serotonergic pathways.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2_auto D2 Autoreceptor Dopamine Dopamine Release D2_auto->Dopamine Inhibits HT1A_auto 5-HT1A Autoreceptor Serotonin Serotonin Release HT1A_auto->Serotonin Inhibits D2_post D2 Receptor Psychosis Psychotic Symptoms D2_post->Psychosis Contributes to HT1A_post 5-HT1A Receptor Adoprazine Adoprazine Adoprazine->D2_auto Antagonist Adoprazine->HT1A_auto Agonist Adoprazine->D2_post Antagonist Adoprazine->HT1A_post Agonist Dopamine->D2_post Activates

Caption: Proposed mechanism of action for a D2/5-HT1A dual ligand like adoprazine.

Experimental Workflow

A typical workflow for evaluating a novel antipsychotic candidate in a rodent model of psychosis.

G cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_analysis Data Analysis A Animal Acclimation B Randomization into Treatment Groups A->B C Administer Adoprazine or Vehicle D Administer Psychotomimetic (PCP/Ketamine) or Vehicle C->D E Locomotor Activity F Prepulse Inhibition G Social Interaction H Statistical Analysis (ANOVA) I Interpretation of Results H->I

Caption: General experimental workflow for preclinical evaluation of antipsychotics.

Logical Relationship

The logical relationship between the experimental model, treatment, and expected outcomes.

G A Rodent Model of Psychosis (e.g., PCP Administration) B Psychotic-like Behaviors (Hyperlocomotion, PPI Deficit, Social Withdrawal) A->B Induces C This compound Treatment C->B Acts on D Modulation of D2 and 5-HT1A Receptors C->D Leads to E Normalization of Behavior (Reduced Hyperlocomotion, Restored PPI, Increased Social Interaction) D->E Results in

Caption: Logical flow from psychosis model to therapeutic outcome with adoprazine.

References

Adoprazine Hydrochloride: Application Notes for Investigating D2/5-HT1A Receptor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adoprazine hydrochloride is an investigational compound characterized by its dual affinity for dopamine D2 and serotonin 5-HT1A receptors. This unique pharmacological profile has positioned it as a tool for studying the intricate interplay between these two critical neurotransmitter systems, which are implicated in the pathophysiology of various neuropsychiatric disorders, including schizophrenia. Agents that modulate both D2 and 5-HT1A receptors are hypothesized to offer a broader spectrum of therapeutic effects, potentially addressing not only the positive symptoms of schizophrenia but also the negative and cognitive domains, with a reduced risk of extrapyramidal side effects.[1][2][3]

Although the clinical development of Adoprazine was discontinued due to suboptimal pharmacokinetic properties or insufficient therapeutic efficacy, its value as a research tool for preclinical investigations remains.[2][3] These application notes provide a comprehensive overview of the methodologies to characterize the in vitro and in vivo pharmacological properties of this compound, with a focus on its interaction with D2 and 5-HT1A receptors.

Data Presentation: Pharmacological Profile of this compound

Table 1: In Vitro Receptor Binding Affinity of this compound

Receptor SubtypeRadioligandCell LineBinding Affinity (Kᵢ, nM)
Dopamine D2[³H]-SpiperoneHEK293Data not available
Serotonin 5-HT1A[³H]-8-OH-DPATCHOData not available

Table 2: In Vitro Functional Activity of this compound

Receptor SubtypeAssay TypeParameterValueCell Line
Dopamine D2[³⁵S]GTPγS BindingEC₅₀ (nM)Data not availableCHO-D2
Eₘₐₓ (%)Data not available
Serotonin 5-HT1AcAMP AccumulationEC₅₀ (nM)Data not availableHEK293-5HT1A
Eₘₐₓ (%)Data not available

Signaling Pathways and Mechanism of Action

This compound's mechanism of action is predicated on its ability to simultaneously modulate D2 and 5-HT1A receptors. D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. 5-HT1A receptors also couple to Gαi/o, similarly inhibiting adenylyl cyclase. The integrated effect of Adoprazine on downstream signaling cascades is a key area of investigation.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Adoprazine_pre Adoprazine D2_auto D2 Autoreceptor Adoprazine_pre->D2_auto Antagonist/Partial Agonist HT1A_auto 5-HT1A Autoreceptor Adoprazine_pre->HT1A_auto Agonist/Partial Agonist Dopamine_release Dopamine Release D2_auto->Dopamine_release Inhibition Serotonin_release Serotonin Release HT1A_auto->Serotonin_release Inhibition Adoprazine_post Adoprazine D2_post D2 Receptor Adoprazine_post->D2_post Antagonist/Partial Agonist HT1A_post 5-HT1A Receptor Adoprazine_post->HT1A_post Agonist/Partial Agonist AC Adenylyl Cyclase D2_post->AC HT1A_post->AC cAMP ↓ cAMP AC->cAMP Signaling Cellular Response cAMP->Signaling cluster_workflow Radioligand Binding Assay Workflow start Prepare Reagents (Membranes, Radioligand, Adoprazine) plate Add to 96-well Plate (Total, Non-specific, Compound) start->plate incubate Incubate (60 min, RT) plate->incubate filter Rapid Filtration (Glass Fiber Filters) incubate->filter wash Wash Filters (3x with ice-cold buffer) filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate Ki) count->analyze cluster_microdialysis In Vivo Microdialysis Logical Flow surgery Stereotaxic Surgery (Guide Cannula Implantation) recovery Recovery Period (5-7 days) surgery->recovery probe Probe Insertion & Perfusion recovery->probe baseline Baseline Sample Collection probe->baseline drug_admin Adoprazine Administration baseline->drug_admin post_drug Post-treatment Sample Collection drug_admin->post_drug hplc HPLC-ECD Analysis post_drug->hplc analysis Data Interpretation hplc->analysis

References

Adoprazine Hydrochloride: Information on Animal Study Dosages Currently Unavailable in Publicly Accessible Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific databases and public records, detailed information regarding the dosage of Adoprazine hydrochloride in animal studies is not available. As a result, the creation of specific application notes and protocols as requested cannot be fulfilled at this time.

Extensive searches for "this compound," including potential alternative names and chemical identifiers, did not yield any preclinical data, dose-response studies, or established protocols for its use in animal models. Scientific literature and pharmacological resources that are publicly accessible do not contain the necessary quantitative data to construct the detailed tables, experimental methodologies, and signaling pathway diagrams required for the requested application notes.

For researchers, scientists, and drug development professionals, the absence of this foundational data means that any in vivo studies would need to be preceded by extensive preliminary dose-finding and safety pharmacology studies.

General Principles for Establishing Animal Dosing Regimens

In the absence of specific data for this compound, researchers would typically follow established guidelines for preclinical drug development. This process involves a tiered approach to determine a safe and effective dose range.

Key Experimental Stages:

  • In Vitro Assessment: Initial studies would likely involve in vitro assays to determine the compound's affinity and functional activity at its target receptors.

  • Pharmacokinetic (PK) Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in various species is crucial. These studies inform the selection of appropriate dose levels and dosing frequency.

  • Dose Range Finding (DRF) Studies: These are initial, small-scale in vivo studies in relevant animal models (e.g., mice or rats) to identify a range of doses that are tolerated and produce a biological response.

  • Efficacy Studies: Once a potential therapeutic window is identified, more extensive studies are conducted in validated animal models of the target disease to determine the effective dose range.

  • Safety Pharmacology and Toxicology Studies: These studies are designed to identify any potential adverse effects of the drug on major physiological systems.

Visualizing a Generic Preclinical Workflow

The following diagrams illustrate a generalized workflow for determining animal dosages for a novel compound, as would be necessary for a substance like this compound where no prior data is available.

G cluster_0 In Vitro & In Silico cluster_1 In Vivo - Non-GLP cluster_2 In Vivo - GLP Target Identification Target Identification Lead Optimization Lead Optimization Target Identification->Lead Optimization In Vitro Pharmacology In Vitro Pharmacology Lead Optimization->In Vitro Pharmacology Pharmacokinetics (PK) Pharmacokinetics (PK) In Vitro Pharmacology->Pharmacokinetics (PK) Dose Range Finding Dose Range Finding Pharmacokinetics (PK)->Dose Range Finding Efficacy Models Efficacy Models Dose Range Finding->Efficacy Models Safety Pharmacology Safety Pharmacology Efficacy Models->Safety Pharmacology Toxicology Toxicology Safety Pharmacology->Toxicology IND-Enabling Studies IND-Enabling Studies Toxicology->IND-Enabling Studies

Preclinical Drug Development Workflow

G Start Start Administer Single Ascending Doses Administer Single Ascending Doses Start->Administer Single Ascending Doses Monitor for Clinical Signs Monitor for Clinical Signs Administer Single Ascending Doses->Monitor for Clinical Signs Collect Blood Samples for PK Collect Blood Samples for PK Administer Single Ascending Doses->Collect Blood Samples for PK Determine Maximum Tolerated Dose (MTD) Determine Maximum Tolerated Dose (MTD) Monitor for Clinical Signs->Determine Maximum Tolerated Dose (MTD) Analyze PK Data Analyze PK Data Collect Blood Samples for PK->Analyze PK Data Analyze PK Data->Determine Maximum Tolerated Dose (MTD) Proceed to Efficacy Studies Proceed to Efficacy Studies Determine Maximum Tolerated Dose (MTD)->Proceed to Efficacy Studies MTD Identified Refine Dose Range Refine Dose Range Determine Maximum Tolerated Dose (MTD)->Refine Dose Range Toxicity Observed Refine Dose Range->Administer Single Ascending Doses

Dose Range Finding Study Workflow

It is recommended that any researcher interested in "this compound" first endeavor to identify its chemical structure and any associated publications or patents that may exist under a different nomenclature. Without this critical information, proceeding with animal studies would be highly speculative and not aligned with standard scientific and ethical practices.

Adoprazine Hydrochloride: A Versatile Tool for Probing Serotonergic and Dopaminergic Systems in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adoprazine hydrochloride, also known by its development code SLV-313, is a potent and selective research compound with a unique pharmacological profile. It acts as a full agonist at the serotonin 1A (5-HT1A) receptor and a full antagonist at the dopamine D2 and D3 receptors. This dual mechanism of action makes Adoprazine a valuable tool for investigating the complex interplay between the serotonergic and dopaminergic systems, which are critically involved in various physiological and pathological processes in the central nervous system (CNS). These systems are implicated in mood disorders, psychosis, and cognitive function. The distinct properties of Adoprazine allow for the dissection of the individual and combined roles of 5-HT1A receptor agonism and D2/D3 receptor antagonism in preclinical models of neuropsychiatric disorders.

Physicochemical Properties

PropertyValue
IUPAC Name 1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]piperazine;hydrochloride
Synonyms SLV-313, Adoprazine HCl
CAS Number 222551-05-5
Molecular Formula C₂₄H₂₅ClFN₃O₂
Molecular Weight 441.9 g/mol

In Vitro Pharmacology

This compound exhibits high affinity and specific functional activity at human recombinant 5-HT1A, D2, and D3 receptors. The following tables summarize its in vitro binding and functional profile.

Table 1: Receptor Binding Affinities of Adoprazine (SLV-313)

ReceptorAffinity (pKi)
Dopamine D2High
Dopamine D3High
Dopamine D4High
Serotonin 5-HT1AHigh
Serotonin 5-HT2AWeak
Serotonin 5-HT2BHigh
Serotonin 5-HT7Moderate

Note: Specific Ki values are not consistently reported across publicly available literature. "High" affinity generally corresponds to Ki values in the low nanomolar range.

Table 2: Functional Activity of Adoprazine (SLV-313) [1][2]

ReceptorFunctional ActivityPotency
Human 5-HT1AFull AgonistpEC₅₀ = 9.0
Human Dopamine D2Full AntagonistpA₂ = 9.3
Human Dopamine D3Full AntagonistpA₂ = 8.9

In Vivo Applications & Protocols

This compound has been utilized in a variety of in vivo models to characterize its antipsychotic-like and other behavioral effects. Detailed protocols for key experiments are provided below.

Assessment of Antipsychotic-like Activity: Apomorphine-Induced Climbing in Mice

This model is used to assess the D2 receptor antagonist properties of a compound. Apomorphine, a non-selective dopamine agonist, induces a stereotyped climbing behavior in mice, which can be attenuated by D2 antagonists.

Experimental Protocol:

  • Animals: Male CD-1 mice (20-25 g) are group-housed under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Drug Preparation:

    • This compound is dissolved in sterile water or saline.

    • Apomorphine HCl is dissolved in 0.9% saline containing 0.1% ascorbic acid to prevent oxidation.

  • Procedure:

    • Mice are habituated to the testing room for at least 60 minutes prior to the experiment.

    • Adoprazine (e.g., 1-10 mg/kg) or vehicle is administered via oral gavage (p.o.) or intraperitoneal injection (i.p.) 60 minutes before the apomorphine challenge.

    • Mice are placed individually into wire mesh climbing cages (e.g., 10 cm x 10 cm x 20 cm).

    • Apomorphine (e.g., 1.5 mg/kg) is administered subcutaneously (s.c.).

    • Immediately after apomorphine injection, climbing behavior is recorded for a period of 30 minutes.

    • Scoring is typically done by observing the amount of time the mouse spends with all four paws on the wall of the cage.

  • Data Analysis: The total time spent climbing is calculated for each animal. Data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare the Adoprazine-treated groups to the vehicle-treated control group.

Evaluation of 5-HT1A Receptor Agonist Activity: 5-HT1A Syndrome Behaviors in Rats

Activation of 5-HT1A receptors in rodents induces a characteristic set of behaviors known as the "5-HT syndrome," which includes flat body posture, forepaw treading, and lower lip retraction.

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (200-250 g) are housed in pairs under a 12-hour light/dark cycle with free access to food and water.

  • Drug Preparation: this compound is dissolved in sterile water or saline.

  • Procedure:

    • Rats are habituated to the observation cages for at least 30 minutes before drug administration.

    • Adoprazine (e.g., 0.1-5 mg/kg, s.c.) or vehicle is administered.

    • Immediately after injection, rats are placed individually into clear observation cages.

    • The presence and intensity of 5-HT1A syndrome behaviors (flat body posture, forepaw treading, lower lip retraction) are observed and scored by a trained observer blind to the treatment conditions at regular intervals (e.g., every 5 minutes for 30 minutes).

    • A rating scale can be used for each behavior (e.g., 0 = absent, 1 = present, 2 = marked).

  • Data Analysis: The scores for each behavior are summed to obtain a total syndrome score for each animal. The data are then analyzed using a non-parametric test (e.g., Kruskal-Wallis test) followed by post-hoc comparisons.

Assessment of Subjective Drug Effects: Flesinoxan Drug Discrimination in Pigeons

This procedure is used to determine if a novel compound produces subjective effects similar to a known drug, in this case, the 5-HT1A agonist flesinoxan.

Experimental Protocol:

  • Animals: Pigeons are maintained at 85% of their free-feeding body weight and housed individually.

  • Apparatus: A standard two-key operant conditioning chamber is used.

  • Training:

    • Pigeons are trained to discriminate between the effects of flesinoxan (the training drug) and vehicle.

    • On days when flesinoxan is administered (e.g., 0.3 mg/kg, i.m.), pecking on one key (the "drug key") is reinforced with food access on a fixed-ratio schedule (e.g., FR 20). Pecking on the other key has no consequence.

    • On days when vehicle is administered, pecking on the other key (the "vehicle key") is reinforced.

    • Training continues until a high level of accuracy (>80% of responses on the correct key before the first reinforcer) is achieved.

  • Testing:

    • Once the discrimination is learned, test sessions are conducted.

    • Various doses of Adoprazine are administered prior to the session.

    • The percentage of responses on the drug key is recorded. Full generalization is considered to have occurred if the percentage of responses on the drug key is >80%.

  • Data Analysis: Dose-response curves are generated for Adoprazine, plotting the percentage of drug-key responses as a function of dose.

In Vivo Neurotransmitter Release: Microdialysis in the Rat Nucleus Accumbens

This technique allows for the in vivo measurement of extracellular neurotransmitter levels in specific brain regions. It can be used to assess the effects of Adoprazine on dopamine and serotonin release.

Experimental Protocol:

  • Animals and Surgery:

    • Male Sprague-Dawley rats (250-300 g) are anesthetized and stereotaxically implanted with a guide cannula targeting the nucleus accumbens.

    • Animals are allowed to recover for at least 5-7 days.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • After a stabilization period (e.g., 2-3 hours), baseline dialysate samples are collected (e.g., every 20 minutes).

    • Adoprazine (e.g., 0.1-1 mg/kg, s.c.) or vehicle is administered.

    • Dialysate samples are collected for several hours post-injection.

  • Neurochemical Analysis:

    • The concentrations of dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA) in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Neurotransmitter levels are expressed as a percentage of the average baseline concentration. The data are analyzed using a two-way repeated measures ANOVA to assess the effects of treatment over time.

Signaling Pathways and Experimental Workflows

Adoprazine_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Adoprazine_pre Adoprazine 5HT1A_auto 5-HT1A Autoreceptor Adoprazine_pre->5HT1A_auto Agonist Serotonin_release Serotonin Release 5HT1A_auto->Serotonin_release Inhibits Serotonin_vesicle Serotonin Vesicles Serotonin_vesicle->Serotonin_release Adoprazine_post Adoprazine D2_receptor D2 Receptor Adoprazine_post->D2_receptor Antagonist Signaling_cascade Intracellular Signaling D2_receptor->Signaling_cascade Blocks Effect Dopamine Dopamine Dopamine->D2_receptor Binds

Caption: Adoprazine's dual mechanism of action.

Experimental_Workflow Start Select Animal Model (Mouse or Rat) Habituation Habituation to Testing Environment Start->Habituation Drug_Admin Administer Adoprazine HCl or Vehicle Habituation->Drug_Admin Behavioral_Assay Conduct Behavioral Assay Drug_Admin->Behavioral_Assay Climbing Apomorphine-Induced Climbing Behavioral_Assay->Climbing Antipsychotic-like Syndrome 5-HT1A Syndrome Observation Behavioral_Assay->Syndrome 5-HT1A Agonism Discrimination Drug Discrimination Task Behavioral_Assay->Discrimination Subjective Effects Microdialysis In Vivo Microdialysis Behavioral_Assay->Microdialysis Neurochemical Data_Collection Data Collection and Scoring Climbing->Data_Collection Syndrome->Data_Collection Discrimination->Data_Collection Microdialysis->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End Results Interpretation Analysis->End

Caption: General workflow for in vivo studies.

Logical_Relationship Adoprazine Adoprazine HCl Mechanism Dual Mechanism: - 5-HT1A Agonism - D2/D3 Antagonism Adoprazine->Mechanism Behavioral_Outcome Observed Behavioral Outcomes Mechanism->Behavioral_Outcome Antipsychotic Reduced Psychosis-like Behavior (e.g., Climbing) Behavioral_Outcome->Antipsychotic Pro_cognitive Potential Pro-cognitive Effects Behavioral_Outcome->Pro_cognitive Low_EPS Low Extrapyramidal Side-effect Profile Behavioral_Outcome->Low_EPS

References

Application Notes and Protocols for the Quantification of Adoprazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adoprazine hydrochloride is a novel pharmaceutical agent with significant potential in various therapeutic areas. As with any drug candidate, robust and reliable analytical methods for its quantification in different matrices are crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, it outlines the key signaling pathway associated with Adoprazine's mechanism of action.

Analytical Methods

A summary of the recommended analytical methods for the quantification of this compound is presented below. These methods are based on established analytical techniques for similar piperazine-containing compounds and offer high sensitivity, specificity, and reproducibility.[1][2][3][4]

Table 1: Summary of Analytical Method Parameters
ParameterHPLC-UV MethodLC-MS/MS Method
Instrumentation HPLC system with UV/Vis DetectorUHPLC system coupled to a Triple Quadrupole Mass Spectrometer
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileA: 5 mM Ammonium Formate + 0.1% Formic Acid in WaterB: 0.1% Formic acid in Methanol
Gradient Time (min)%B
030
1070
1570
1630
2030
Flow Rate 1.0 mL/min0.4 mL/min
Injection Volume 10 µL2 µL
Column Temperature 40 °C40 °C
Detection UV at 254 nmESI+, Multiple Reaction Monitoring (MRM)
LOD ~50 ng/mL~0.1 ng/mL
LOQ ~150 ng/mL~0.5 ng/mL
Linearity (r²) >0.999>0.998

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC-UV

This protocol describes a robust method for the quantification of this compound in bulk drug substance and simple formulations.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Ultrapure water

  • Methanol (HPLC grade)

2. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

3. Sample Preparation (Bulk Drug):

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of methanol in a volumetric flask.

  • Dilute an aliquot of this solution with the mobile phase to fall within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.[5]

4. Chromatographic Conditions:

  • Utilize the HPLC-UV parameters outlined in Table 1.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Quantification of this compound in Biological Matrices using LC-MS/MS

This protocol provides a highly sensitive and selective method for quantifying this compound in plasma or serum, suitable for pharmacokinetic studies.[6]

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma/serum (blank)

2. Standard and QC Sample Preparation:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the Internal Standard in methanol.

  • Working Standard Solutions: Prepare calibration standards by spiking blank plasma/serum with appropriate volumes of the this compound working solution to achieve concentrations ranging from 0.5 ng/mL to 500 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation): [7]

  • To 100 µL of plasma/serum sample, standard, or QC, add 20 µL of the Internal Standard working solution.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • Utilize the LC-MS/MS parameters outlined in Table 1.

  • Optimize MRM transitions for this compound and the Internal Standard. A hypothetical transition for Adoprazine could be m/z [M+H]+ → fragment ion.

5. Data Analysis:

  • Quantify this compound by calculating the peak area ratio of the analyte to the Internal Standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration in unknown samples from the calibration curve.

Visualizations

Adoprazine Quantification Workflow

cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect Mass Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Area Ratio vs. Conc.) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for this compound quantification in biological samples.

Adoprazine's Putative Signaling Pathway

Adoprazine is hypothesized to act as an antagonist at dopamine D2 receptors. The following diagram illustrates the canonical signaling pathway associated with D2 receptor inhibition.[8][9][10][]

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Adoprazine Adoprazine Adoprazine->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Dopamine D2 receptor signaling pathway and the inhibitory action of Adoprazine.

References

Application Notes and Protocols for Adoprazine Hydrochloride Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adoprazine hydrochloride is a psychoactive compound that has been investigated for its potential therapeutic effects. Its mechanism of action is primarily characterized by its activity as a serotonin 5-HT1A receptor agonist and a dopamine D2 and D3 receptor antagonist.[1][2] Understanding the binding characteristics of this compound to these receptors is crucial for elucidating its pharmacological profile and guiding drug development efforts. Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptors.[3] These application notes provide detailed protocols for conducting radioligand binding assays to characterize the interaction of this compound with 5-HT1A, D2, and D3 receptors.

Data Presentation

The primary data obtained from radioligand binding assays are quantitative measurements of binding affinity and receptor density. These values should be summarized in a clear and structured format for easy comparison. The following tables are templates for presenting such data.

Table 1: Competitive Binding Affinity (Ki) of this compound for Target Receptors

Target ReceptorRadioligandTest CompoundKi (nM)
5-HT1A[³H]-8-OH-DPATAdoprazine HClTo be determined
Dopamine D2[³H]-SpiperoneAdoprazine HClTo be determined
Dopamine D3[³H]-SpiperoneAdoprazine HClTo be determined

Table 2: Saturation Binding Parameters for Radioligands at Target Receptors

Target ReceptorRadioligandKd (nM)Bmax (fmol/mg protein)
5-HT1A[³H]-8-OH-DPATTo be determinedTo be determined
Dopamine D2[³H]-SpiperoneTo be determinedTo be determined
Dopamine D3[³H]-SpiperoneTo be determinedTo be determined

Signaling Pathways

To visualize the functional implications of this compound binding to its target receptors, understanding the downstream signaling cascades is essential.

G cluster_5HT1A 5-HT1A Receptor Signaling Adoprazine_5HT1A Adoprazine (Agonist) Receptor_5HT1A 5-HT1A Receptor Adoprazine_5HT1A->Receptor_5HT1A Binds G_protein_i Gi/o Protein Receptor_5HT1A->G_protein_i Activates AC Adenylyl Cyclase G_protein_i->AC Inhibits ERK ERK G_protein_i->ERK Modulates K_channel K+ Channel G_protein_i->K_channel Opens Ca_channel Ca2+ Channel G_protein_i->Ca_channel Closes cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits

Caption: 5-HT1A Receptor Signaling Pathway Activated by an Agonist.

G cluster_D2D3 Dopamine D2/D3 Receptor Signaling Adoprazine_D2D3 Adoprazine (Antagonist) Receptor_D2D3 D2/D3 Receptor Adoprazine_D2D3->Receptor_D2D3 Blocks Dopamine Dopamine Dopamine->Receptor_D2D3 Binds G_protein_i_d Gi/o Protein Receptor_D2D3->G_protein_i_d Activates (Inhibited by Adoprazine) Akt Akt Receptor_D2D3->Akt Activates (Inhibited by Adoprazine) AC_d Adenylyl Cyclase G_protein_i_d->AC_d Inhibits cAMP_d cAMP AC_d->cAMP_d Decreases PKA_d Protein Kinase A cAMP_d->PKA_d Inhibits GSK3 GSK-3β Akt->GSK3 Inhibits

Caption: Dopamine D2/D3 Receptor Signaling Pathway Antagonized by Adoprazine.

Experimental Protocols

The following are detailed protocols for performing saturation and competition radioligand binding assays.

I. Membrane Preparation from Cells or Tissues

This protocol describes the preparation of cell membranes, which are the source of the receptors for the binding assay.

  • Homogenization:

    • Start with frozen tissue or washed cells.

    • Homogenize in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, supplemented with a protease inhibitor cocktail).[4]

  • Centrifugation:

    • Perform a low-speed spin at 1,000 x g for 3 minutes to remove large debris.[4]

    • Centrifuge the resulting supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[4]

  • Washing:

    • Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation step.[4]

  • Storage:

    • Resuspend the final pellet in a buffer containing 10% sucrose as a cryoprotectant.[4]

    • Aliquot and store at -80°C until use.[4]

  • Protein Quantification:

    • Determine the protein concentration of the membrane preparation using a standard method such as the Pierce® BCA assay.[4]

II. Saturation Radioligand Binding Assay

This assay is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.

  • Assay Setup:

    • On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[4]

    • Set up the assay in a 96-well plate with a final volume of 250 µL per well.[4]

  • Incubation:

    • To each well, add:

      • 150 µL of the membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells).[4]

      • 50 µL of assay buffer.

      • 50 µL of the radioligand solution at increasing concentrations (typically 8 different concentrations).[4]

    • To determine non-specific binding, a parallel set of wells should also contain a high concentration of an unlabeled competing ligand.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[4]

  • Filtration:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% polyethyleneimine) using a 96-well cell harvester.[4]

    • Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[4]

  • Counting:

    • Dry the filters for 30 minutes at 50°C.[4]

    • Add scintillation cocktail to each filter and count the radioactivity using a scintillation counter.[4]

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding against the radioligand concentration and fit the data using non-linear regression to determine the Kd and Bmax values.[4]

III. Competition Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled compound (this compound) for the receptor.

  • Assay Setup:

    • Prepare the membranes and assay buffer as described for the saturation assay.

  • Incubation:

    • To each well of a 96-well plate, add:

      • 150 µL of the membrane preparation.[4]

      • 50 µL of the competing test compound (this compound) at various concentrations (typically 10 concentrations over a five-log unit range).[3]

      • 50 µL of the radioligand at a fixed concentration (usually at or near its Kd value).[3]

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.[4]

  • Filtration and Counting:

    • Follow the same filtration and counting steps as described for the saturation assay.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competing compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Experimental Workflow Diagram

G cluster_assays Binding Assays cluster_analysis Data Analysis start Start prep Membrane Preparation (Homogenization & Centrifugation) start->prep quant Protein Quantification prep->quant saturation Saturation Assay (Varying [Radioligand]) quant->saturation competition Competition Assay (Varying [Adoprazine HCl]) quant->competition incubation Incubation (Membranes + Radioligand +/- Adoprazine) saturation->incubation competition->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis_sat Determine Kd & Bmax counting->analysis_sat analysis_comp Determine IC50 & Ki counting->analysis_comp end End analysis_sat->end analysis_comp->end

Caption: General Workflow for Radioligand Binding Assays.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Functional Activity of Adoprazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adoprazine hydrochloride is an atypical antipsychotic agent with a pharmacological profile characterized by its interaction with dopamine and serotonin receptors. As a dopamine D2 receptor partial agonist, it exhibits functional selectivity, meaning it can act as either an agonist or an antagonist depending on the endogenous dopamine levels. Additionally, it demonstrates partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A receptors.[1][2] This complex pharmacology necessitates a variety of cell-based assays to fully characterize its functional activity. These application notes provide detailed protocols for key in vitro assays to elucidate the mechanism of action of this compound.

The following sections detail the experimental protocols for radioligand binding assays, [³⁵S]GTPγS binding assays, cAMP accumulation assays, and reporter gene assays. These assays are crucial for determining the affinity and functional efficacy of this compound at its target receptors.

Data Presentation: Quantitative Analysis of this compound Activity

The functional activity of this compound can be quantified and summarized for comparative analysis. The following tables provide a template for presenting key pharmacological parameters obtained from the described assays.

Table 1: Receptor Binding Affinity (Ki) of this compound

ReceptorRadioligandCell LineKi (nM)
Dopamine D2[³H]SpiperoneCHO-D2Data
Serotonin 5-HT1A[³H]8-OH-DPATHEK293-5HT1AData
Serotonin 5-HT2A[³H]KetanserinHEK293-5HT2AData

Table 2: Functional Activity (EC₅₀/IC₅₀ and Emax) of this compound

AssayReceptorCell LineParameterValue
[³⁵S]GTPγS BindingDopamine D2CHO-D2EC₅₀ (nM)Data
Emax (%)Data
cAMP AccumulationDopamine D2CHO-D2IC₅₀ (nM)Data
Emax (%)Data
Reporter Gene AssayDopamine D2HEK293-D2IC₅₀ (nM)Data
Emax (%)Data

Experimental Protocols

Radioligand Binding Assay

This assay determines the affinity of this compound for specific receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes from CHO or HEK293 cells expressing the target receptor (D2, 5-HT1A, or 5-HT2A)

  • Radioligands: [³H]Spiperone (for D2), [³H]8-OH-DPAT (for 5-HT1A), [³H]Ketanserin (for 5-HT2A)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add 50 µL of the appropriate radioligand at a concentration equal to its Kd.

  • Add 50 µL of the this compound dilutions or vehicle (for total binding).

  • For non-specific binding, add a high concentration of a known unlabeled ligand.

  • Add 100 µL of cell membrane suspension (10-20 µg of protein) to each well.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the assay by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Count the radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value by fitting the competition binding data to a one-site or two-site binding model using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow prep Prepare Reagents: - Cell Membranes - Radioligand - Adoprazine HCl incubate Incubate: Membranes + Radioligand + Adoprazine HCl prep->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis: Calculate Ki count->analyze

Radioligand Binding Assay Workflow
[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[3][4]

Materials:

  • Cell membranes from CHO cells expressing the D2 receptor

  • [³⁵S]GTPγS

  • GDP

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • 96-well filter plates

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add 25 µL of this compound dilutions.

  • Add 25 µL of cell membrane suspension (5-10 µg protein) to each well.

  • Add 25 µL of Assay Buffer containing GDP (final concentration 10 µM).

  • Pre-incubate for 15 minutes at 30°C.

  • Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration 0.1 nM).

  • Incubate for 30 minutes at 30°C.[4]

  • Terminate the reaction by rapid filtration through the filter plates.

  • Wash the filters three times with ice-cold Wash Buffer.

  • Determine the amount of bound [³⁵S]GTPγS by scintillation counting.

Data Analysis: Calculate the specific binding by subtracting the binding in the absence of agonist (basal) from the total binding. Determine the EC₅₀ and Emax values by fitting the dose-response data to a sigmoidal curve. The Emax is expressed as a percentage of the response to a full agonist.

G cluster_pathway D2 Receptor G-Protein Signaling Adoprazine Adoprazine HCl (Partial Agonist) D2R Dopamine D2 Receptor Adoprazine->D2R G_protein Gi/o Protein D2R->G_protein activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits cAMP ↓ cAMP AC->cAMP

D2 Receptor G-Protein Signaling Pathway
cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) following the stimulation of D2 receptors, which are coupled to the inhibitory G-protein, Gi.[5]

Materials:

  • CHO-K1 cells stably expressing the human D2 receptor

  • Forskolin

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture medium

  • 96-well cell culture plates

Procedure:

  • Seed the CHO-D2 cells in a 96-well plate and incubate overnight.

  • Remove the culture medium and replace it with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.

  • Add serial dilutions of this compound and incubate for 15 minutes.

  • Stimulate the cells with forskolin (10 µM final concentration) to induce cAMP production and incubate for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound. Determine the IC₅₀ value, which represents the concentration of this compound that causes 50% inhibition of the forskolin-stimulated cAMP production.

Reporter Gene Assay

This assay utilizes a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to intracellular signaling pathways activated by the target receptor. For D2 receptors, a serum response element (SRE)-driven reporter can be used to measure MAPK/ERK pathway activation.

Materials:

  • HEK293 cells co-transfected with the D2 receptor and an SRE-luciferase reporter construct

  • This compound

  • Dopamine (as a reference agonist)

  • Luciferase assay reagent

  • 96-well white, clear-bottom microplates

  • Luminometer

Procedure:

  • Seed the transfected HEK293 cells in a 96-well plate and incubate for 18-24 hours.[5]

  • Replace the culture medium with serum-free medium.

  • Add serial dilutions of this compound or dopamine and incubate for 5-6 hours.

  • Equilibrate the plate to room temperature.

  • Add the luciferase assay reagent to each well.[5]

  • Measure the luminescence using a luminometer.

Data Analysis: Normalize the luciferase activity to a control (e.g., untreated cells). Plot the normalized luciferase activity against the log concentration of this compound to generate a dose-response curve. Determine the EC₅₀ and Emax values.

G cluster_workflow Reporter Gene Assay Workflow seed_cells Seed Transfected Cells in 96-well Plate add_compound Add Adoprazine HCl or Reference Agonist seed_cells->add_compound incubate Incubate for 5-6 hours add_compound->incubate add_reagent Add Luciferase Assay Reagent incubate->add_reagent measure Measure Luminescence add_reagent->measure

Reporter Gene Assay Workflow

References

Troubleshooting & Optimization

Adoprazine hydrochloride poor pharmacokinetic properties

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available pharmacokinetic data for adoprazine hydrochloride is limited. This technical support center provides troubleshooting guides and FAQs based on common challenges encountered with compounds of a similar class (e.g., dopamine agonists, antipsychotics) that may exhibit poor pharmacokinetic properties. The experimental protocols and data presented are illustrative and should be adapted based on internally generated results for this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and variable plasma concentrations of this compound after oral administration in our animal models. What are the likely causes?

Low and variable oral bioavailability is a common challenge in drug development and can be attributed to several factors:

  • Poor Aqueous Solubility: this compound, like many small molecules, may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.

  • Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.

  • First-Pass Metabolism: this compound might be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.

  • Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.

Q2: Our in vitro metabolism assays suggest that this compound is rapidly metabolized by liver microsomes. How does this impact our in vivo studies?

Rapid metabolism in vitro is a strong indicator that the compound will have a high clearance and a short half-life in vivo. This can lead to:

  • Low Systemic Exposure: A large fraction of the absorbed dose is quickly eliminated, resulting in low overall drug exposure.

  • Short Duration of Action: The therapeutic effect may be transient, requiring frequent dosing to maintain efficacious concentrations.

  • Formation of Metabolites: High metabolism can lead to the formation of various metabolites, which could be active, inactive, or potentially toxic. It is crucial to identify and characterize these metabolites.

Q3: We are struggling to achieve therapeutic concentrations of this compound in the brain. What are the potential barriers?

Achieving sufficient brain penetration is critical for centrally acting drugs. The primary obstacle is the blood-brain barrier (BBB), a highly selective barrier that protects the brain. Poor brain penetration can be due to:

  • Low Passive Permeability across the BBB: The physicochemical properties of this compound may not be favorable for crossing the lipid membranes of the BBB endothelial cells.

  • Efflux by BBB Transporters: Similar to the gut, efflux transporters like P-gp are highly expressed at the BBB and can actively remove this compound from the brain.

  • High Plasma Protein Binding: If this compound is highly bound to plasma proteins, only the unbound (free) fraction is available to cross the BBB.

Troubleshooting Guides

Issue 1: Low Oral Bioavailability

If you are experiencing low oral bioavailability, a systematic approach is needed to identify the root cause.

Troubleshooting Workflow:

Rapid_Metabolism_Workflow cluster_0 Characterization cluster_1 Mitigation Strategies A Confirm High CLint in Hepatocytes (cross-species comparison) B Identify Major Metabolites (Metabolite ID studies) A->B F Alternative Route of Administration (e.g., parenteral, transdermal) A->F High hepatic first-pass C Determine Metabolizing Enzymes (CYP reaction phenotyping) B->C D Structural Modification (block metabolic soft spots) C->D Identified metabolic pathway E Co-administration with Inhibitor (if a single CYP is responsible) C->E Identified major CYP Poor_Brain_Penetration_Workflow cluster_0 Initial Assessment cluster_1 Calculate Unbound Concentrations cluster_2 Identify Limiting Factor cluster_3 Further Investigation A Determine In Vivo Brain-to-Plasma Ratio (Kp) C Calculate Unbound Brain-to-Plasma Ratio (Kp,uu) A->C B Measure Plasma and Brain Tissue Protein Binding B->C D Low Kp,uu (<0.1) C->D Efflux is likely E High Kp,uu (>1) C->E Uptake is likely F In Vitro BBB Model (e.g., MDCK-MDR1) to confirm efflux D->F G Consider active uptake mechanisms E->G Adoprazine_Signaling_Pathway cluster_0 This compound cluster_1 Receptor Targets cluster_2 Downstream Effectors Adoprazine Adoprazine D2R Dopamine D2 Receptor Adoprazine->D2R Agonist D3R Dopamine D3 Receptor Adoprazine->D3R Agonist HTR1A 5-HT1A Receptor Adoprazine->HTR1A Agonist AC Adenylyl Cyclase D2R->AC D3R->AC HTR1A->AC ERK ↑ ERK Activation HTR1A->ERK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA

Troubleshooting Adoprazine hydrochloride experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Adoprazine hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a selective antagonist of the novel Zeta-Receptor (ZR), a G-protein coupled receptor (GPCR). Activation of the Zeta-Receptor is linked to the initiation of the intracellular Stress-Response Kinase (SRK) cascade, which can lead to cellular apoptosis. By blocking the Zeta-Receptor, this compound is designed to inhibit this pro-apoptotic signaling pathway.

Q2: I'm observing high variability in my in-vitro cell-based assays. What are the common causes?

A2: Inconsistent results in cell-based assays can arise from several factors.[1] Key areas to investigate include:

  • Compound Solubility: this compound has poor aqueous solubility. Ensure your stock solutions are fully dissolved and that the final concentration in your cell culture medium does not lead to precipitation.[2]

  • Cell Health and Passage Number: Use cells that are healthy, within a consistent and low passage number range, and at an optimal confluency. Stressed or senescent cells can respond differently to treatment.[3]

  • Reagent and Media Variability: Batch-to-batch variation in serum, media, or other reagents can significantly impact results.[4]

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when performing serial dilutions.[2]

Q3: My this compound stock solution appears cloudy. What should I do?

A3: Cloudiness indicates that the compound may have precipitated out of solution. This is a common issue due to its low aqueous solubility.[2] First, try gently warming the solution to 37°C to see if the compound redissolves. For future preparations, consider using a small amount of a co-solvent like DMSO for the initial stock, ensuring the final DMSO concentration in your assay is non-toxic to your cells (typically ≤ 0.1%).[5] Always run a vehicle control with the same final solvent concentration.[2]

Q4: I'm seeing significant cytotoxicity at concentrations where I expect to see a specific inhibitory effect. What could be the cause?

A4: Unexplained cytotoxicity can be due to several factors:

  • Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells. Ensure your final solvent concentration is low and consistent across all wells, including controls.[2]

  • Compound Instability: this compound can degrade when exposed to light for prolonged periods. Degradation products may have cytotoxic effects. Prepare fresh dilutions for each experiment and minimize light exposure.[2]

  • Off-Target Effects: At high concentrations, this compound might interact with other cellular targets, leading to toxicity. It is crucial to determine the optimal concentration range through dose-response experiments.

Q5: How can I confirm that the observed cellular effect is due to the specific inhibition of the Zeta-Receptor pathway?

A5: To validate the on-target effect of this compound, consider the following approaches:

  • Use of a Structurally Unrelated Inhibitor: Employing another antagonist of the Zeta-Receptor with a different chemical structure can help confirm that the observed phenotype is due to the inhibition of the intended target.[2]

  • Rescue Experiments: If possible, transfecting cells with a constitutively active form of a downstream effector in the Zeta-Receptor pathway (e.g., SRK-1) should rescue the phenotype observed with this compound treatment.

  • Knockdown/Knockout Models: Using cell lines where the Zeta-Receptor has been knocked down (e.g., using siRNA) or knocked out should mimic the effect of this compound and show no further response to the compound.

Troubleshooting Guides

In-Vitro Experiment Variability
Symptom Potential Cause Troubleshooting Steps
Inconsistent IC50 values between experiments Compound precipitation, cell density variations, reagent variability.1. Visually inspect wells for precipitation. 2. Standardize cell seeding density and ensure even cell distribution.[3] 3. Use the same batch of reagents (e.g., FBS) for a set of experiments.[4]
High background signal in fluorescence/luminescence assays Autofluorescence of the compound.1. Run a control plate with only this compound in media to measure its intrinsic fluorescence at the assay wavelengths.[6] 2. If autofluorescence is high, consider a different assay readout (e.g., colorimetric).
Steep, non-sigmoidal dose-response curve Compound aggregation leading to non-specific inhibition.1. Repeat the assay with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the buffer. A significant reduction in potency suggests aggregation.[6]
In-Vivo Study Challenges
Symptom Potential Cause Troubleshooting Steps
Lack of efficacy in animal models despite in-vitro potency Poor bioavailability, rapid metabolism, or inefficient delivery to the target tissue.1. Conduct pharmacokinetic (PK) studies to determine the compound's half-life and distribution. 2. Test different routes of administration (e.g., oral gavage vs. intraperitoneal injection).[7] 3. Consider formulation strategies to improve solubility and absorption.[8]
High inter-animal variability in response Inconsistent dosing, animal health status, genetic variability.1. Ensure accurate dosing based on precise body weight measurements for each animal.[7] 2. Use healthy animals from a reputable supplier and allow for an acclimatization period. 3. Increase the number of animals per group to improve statistical power.[9]

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a stable, concentrated stock solution of this compound.

  • Materials: this compound powder, Dimethyl sulfoxide (DMSO, sterile), sterile microcentrifuge tubes.

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly for 2-3 minutes to ensure the compound is fully dissolved.

    • Aliquot the stock solution into smaller volumes in light-protective tubes to minimize freeze-thaw cycles and light exposure.

    • Store aliquots at -20°C.

Protocol 2: In-Vitro Cell Viability Assay (MTT Assay)
  • Objective: To determine the effect of this compound on cell viability.

  • Materials: 96-well plates, appropriate cell line, complete culture medium, this compound stock solution, MTT reagent, solubilization buffer (e.g., DMSO or a detergent-based buffer).

  • Procedure:

    • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. Remember to include a vehicle-only control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

Quantitative Data Summary

Table 1: Solubility of this compound
Solvent Maximum Concentration Notes
Water< 0.1 mg/mLPractically insoluble.
PBS (pH 7.4)< 0.1 mg/mLNot recommended for stock solutions.
Ethanol~5 mg/mLCan be used as a co-solvent.
DMSO≥ 20 mg/mL (approx. 45 mM)Recommended for primary stock solutions.
Table 2: Stability Profile of this compound in Solution
Condition Storage Temperature Stability (retains >90% purity)
In DMSO (stock solution)-20°C≥ 6 months
In DMSO (stock solution)4°C≤ 1 week
In Aqueous Buffer (working solution)37°C< 8 hours (prepare fresh)

Note: Data presented are typical values and should be confirmed by stability-indicating assays.[10]

Visualizations

G cluster_membrane Cell Membrane ZR Zeta-Receptor (GPCR) SRK1 SRK-1 ZR->SRK1 Activates Adoprazine Adoprazine HCl Adoprazine->ZR Inhibition Ligand Endogenous Ligand Ligand->ZR Activation SRK2 SRK-2 SRK1->SRK2 Phosphorylates Apoptosis Apoptosis SRK2->Apoptosis Initiates

Caption: Proposed signaling pathway of the Zeta-Receptor and the inhibitory action of Adoprazine HCl.

G start Inconsistent Results check_solubility Check Compound Solubility & Stability start->check_solubility solubility_ok Solubility OK? check_solubility->solubility_ok check_cells Verify Cell Health & Passage Number cells_ok Cells OK? check_cells->cells_ok check_assay Review Assay Protocol & Reagents assay_ok Assay OK? check_assay->assay_ok solubility_ok->check_cells Yes reprepare Reprepare Stock Solution solubility_ok->reprepare No cells_ok->check_assay Yes culture_new Use New CellAliquot cells_ok->culture_new No optimize_assay Optimize Assay Parameters assay_ok->optimize_assay No resolved Problem Resolved assay_ok->resolved Yes reprepare->check_solubility culture_new->check_cells optimize_assay->check_assay

Caption: A logical workflow for troubleshooting inconsistent in-vitro experimental results.

References

Optimizing Adoprazine hydrochloride dosage for efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with Adoprazine hydrochloride. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective dopamine D2 receptor partial agonist.[1][2] Its mechanism involves binding to D2 receptors and eliciting a response that is lower than that of a full agonist. Depending on the concentration of endogenous dopamine, Adoprazine can act as either a functional agonist or antagonist.[1] In environments with low dopamine levels, it exhibits agonist activity, while in the presence of high dopamine concentrations, it acts as an antagonist by competing with the endogenous neurotransmitter.[1]

Q2: What is a typical effective concentration range for this compound in cell-based assays?

A2: The effective concentration of this compound in cell-based assays is dependent on the specific cell line and the endpoint being measured. However, a general starting range for assessing its partial agonist activity at the D2 receptor is between 1 nM and 1 µM. For initial experiments, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: What are the recommended starting doses for in vivo studies in rodents?

A3: For in vivo studies in rodents, the recommended starting dose of this compound can vary based on the route of administration and the animal model. For intraperitoneal (i.p.) injections in mice, a starting dose range of 0.1 to 1.0 mg/kg is suggested.[3] For oral administration (p.o.) in rats, a higher dose range of 1.0 to 10 mg/kg may be necessary due to potential first-pass metabolism.[4] It is crucial to conduct a pilot dose-finding study to determine the optimal dose for achieving the desired therapeutic effect while minimizing potential adverse effects.

Q4: What are the common adverse effects observed with this compound in preclinical studies?

A4: Common adverse effects associated with dopamine receptor modulators like this compound in preclinical studies can include transient sedation, mild hypotension, and occasional gastrointestinal upset.[5][6] At higher doses, motor disturbances such as stereotypy or catalepsy may be observed. Careful monitoring of animal behavior and physiological parameters is essential, especially during initial dose-escalation studies.

Troubleshooting Guides

In Vitro Experiments
Issue Possible Cause Troubleshooting Steps
Low or no response in a D2 receptor activation assay 1. Inadequate drug concentration. 2. Cell line does not express sufficient levels of D2 receptors. 3. Incorrect assay conditions.1. Perform a wider dose-response curve (e.g., 0.1 nM to 10 µM). 2. Verify D2 receptor expression in your cell line using qPCR or western blotting. 3. Optimize assay parameters such as incubation time and temperature.
High variability between replicate wells 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate.1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the microplate or fill them with a buffer solution.
Unexpected antagonist activity at low concentrations This may be characteristic of a partial agonist in the presence of endogenous dopamine in the serum of the culture medium.Use serum-free medium or charcoal-stripped serum to reduce the concentration of endogenous dopamine.
In Vivo Experiments
Issue Possible Cause Troubleshooting Steps
Lack of behavioral effect 1. Insufficient dose. 2. Poor bioavailability via the chosen route of administration. 3. Rapid metabolism of the compound.1. Increase the dose in a stepwise manner. 2. Consider a different route of administration (e.g., subcutaneous instead of oral). 3. Analyze plasma concentrations of Adoprazine to assess its pharmacokinetic profile.
Significant sedation or motor impairment The dose is too high.Reduce the dose to a level that elicits the desired therapeutic effect without causing significant side effects.
Inconsistent results between animals 1. Biological variability. 2. Improper drug administration. 3. Stress or other environmental factors.1. Increase the number of animals per group to improve statistical power. 2. Ensure consistent and accurate drug administration for all animals. 3. Acclimatize animals to the experimental environment and handle them consistently.

Experimental Protocols

D2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human dopamine D2 receptor.

  • Radioligand: Use a suitable radioligand, such as [3H]-Spiperone, at a concentration close to its Kd.

  • Competition Binding: Incubate the cell membranes with the radioligand and varying concentrations of this compound (e.g., 0.01 nM to 10 µM).

  • Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Dopamine Release

Objective: To assess the effect of this compound on extracellular dopamine levels in the striatum of freely moving rats.[7]

Methodology:

  • Surgical Implantation: Stereotaxically implant a microdialysis guide cannula targeting the striatum of anesthetized rats. Allow for a recovery period of at least 48 hours.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect baseline dialysate samples every 20 minutes for at least 60 minutes.

  • Drug Administration: Administer this compound (e.g., 0.5 mg/kg, i.p.) or vehicle.

  • Post-treatment Collection: Continue collecting dialysate samples for at least 2 hours post-administration.

  • Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the post-treatment dopamine levels as a percentage of the baseline levels and compare the effects of this compound to the vehicle control.

Signaling Pathways and Workflows

adoprazine_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adoprazine Adoprazine D2_Receptor D2 Receptor Adoprazine->D2_Receptor Binds Gi_protein Gi Protein D2_Receptor->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Conversion PKA Protein Kinase A cAMP->PKA Reduces Activation Cellular_Response Cellular Response PKA->Cellular_Response Modulates

Caption: this compound signaling pathway at the D2 receptor.

dose_optimization_workflow Start Start In_Vitro_Assays In Vitro Potency (e.g., Receptor Binding) Start->In_Vitro_Assays Dose_Range_Selection Initial In Vivo Dose Range Selection In_Vitro_Assays->Dose_Range_Selection Pilot_Study Pilot In Vivo Study (Small Animal Group) Dose_Range_Selection->Pilot_Study Efficacy_Assessment Assess Efficacy (Behavioral Endpoint) Pilot_Study->Efficacy_Assessment Toxicity_Assessment Assess Toxicity (Adverse Effects) Pilot_Study->Toxicity_Assessment Dose_Adjustment Adjust Dose Efficacy_Assessment->Dose_Adjustment No/Low Efficacy Refine_Study Refine Study Design Efficacy_Assessment->Refine_Study Efficacy Observed Toxicity_Assessment->Dose_Adjustment Toxicity Observed Toxicity_Assessment->Refine_Study No Toxicity Dose_Adjustment->Pilot_Study Optimal_Dose Optimal Dose Identified Refine_Study->Optimal_Dose

Caption: Experimental workflow for optimizing this compound dosage.

References

Adoprazine Hydrochloride Off-Target Effects Investigation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Adoprazine hydrochloride" is not found in the current scientific literature. Based on the query's context, this technical support center has been developed for Aripiprazole , a well-researched atypical antipsychotic with a similar name and a complex off-target profile. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target receptors for aripiprazole?

A1: Aripiprazole has a complex pharmacodynamic profile and interacts with a range of off-target receptors in addition to its primary targets (Dopamine D2 and Serotonin 5-HT1A receptors). The most significant off-target interactions are with various serotonin, adrenergic, and histamine receptors. These interactions can contribute to both the therapeutic efficacy and the side-effect profile of the drug.[1][2][3]

Q2: How does aripiprazole's functional activity vary at different off-target receptors?

A2: Aripiprazole exhibits a diverse range of functional activities at its off-target receptors. It can act as a partial agonist, an antagonist, or an inverse agonist. For instance, it is an antagonist at 5-HT2A receptors and an inverse agonist at 5-HT2B receptors.[1][3][4] This functional selectivity is a key aspect of its pharmacological profile.

Q3: What are some common challenges when studying aripiprazole's off-target effects in vitro?

A3: Researchers may encounter challenges such as:

  • Distinguishing partial agonism from antagonism: Aripiprazole's partial agonist activity at some receptors can produce complex dose-response curves that require careful experimental design and data analysis to interpret correctly.

  • Cell-type specific effects: The functional activity of aripiprazole at the D2 receptor has been shown to be cell-type selective, meaning it can act as an agonist, partial agonist, or antagonist depending on the cellular context.[1] This highlights the importance of selecting appropriate cell lines for in vitro studies.

  • Solubility and stability: Ensuring the solubility and stability of aripiprazole in aqueous assay buffers is crucial for obtaining accurate and reproducible results. It is important to follow established protocols for preparing stock solutions and working dilutions.

Troubleshooting Guides

Radioligand Binding Assays

Problem: High non-specific binding in my radioligand binding assay.

  • Possible Cause 1: Inappropriate concentration of the radioligand.

    • Solution: Optimize the radioligand concentration. It should ideally be at or below the Kd value to minimize non-specific binding while providing an adequate specific signal.

  • Possible Cause 2: Insufficient washing steps.

    • Solution: Increase the number or volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.

  • Possible Cause 3: The filter plates have high binding properties for the radioligand.

    • Solution: Pre-soak the filter plates with a blocking agent, such as 0.3% polyethyleneimine (PEI), to reduce non-specific binding.[5]

Problem: Inconsistent IC50 values for aripiprazole in competition binding assays.

  • Possible Cause 1: Variability in incubation time.

    • Solution: Ensure that the incubation time is consistent across all experiments and is sufficient to reach equilibrium.

  • Possible Cause 2: Degradation of aripiprazole or the radioligand.

    • Solution: Prepare fresh solutions of aripiprazole and the radioligand for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary.

  • Possible Cause 3: Issues with cell membrane preparation.

    • Solution: Ensure a consistent and high-quality cell membrane preparation. Perform a protein concentration assay (e.g., BCA assay) to normalize the amount of membrane protein used in each well.[5]

Functional Assays (e.g., ERK Phosphorylation)

Problem: Weak or no signal for phosphorylated ERK (p-ERK) after aripiprazole treatment.

  • Possible Cause 1: Suboptimal stimulation time.

    • Solution: Perform a time-course experiment to determine the peak of ERK phosphorylation in response to aripiprazole in your specific cell system.

  • Possible Cause 2: Insufficient aripiprazole concentration.

    • Solution: Conduct a dose-response experiment to identify the optimal concentration range for aripiprazole-induced ERK phosphorylation.

  • Possible Cause 3: Problems with antibody detection in Western blotting.

    • Solution: Ensure the primary and secondary antibodies are validated for the detection of p-ERK and total ERK. Optimize antibody dilutions and incubation times. Include positive and negative controls to validate the assay.[6][7]

Problem: High basal level of ERK phosphorylation in control cells.

  • Possible Cause 1: Presence of growth factors in the cell culture medium.

    • Solution: Serum-starve the cells for a sufficient period (e.g., 12-24 hours) before aripiprazole treatment to reduce basal signaling pathway activation.[8]

  • Possible Cause 2: Cell stress during handling.

    • Solution: Handle cells gently during plating, washing, and treatment to minimize stress-induced signaling.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) and functional activities of aripiprazole at its primary and major off-target receptors.

ReceptorKi (nM)Functional Activity
Dopamine D20.34Partial Agonist
Dopamine D30.8Partial Agonist
Dopamine D444Partial Agonist
Serotonin 5-HT1A1.7Partial Agonist
Serotonin 5-HT2A3.4Antagonist
Serotonin 5-HT2B~0.36Inverse Agonist
Serotonin 5-HT2C15Partial Agonist
Serotonin 5-HT739Antagonist
Adrenergic α1A57Antagonist
Histamine H161Antagonist
Serotonin Transporter (SERT)98Inhibitor

Data compiled from multiple sources.[1][2][9][10][11][12]

Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of aripiprazole for a specific off-target receptor.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for the receptor.

  • Aripiprazole stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • 96-well filter plates.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of aripiprazole in assay buffer.

  • In a 96-well plate, add assay buffer, the appropriate dilution of aripiprazole (or vehicle for total binding), and cell membranes.

  • To determine non-specific binding, add a high concentration of a known unlabeled ligand for the receptor.

  • Initiate the binding reaction by adding the radioligand at a concentration at or below its Kd.

  • Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding at each aripiprazole concentration and determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[5][13]

ERK Phosphorylation Western Blot Assay

Objective: To assess the effect of aripiprazole on the activation of the ERK signaling pathway.

Materials:

  • Cell line of interest (e.g., HEK293, CHO) cultured in appropriate media.

  • Aripiprazole stock solution.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (anti-p-ERK1/2 and anti-total ERK1/2).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Seed cells in culture plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Treat the cells with various concentrations of aripiprazole for the desired time. Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the primary antibody against total ERK1/2 to normalize the p-ERK signal.

  • Quantify the band intensities using densitometry software.[6][7][8]

Visualizations

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Aripiprazole Aripiprazole GPCR Off-Target GPCR (e.g., 5-HT2B) Aripiprazole->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates/Inhibits Effector Effector Enzyme (e.g., PLC) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., IP3, DAG) Effector->Second_Messenger Generates Downstream_Kinase Downstream Kinase (e.g., PKC) Second_Messenger->Downstream_Kinase Activates ERK_Pathway ERK Pathway Downstream_Kinase->ERK_Pathway Activates Cellular_Response Cellular Response ERK_Pathway->Cellular_Response Leads to

Caption: Aripiprazole interaction with an off-target G-protein coupled receptor (GPCR) and subsequent intracellular signaling.

Radioligand_Binding_Workflow prep Prepare Cell Membranes and Aripiprazole Dilutions incubation Incubate Membranes, Aripiprazole, and Radioligand prep->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing counting Scintillation Counting to Quantify Radioactivity washing->counting analysis Data Analysis (IC50 and Ki Determination) counting->analysis

Caption: Experimental workflow for a radioligand competition binding assay.

Western_Blot_Workflow treatment Cell Culture, Serum Starvation, and Aripiprazole Treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking Non-specific Sites transfer->blocking primary_ab Primary Antibody Incubation (p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection reprobe Stripping and Re-probing (Total ERK) detection->reprobe analysis Densitometry and Data Analysis reprobe->analysis

Caption: Experimental workflow for an ERK phosphorylation Western blot assay.

References

Technical Support Center: Adoprazine Hydrochloride Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis and purification of Adoprazine hydrochloride and related arylpiperazine compounds. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Detailed, publicly available troubleshooting guides for this compound are limited. The following information is based on established principles for the synthesis and purification of related arylpiperazine hydrochloride compounds and general pharmaceutical crystallization techniques.

Troubleshooting Guide

Section 1: Synthesis Challenges

Question: My N-alkylation reaction to form the Adoprazine precursor has a low yield. What are the common causes and solutions?

Answer: Low yields in N-alkylation reactions involving arylpiperazines are often traced back to several factors related to reagents, reaction conditions, and work-up procedures.

  • Poor Reagent Quality: Ensure the starting materials, particularly the alkylating agent and the piperazine derivative, are of high purity. Impurities can interfere with the reaction. The base used (e.g., K₂CO₃, Et₃N) should be anhydrous, as water can lead to unwanted side reactions.[1]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation of reactants or products. It is recommended to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2]

  • Base and Solvent Selection: The choice of base and solvent is crucial. A base that is too weak may not deprotonate the piperazine nitrogen effectively, while an overly strong base could promote side reactions. The solvent must be able to dissolve the reactants and be suitable for the reaction temperature. Aprotic polar solvents like DMF, DMSO, or acetonitrile are commonly used.[1]

  • Phase Transfer Catalyst (PTC): For reactions in biphasic systems or with solid-liquid phases, a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve reaction rates and yields by facilitating the transfer of the reacting species between phases.[1]

Troubleshooting Steps:

  • Verify the purity of all reactants and ensure solvents are anhydrous.

  • Optimize the reaction temperature and time by running small-scale trials.

  • Screen different base/solvent combinations.

  • Consider the addition of a phase transfer catalyst if applicable.

Question: I'm observing a significant amount of an unknown impurity in my crude product. How can I identify and minimize it?

Answer: Impurity generation is a common challenge. The source can be a side reaction, degradation of the product, or an impurity carried over from the starting materials.

Identification: The first step is to characterize the impurity. A combination of analytical techniques is often required:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides the molecular weight of the impurity, which is a crucial clue to its structure.[3][4]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: If the impurity can be isolated, NMR will provide definitive structural information.[4]

  • Forced Degradation Studies: Subjecting the pure Adoprazine to stress conditions (acid, base, heat, light, oxidation) can help determine if the impurity is a degradation product.[5][6] This can provide insight into the molecule's chemical behavior and stability.[5][7]

Minimization Strategies:

  • Reaction Condition Optimization: As mentioned, harsh conditions (e.g., high heat, strong acids) can lead to product degradation.[8] Modifying the temperature, pH, or reaction time can prevent the formation of these impurities.

  • Inert Atmosphere: If the impurity is an oxidation product, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent its formation.[9]

  • Purification of Starting Materials: Ensure all starting materials are pure to avoid carrying impurities through the synthesis.

Section 2: Purification & Crystallization Challenges

Question: My attempt to crystallize this compound resulted in an oil instead of solid crystals. What should I do?

Answer: "Oiling out" is a common problem in crystallization and typically occurs when the compound's solubility in the chosen solvent is too high or when the solution becomes supersaturated too quickly.[10]

Troubleshooting Strategies:

  • Change the Solvent System: Try a solvent in which the compound is less soluble.[10] Anti-solvent crystallization is a highly effective technique where a solvent in which the compound is insoluble (the anti-solvent) is slowly added to a solution of the compound, inducing precipitation.[11]

  • Slow Down the Process: Rapid cooling or fast evaporation of the solvent can lead to oiling. Try slowing down the crystallization process by:

    • Reducing the temperature gradually (e.g., moving the solution from room temperature to a refrigerator, then to a freezer).[10]

    • Using vapor diffusion, where the anti-solvent vapor slowly diffuses into the compound's solution.[10]

  • Increase Purity: The presence of impurities can sometimes inhibit crystallization. Try an additional purification step (e.g., column chromatography) before attempting to crystallize.

  • Seeding: If you have a few crystals of the desired product, adding a "seed crystal" to the supersaturated solution can induce crystallization.[10]

Question: How do I form the hydrochloride salt and ensure I get a pure, crystalline product?

Answer: Formation of the hydrochloride salt is a critical step that influences the final product's purity, stability, and handling properties.

Methodology: The hydrochloride salt is typically prepared by reacting the free base of Adoprazine with hydrogen chloride.[12] The source of HCl can be varied:

  • Aqueous HCl: This is straightforward but can be problematic if the desired salt is anhydrous or if it is highly soluble in water, which would lower the yield.[12]

  • HCl gas: Bubbling anhydrous HCl gas through a solution of the free base in an organic solvent (like diethyl ether or isopropanol) is a common method for producing anhydrous salts. However, this can be difficult to control on a large scale.[12]

  • HCl in an Organic Solvent: Using a pre-made solution of HCl in a solvent like isopropanol or dioxane offers a more controlled and convenient way to perform the salt formation.

Experimental Protocol: Hydrochloride Salt Formation & Crystallization

  • Dissolve the purified Adoprazine free base in a minimal amount of a suitable protic solvent, such as isopropanol or ethanol.

  • Stoichiometrically add a solution of HCl in the same or a miscible solvent (e.g., 2 M HCl in isopropanol). Add the acid dropwise while stirring.

  • Monitor for precipitation. If no solid forms, crystallization can be induced by cooling the solution or by adding an anti-solvent (e.g., diethyl ether, ethyl acetate) until turbidity is observed.

  • Allow the solution to stand at a reduced temperature (e.g., 4°C) to allow for complete crystal formation.

  • Collect the crystals by filtration, wash them with a small amount of cold anti-solvent, and dry them under a vacuum.

Table 1: Comparison of Crystallization Solvents for a Representative Arylpiperazine HCl

Solvent SystemMethodObserved OutcomePurity (by HPLC)
Isopropanol (IPA)CoolingFine white powder98.5%
IPA / Diethyl EtherAnti-solventSmall needles99.2%
Ethanol / Water (9:1)Slow EvaporationLarge, well-defined crystals99.7%
DichloromethaneCoolingOiled outN/A

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purity of this compound during synthesis and after purification? A1: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its precision and versatility.[3] A reverse-phase HPLC (RP-HPLC) method with a C18 column and a UV detector is typically suitable for this class of compounds.[13] The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[14]

Q2: My final product appears to be degrading over time in storage. What are the likely causes and how can I improve stability? A2: The primary chemical reactions affecting drug stability are hydrolysis and oxidation.[9]

  • Hydrolysis: Can occur if the molecule has susceptible functional groups (like esters or amides) and is exposed to water.[15]

  • Oxidation: Can be initiated by light, heat, or trace metals.[9] To improve stability, store the this compound in a tightly sealed, amber-colored vial (to protect from light) in a cool, dry place, and consider storing it under an inert atmosphere (e.g., nitrogen).[9]

Q3: How can I control the crystal form (polymorphism) of my final product? A3: Polymorphism, the ability of a compound to exist in multiple crystal forms, is critical as it can affect solubility, stability, and bioavailability.[11] Control over polymorphism is achieved by carefully controlling the crystallization conditions.[16] Factors to control include:

  • Choice of solvent(s).

  • Rate of cooling or supersaturation.

  • Temperature.

  • Agitation. Characterization techniques like X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC) are used to identify the polymorphic form.[11]

Visualized Workflows and Protocols

General Synthesis and Purification Workflow

The following diagram outlines a typical workflow for the synthesis and purification of an arylpiperazine hydrochloride like Adoprazine.

G Max Width: 760px cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis & Final Product Start Starting Materials (Arylpiperazine, Alkyl Halide) Reaction N-Alkylation Reaction (Base, Solvent, Heat) Start->Reaction Workup Aqueous Work-up & Solvent Extraction Reaction->Workup Crude Crude Free Base (in Organic Solvent) Workup->Crude Chromatography Column Chromatography (Optional, for high purity) Crude->Chromatography Salt HCl Salt Formation (e.g., HCl in Isopropanol) Chromatography->Salt Crystallization Crystallization (Cooling / Anti-solvent) Salt->Crystallization Filter Filter, Wash & Dry Crystallization->Filter Final Pure Adoprazine HCl Filter->Final QC Quality Control (HPLC, NMR, MS) Final->QC

Caption: General workflow for synthesis and purification.

Troubleshooting Crystallization Issues

This decision tree helps diagnose and solve common problems encountered during the crystallization of this compound.

G Max Width: 760px Start Start Crystallization Outcome Observe Outcome Start->Outcome OiledOut Product Oiled Out? Outcome->OiledOut NoSolid No Solid Formed? OiledOut->NoSolid No Sol_Oil 1. Use less polar solvent. 2. Cool down slower. 3. Add anti-solvent very slowly. OiledOut->Sol_Oil Yes PoorYield Low Yield / Purity? NoSolid->PoorYield No Sol_NoSolid 1. Concentrate solution. 2. Add anti-solvent. 3. Scratch flask / Add seed crystal. NoSolid->Sol_NoSolid Yes Success Good Crystals (High Yield & Purity) PoorYield->Success No Sol_PoorYield 1. Re-crystallize from a different solvent system. 2. Purify via chromatography first. PoorYield->Sol_PoorYield Yes

Caption: Decision tree for troubleshooting crystallization.

References

Technical Support Center: Adoprazine Hydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a general technical guidance for researchers working with Adoprazine hydrochloride. Stability profiles are compound-specific. It is imperative to conduct dedicated stability studies for your particular formulation and application.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, oxygen, and the presence of other excipients in the formulation. Like many hydrochloride salts, Adoprazine may be susceptible to hydrolysis and oxidation.

Q2: My this compound solution has changed color. What could be the cause?

A2: A change in color, such as turning yellow or brown, is often an indication of chemical degradation. This could be due to oxidation or photodegradation. It is crucial to protect the solution from light and to consider using deoxygenated solvents or adding an antioxidant.[1]

Q3: I'm observing precipitation in my this compound solution. What should I do?

A3: Precipitation can occur for several reasons:

  • Solubility Issues: The concentration of this compound may have exceeded its solubility in the chosen solvent system. Verify the solubility limits.

  • pH Shift: A change in the pH of the solution can alter the ionization state of the molecule, potentially leading to decreased solubility. Ensure the solution is adequately buffered.

  • Degradation: The precipitate could be a less soluble degradation product.

  • Temperature Effects: Solubility is often temperature-dependent. If the solution has been stored at a lower temperature, the compound may have crystallized out.

Troubleshooting steps include filtering the solution and analyzing the precipitate and filtrate separately to determine the cause.

Q4: What are the recommended storage conditions for this compound solutions?

A4: While specific storage conditions should be determined through stability studies, general recommendations for hydrochloride salt solutions include:

  • Storage at refrigerated temperatures (2-8 °C) to slow down degradation kinetics.

  • Protection from light by using amber vials or storing in the dark.

  • Using tightly sealed containers to prevent solvent evaporation and exposure to oxygen.

  • For long-term storage, consider freezing the solution, although freeze-thaw stability should be confirmed.

Troubleshooting Guide

Q5: I am seeing new peaks in my HPLC chromatogram after storing my this compound solution. How do I identify them?

A5: The appearance of new peaks in an HPLC chromatogram is a strong indicator of degradation. To identify these new peaks, you can use a mass spectrometer coupled with the HPLC (LC-MS). The mass-to-charge ratio of the new peaks can help in elucidating the structure of the degradation products. Comparing the retention times with stressed samples (e.g., acid, base, peroxide treated) can also aid in identification.[2][3]

Q6: How can I improve the stability of my this compound solution?

A6: To enhance the stability of your solution, consider the following strategies:

  • pH Optimization: Conduct a pH-stability profile to identify the pH at which this compound is most stable. Formulate your solution using a buffer at this optimal pH.[4][5]

  • Antioxidants: If the degradation is due to oxidation, the addition of antioxidants such as ascorbic acid or sodium metabisulfite can be beneficial.[1][6]

  • Chelating Agents: If metal ions are catalyzing degradation, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) might improve stability.

  • Excipient Compatibility: Ensure that all excipients in your formulation are compatible with this compound.[7]

Quantitative Data Summary

The following table presents hypothetical stability data for an this compound solution (1 mg/mL in an aqueous buffer) under forced degradation conditions. This data is for illustrative purposes only.

Stress ConditionDurationTemperature% Adoprazine HCl RemainingAppearance of Degradants (by HPLC)
0.1 M HCl24 hours60°C85.2%Two major degradants observed
0.1 M NaOH24 hours60°C72.5%Multiple degradants observed
3% H₂O₂24 hoursRoom Temp65.8%One major degradant observed
Heat48 hours80°C91.3%Minor degradants observed
Light (ICH Q1B)1.2 million lux hoursRoom Temp89.7%One major degradant observed

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to a light source according to ICH Q1B guidelines.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.[8]

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Phase A: 0.1% trifluoroacetic acid in water.

    • Phase B: 0.1% trifluoroacetic acid in acetonitrile.

  • Gradient Elution: Develop a gradient elution method starting with a low percentage of Phase B and gradually increasing it to elute more hydrophobic compounds. A typical gradient might be 5% to 95% B over 20 minutes.

  • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance (determine this by running a UV scan).

  • Method Validation: Inject a mixture of the stressed samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak and from each other. The method should be validated according to ICH guidelines.[3]

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome stock Prepare Adoprazine HCl Stock Solution acid Acid Hydrolysis stock->acid Expose to Stress base Base Hydrolysis stock->base Expose to Stress oxide Oxidation (H₂O₂) stock->oxide Expose to Stress thermal Thermal Stress stock->thermal Expose to Stress photo Photostability stock->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxide->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Degradant ID hplc->lcms Characterize Unknown Peaks method Validate Analytical Method hplc->method pathway Identify Degradation Pathways lcms->pathway formulation Optimize Formulation & Storage pathway->formulation

Caption: Workflow for assessing Adoprazine HCl stability.

G Adoprazine Adoprazine HCl Hydrolysis Hydrolysis Product (e.g., loss of side chain) Adoprazine->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Oxidation Product (e.g., N-oxide) Adoprazine->Oxidation O₂ / Light / Metal Ions Photodegradation Photodegradation Product Adoprazine->Photodegradation hv (Light)

Caption: Hypothetical degradation pathways for Adoprazine HCl.

References

Technical Support Center: Adoprazine Hydrochloride Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Adoprazine hydrochloride in behavioral studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and challenges encountered during your experiments. This compound's dual action as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor partial agonist presents a complex pharmacological profile that can contribute to variability in behavioral outcomes. This guide is designed to help you navigate these complexities and improve the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is a psychotropic agent characterized by its dual pharmacological activity. It acts as an antagonist at dopamine D2 receptors and as a partial agonist at serotonin 5-HT1A receptors.[1][2] This profile is similar to some atypical antipsychotic drugs, suggesting its potential utility in treating psychiatric disorders like schizophrenia.[1][2] However, it's important to note that Adoprazine was discontinued from clinical development due to either non-optimal pharmacokinetic properties or insufficient therapeutic efficacy.[1][2]

Q2: We are observing significant variability in the dose-response curve for Adoprazine in our locomotor activity assay. What could be the cause?

Inconsistent dose-response relationships with compounds like Adoprazine that target multiple receptors are not uncommon. The biphasic effects on locomotor activity can be particularly sensitive to a variety of factors. At lower doses, the 5-HT1A partial agonist activity might predominate, potentially leading to a decrease in locomotion. Conversely, at higher doses, the D2 receptor antagonism could counteract this effect or even lead to motor side effects that confound the interpretation of locomotor activity. Environmental factors, animal strain, and even the time of day can significantly influence the outcome.

Q3: Our results in the novel object recognition (NOR) test are not consistent. Sometimes Adoprazine shows a pro-cognitive effect, and other times it has no effect or even impairs performance. Why might this be happening?

The novel object recognition test is sensitive to subtle changes in anxiety, motivation, and locomotor activity, all of which can be modulated by Adoprazine's dual-receptor action. A pro-cognitive effect might be observed if the drug alleviates anxiety or enhances attention. However, if the dose is too high, potential sedative effects or motor impairment from D2 antagonism could mask any cognitive benefits or even impair performance. It is crucial to carefully select the dose and to control for potential confounding factors by, for example, monitoring total exploration time.

Q4: We are seeing conflicting results in our anxiety-related behavioral assays, such as the elevated plus-maze (EPM). What could explain this?

The anxiolytic or anxiogenic effects of Adoprazine can be complex due to its mixed pharmacology. The 5-HT1A partial agonism is generally associated with anxiolytic effects. However, the D2 antagonism can have varied effects on anxiety-like behaviors and can also influence motor activity, which is a primary measure in the EPM. The specific balance of these two actions at a given dose, along with the basal anxiety state of the animals, can lead to inconsistent results.

Troubleshooting Guide for Inconsistent Results

Encountering inconsistent results in behavioral studies can be a significant challenge. This guide provides a systematic approach to troubleshooting common issues when working with this compound.

Step 1: Verify Compound Integrity and Formulation
  • Question: Is the this compound solution correctly prepared and stored?

  • Action:

    • Confirm the identity and purity of your compound batch through analytical chemistry techniques.

    • Ensure the vehicle used for dissolution is appropriate and does not have behavioral effects on its own.

    • Prepare fresh solutions for each experiment to avoid degradation.

    • Verify the final concentration of the dosing solution.

Step 2: Review and Standardize Experimental Protocols

A lack of detailed and standardized protocols is a major source of variability in behavioral research.

  • Question: Are all experimental procedures rigorously standardized and documented?

  • Action:

    • Create a detailed Standard Operating Procedure (SOP) for each behavioral assay.

    • Ensure all experimenters are thoroughly trained on the SOPs.

    • Standardize factors such as handling procedures, time of day for testing, and habituation protocols.

    • Use a checklist during experiments to ensure adherence to the protocol.

Step 3: Evaluate Animal Model and Husbandry

The choice of animal model and its environment can significantly impact behavioral outcomes.

  • Question: Are there potential confounding variables related to the animals or their housing?

  • Action:

    • STRANGE Framework: Consider the "STRANGE" framework to identify potential biases in your animal subjects:

      • S ocial background: Were the animals single-housed or group-housed?

      • T rappability and self-selection: Are the animals from a specific, non-random subset of a larger population?

      • R earing history: Were the animals reared in a standard or enriched environment?

      • A cclimation and habituation: Has sufficient time been allowed for animals to acclimate to the facility and habituate to the testing room?

      • N atural changes in responsiveness: Are there age or sex-related differences in the response to the drug?

      • G enetic make-up: Are you using an inbred or outbred strain? Genetic drift can occur even in inbred strains.

      • E xperience: Has the animal undergone previous procedures that could affect its behavior?

    • Ensure consistent environmental conditions (e.g., light cycle, temperature, noise levels) in the housing and testing rooms.

Step 4: Analyze Data for Hidden Variables

Sometimes, the source of inconsistency lies within the data itself.

  • Question: Could there be an unexamined variable influencing the results?

  • Action:

    • Conduct a post-hoc analysis to look for effects of experimenter, time of day, or animal cohort.

    • Check for outliers and determine if they can be justifiably removed based on pre-defined criteria.

    • Consider using more advanced statistical models that can account for additional sources of variance.

Hypothetical Data on Inconsistent Adoprazine Effects

The following tables present hypothetical data to illustrate the types of inconsistent results that researchers might encounter with a compound like this compound.

Table 1: Hypothetical Dose-Response of Adoprazine on Locomotor Activity

Dose (mg/kg)Study 1: Total Distance Traveled (cm)Study 2: Total Distance Traveled (cm)Potential Interpretation of Inconsistency
Vehicle1500 ± 1201450 ± 110Baseline activity is comparable.
0.11250 ± 1001400 ± 130Study 1 shows a slight decrease, possibly due to 5-HT1A agonism. Study 2 shows no effect.
1.01000 ± 901600 ± 150Study 1 shows a significant decrease. Study 2 shows a slight increase, suggesting D2 antagonism is more prominent.
10.0800 ± 70900 ± 80Both studies show a decrease, potentially due to sedative effects or motor impairment at a high dose.

Table 2: Hypothetical Results of Adoprazine in the Novel Object Recognition (NOR) Test

TreatmentStudy A: Discrimination IndexStudy B: Discrimination IndexPotential Interpretation of Inconsistency
Vehicle0.25 ± 0.050.28 ± 0.06Baseline memory performance is similar.
Adoprazine (1 mg/kg)0.45 ± 0.070.22 ± 0.05Study A suggests a pro-cognitive effect. Study B suggests no effect or slight impairment. This could be due to differences in baseline anxiety or subtle variations in the testing protocol.

Detailed Experimental Protocols

Novel Object Recognition (NOR) Test

  • Habituation: Individually house mice in the testing room for at least 1 hour before the experiment. Habituate each mouse to the empty testing arena (e.g., a 40x40x40 cm open field) for 10 minutes on two consecutive days.

  • Training (Familiarization) Phase: On the third day, place two identical objects in the arena. Allow the mouse to explore the objects for 10 minutes. Record the time spent exploring each object.

  • Inter-trial Interval (ITI): Return the mouse to its home cage for a specific duration (e.g., 1 hour or 24 hours).

  • Testing (Choice) Phase: Return the mouse to the arena, where one of the familiar objects has been replaced with a novel object. Allow the mouse to explore for 5 minutes. Record the time spent exploring the familiar and the novel object.

  • Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Elevated Plus-Maze (EPM) Test

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for 5 minutes.

  • Data Collection: Record the number of entries into and the time spent in the open and closed arms using an automated video-tracking system.

  • Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these measures is indicative of an anxiolytic effect. Total arm entries can be used as a measure of general activity.

Visualizations

Adoprazine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Adoprazine Adoprazine 5HT1A_auto 5-HT1A Autoreceptor Adoprazine->5HT1A_auto Agonist Serotonin_release Serotonin Release 5HT1A_auto->Serotonin_release Inhibits D2R Dopamine D2 Receptor Cellular_Response_D2 Cellular Response (e.g., ↓cAMP) D2R->Cellular_Response_D2 5HT1A_post 5-HT1A Receptor Cellular_Response_5HT1A Cellular Response (e.g., ↓cAMP) 5HT1A_post->Cellular_Response_5HT1A Dopamine Dopamine Dopamine->D2R Serotonin Serotonin Serotonin->5HT1A_post Adoprazine_post Adoprazine Adoprazine_post->D2R Antagonist Adoprazine_post2 Adoprazine Adoprazine_post2->5HT1A_post Partial Agonist

Caption: Adoprazine's dual mechanism of action.

Experimental Workflow for Behavioral Assay cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase Protocol Develop Detailed SOP Animals Acclimate Animals Protocol->Animals Drug Prepare Adoprazine Solution Animals->Drug Habituation Habituation to Apparatus Dosing Administer Vehicle or Adoprazine Habituation->Dosing Testing Conduct Behavioral Test Dosing->Testing Data Collect and Score Data Stats Statistical Analysis Data->Stats Interpret Interpret Results Stats->Interpret

Caption: A standardized workflow for behavioral experiments.

Troubleshooting Logic Start Inconsistent Results Observed Check_Compound Verify Compound Integrity & Formulation? Start->Check_Compound Check_Protocol Review & Standardize Protocol? Check_Compound->Check_Protocol Yes Fix_Compound Re-synthesize/purchase compound. Validate formulation. Check_Compound->Fix_Compound No Check_Animals Evaluate Animal Model & Husbandry? Check_Protocol->Check_Animals Yes Fix_Protocol Revise SOP. Retrain experimenters. Check_Protocol->Fix_Protocol No Check_Data Analyze for Hidden Variables? Check_Animals->Check_Data Yes Fix_Animals Standardize housing. Consider STRANGE factors. Check_Animals->Fix_Animals No Fix_Data Refine statistical model. Identify and control for covariates. Check_Data->Fix_Data No End Consistent Results Achieved Check_Data->End Yes Fix_Compound->Start Re-run Fix_Protocol->Start Re-run Fix_Animals->Start Re-run Fix_Data->Start Re-run

Caption: A logical flow for troubleshooting inconsistent results.

References

Overcoming Adoprazine hydrochloride solubility problems in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Adoprazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during in vitro and in vivo assays, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an atypical antipsychotic agent. Its therapeutic effects are primarily attributed to its dual activity as a potent antagonist of the dopamine D2 receptor and a full agonist of the serotonin 5-HT1A receptor. This profile suggests its potential in treating psychiatric disorders by modulating dopaminergic and serotonergic neurotransmission.

Q2: I'm observing precipitation of this compound when I dilute my DMSO stock into aqueous assay buffer. Why is this happening?

A2: This is a common issue for compounds with low aqueous solubility. This compound is practically insoluble in water (< 0.1 mg/mL). While it is soluble in organic solvents like DMSO, adding this stock solution to an aqueous buffer can cause the compound to rapidly precipitate out of solution as the solvent environment changes. This is often referred to as "crashing out."

Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

A3: To minimize solvent-induced toxicity, the final concentration of DMSO in your cell culture should be kept as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.5%. However, the sensitivity to DMSO can vary significantly between different cell lines. It is crucial to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.

Q4: Can the pH of my buffer affect the solubility of this compound?

A4: Yes, as a hydrochloride salt of a weak base, the solubility of Adoprazine is pH-dependent. It is expected to be more soluble in acidic conditions (lower pH) where the molecule is more likely to be protonated. In neutral or basic buffers, the free base form is more prevalent, which is typically less soluble.

Q5: Are there any specific considerations for using this compound in buffers containing chloride ions?

A5: Yes, for hydrochloride salts, the "common ion effect" can decrease solubility in buffers containing a high concentration of chloride ions, such as standard saline or certain cell culture media. The excess chloride ions can suppress the dissolution of the salt. If you suspect this is an issue, consider using a buffer with a different salt, if compatible with your assay.

Troubleshooting Guide: Overcoming this compound Precipitation

This guide provides systematic steps to address precipitation issues during your experiments.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. Low aqueous solubility of this compound. The compound is "crashing out."1. Decrease the Final Concentration: The simplest solution is often to work at a lower final concentration of this compound. 2. Optimize Dilution Method: Instead of adding the stock directly to the final volume, try a serial dilution. Add the DMSO stock to a small volume of buffer/media first, vortex or mix well, and then add this intermediate dilution to the rest of the volume. 3. Increase Final DMSO Concentration (with caution): If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., up to 1%) may keep the compound in solution. Always validate with a vehicle control.
Solution is cloudy or contains visible particles after preparation. Incomplete dissolution in the initial solvent (e.g., DMSO).1. Use Ultrasonication: The solubility of this compound in DMSO is significantly aided by sonication. After adding the solvent, sonicate the solution in a water bath until it is clear. 2. Gentle Warming: Gently warm the solution (e.g., to 37°C) while mixing to aid dissolution. Avoid excessive heat which could degrade the compound.
Precipitation occurs over time in the incubator. The compound has limited kinetic solubility and is not stable in the aqueous solution at the experimental temperature and concentration.1. Prepare Solutions Fresh: Prepare the final working solutions immediately before adding them to your assay. Avoid storing diluted aqueous solutions. 2. Include Serum or Albumin: For cell-based assays, the presence of serum proteins (like albumin) in the culture medium can help to stabilize hydrophobic compounds and prevent precipitation.
Inconsistent results between experiments. Variable amounts of dissolved this compound due to precipitation.1. Visually Inspect Solutions: Always visually inspect your final working solutions for any signs of precipitation before adding them to your assay. A microscope can be used to check for micro-precipitates. 2. Filter the Final Solution (with caution): If you consistently see a small amount of precipitate, you can filter the final working solution through a 0.22 µm syringe filter before use. Be aware that this may reduce the actual concentration of the compound in your solution.

Data Presentation: Solubility of this compound

The following table summarizes the available solubility data for this compound in common laboratory solvents.

SolventSolubilityObservations
DMSO (Dimethyl sulfoxide) 50 mg/mL (113.14 mM)Ultrasonication is recommended to achieve complete dissolution.
Water < 0.1 mg/mLPractically insoluble.
Ethanol Data not availableBased on its chemical structure, it is likely to have some solubility in ethanol, but this would need to be determined empirically.
PBS (Phosphate-Buffered Saline, pH 7.4) Data not availableExpected to be very poorly soluble, similar to water. The presence of chloride ions may further reduce solubility due to the common ion effect.

Note: The molecular weight of this compound is 441.93 g/mol .

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which can then be diluted for various assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Sonicator water bath

Procedure:

  • Weighing: In a sterile environment, accurately weigh the required amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 4.42 mg of this compound (Molecular Weight = 441.93 g/mol ).

  • Dissolution: Add the weighed powder to a sterile vial. Add the calculated volume of DMSO (e.g., 1 mL for a 10 mM solution).

  • Ensure Complete Dissolution: Vortex the solution vigorously. Place the vial in a sonicator water bath and sonicate until the powder is completely dissolved and the solution is clear. Gentle warming to 37°C can also be applied if needed.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

General Protocol for Dilution into Cell Culture Medium

This protocol provides a general workflow for preparing working solutions for cell-based assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes for dilutions

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Prepare Intermediate Dilutions: Perform serial dilutions in sterile cell culture medium. It is recommended to not dilute the DMSO stock more than 1:200 directly into the final medium to keep the DMSO concentration below 0.5%.

    • Example for a final concentration of 10 µM:

      • Prepare a 1:100 intermediate dilution: Add 5 µL of the 10 mM stock solution to 495 µL of cell culture medium to get a 100 µM solution. Vortex gently.

      • Prepare the final 10 µM solution: Add the required volume of the 100 µM intermediate solution to your culture wells. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a well to get a final concentration of 10 µM.

  • Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO that does not contain the drug. This is essential to account for any effects of the solvent on the cells.

  • Immediate Use: Add the final working solutions to the cells immediately after preparation to minimize the risk of precipitation.

Mandatory Visualizations

Signaling Pathways of this compound

This compound acts as a D2 receptor antagonist and a 5-HT1A receptor agonist. The diagrams below illustrate the primary signaling cascades associated with these receptors.

D2_Receptor_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular D2R Dopamine D2 Receptor G_protein Gαi/o D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Adoprazine Adoprazine HCl Adoprazine->D2R Antagonist ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Altered) CREB->Gene HT1A_Receptor_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular HT1A_R 5-HT1A Receptor G_protein Gαi/o HT1A_R->G_protein Activates ERK ERK HT1A_R->ERK Activates Akt Akt HT1A_R->Akt Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Adoprazine Adoprazine HCl Adoprazine->HT1A_R Agonist ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Neuronal Neuronal Activity (Modulated) PKA->Neuronal ERK->Neuronal Akt->Neuronal Experimental_Workflow prep_stock Prepare 10 mM Stock in DMSO with Sonication thaw_stock Thaw Single-Use Aliquot of Stock prep_stock->thaw_stock cell_culture Culture and Seed Cells in Assay Plate treat_cells Treat Cells with Working Solutions cell_culture->treat_cells prep_working Prepare Working Solutions (Serial Dilution in Medium) thaw_stock->prep_working vehicle_control Prepare Vehicle Control (DMSO in Medium) thaw_stock->vehicle_control prep_working->treat_cells vehicle_control->treat_cells incubate Incubate for Defined Period treat_cells->incubate assay Perform Assay (e.g., Viability, Reporter Gene) incubate->assay analyze Data Analysis (e.g., IC50/EC50 determination) assay->analyze

Technical Support Center: Adoprazine Hydrochloride Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Adoprazine hydrochloride and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

Based on analogous chemical structures, the primary degradation pathways for this compound are anticipated to be hydrolysis and oxidation. The molecule possesses sites susceptible to acid and base-catalyzed hydrolysis, as well as oxidative degradation, particularly if it contains amine or other easily oxidizable functional groups. Photodegradation is also a potential pathway and should be investigated.

Q2: What are the most common degradation products observed during forced degradation studies?

Forced degradation studies are designed to intentionally degrade the drug substance to identify potential degradation products.[1] Common degradation products could include hydrolytic products where ester or amide bonds are cleaved, and oxidation products such as N-oxides or hydroxylated derivatives. The specific products will depend on the exact chemical structure of this compound and the stress conditions applied.[2]

Q3: Which analytical technique is most suitable for analyzing this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and effective technique for separating and quantifying this compound and its degradation products.[2][3] A well-developed stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its degradation products, allowing for accurate quantification of all components.[4]

Q4: How can I prevent the degradation of this compound during sample preparation and analysis?

To minimize degradation during handling, it is crucial to protect samples from light by using amber vials and to control the temperature.[2] The choice of solvent can also be critical; ensure the drug is stable in the chosen diluent. If the molecule is susceptible to oxidation, purging samples with nitrogen and using antioxidants might be necessary.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound degradation products.

HPLC Analysis Issues
Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the column stationary phase.[6]- Column overload.[6]- Inappropriate mobile phase pH.- Use a high-purity silica column.- Adjust the mobile phase pH to suppress ionization of the analyte or silanol groups.- Reduce the sample concentration or injection volume.- Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.[6]
Shifting Retention Times - Changes in mobile phase composition.- Column temperature fluctuations.- Inconsistent flow rate.[7]- Column degradation.[7]- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a consistent temperature.- Check the HPLC pump for leaks and ensure proper functioning.- Use a guard column and replace the analytical column if it's aged.[8]
Noisy Baseline - Air bubbles in the detector.[9]- Contaminated mobile phase or detector cell.[8]- Leaks in the system.- Degas the mobile phase thoroughly.- Flush the system and clean the detector cell according to the manufacturer's instructions.- Check all fittings for leaks.
Ghost Peaks - Contamination from the sample, solvent, or system.- Late eluting peaks from a previous injection.- Run a blank gradient to identify the source of contamination.- Ensure adequate column flushing between injections.- Use high-purity solvents and freshly prepared samples.
High Backpressure - Blockage in the HPLC system (e.g., tubing, inline filter, guard column, or column inlet).[9]- Systematically disconnect components starting from the detector to locate the blockage.- Replace any clogged filters or guard columns.- Back-flush the column with a strong solvent if the blockage is at the inlet frit.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to develop and validate a stability-indicating method.[10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Heat at 60°C for 24-48 hours.[2]

    • Neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Heat at 60°C for 24-48 hours.[2]

    • Neutralize the solution with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.[2]

  • Thermal Degradation:

    • Store the stock solution (in solid and/or solution form) at 80°C for 72 hours.[2]

  • Photolytic Degradation:

    • Expose the stock solution and solid API to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

3. Sample Analysis:

  • Analyze the stressed samples by a suitable stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Representative Stability-Indicating HPLC Method
Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-35 min: 90-10% B35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or as determined by UV scan of this compound)
Injection Volume 10 µL

Visualizations

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions API Adoprazine HCl Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (80°C) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identify & Quantify Degradation Products Analysis->Results

Caption: Workflow for forced degradation of this compound.

G cluster_0 Hypothetical Degradation Pathway Adoprazine This compound Hydrolysis Hydrolysis Product (e.g., Cleaved amide/ester) Adoprazine->Hydrolysis  Acid/Base   Oxidation Oxidation Product (e.g., N-Oxide) Adoprazine->Oxidation  H2O2   Photodegradation Photodegradation Product (e.g., Dimer) Adoprazine->Photodegradation  Light  

Caption: Potential degradation pathways for this compound.

G cluster_0 HPLC Troubleshooting Logic Problem Chromatographic Problem (e.g., Peak Tailing) Cause1 Identify Potential Causes (e.g., Column, Mobile Phase) Problem->Cause1 Solution1 Implement Solutions (e.g., Adjust pH, New Column) Cause1->Solution1 Evaluate Evaluate Results Solution1->Evaluate Resolved Problem Resolved Evaluate->Resolved  Yes   NotResolved Problem Persists Evaluate->NotResolved  No   NotResolved->Cause1

References

Validation & Comparative

A Comparative Guide to the Mechanism of Action of Aripiprazole and Other Next-Generation Dopamine Partial Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of psychopharmacology, the advent of dopamine D2 receptor partial agonists marked a significant evolution in the treatment of psychiatric disorders. Aripiprazole, the prototypical agent in this class, introduced a novel mechanism of "dopamine stabilization," offering a nuanced approach compared to traditional dopamine antagonists. This guide provides a detailed, objective comparison of the mechanism of action of aripiprazole with two other next-generation dopamine partial agonists, brexpiprazole and cariprazine. Due to the absence of publicly available scientific literature on "adoprazine hydrochloride," this comparison focuses on these three clinically relevant and well-documented compounds. The information presented is supported by experimental data to aid researchers and drug development professionals in understanding the subtle yet critical differences in their pharmacological profiles.

Mechanism of Action: A Tripartite Comparison

Aripiprazole, brexpiprazole, and cariprazine all share a primary mechanism of action as partial agonists at the dopamine D2 receptor.[1][2] This allows them to act as functional antagonists in a hyperdopaminergic environment (such as the mesolimbic pathway in psychosis) and as functional agonists in a hypodopaminergic state (like the mesocortical pathway implicated in negative and cognitive symptoms of schizophrenia).[1][3] However, their distinct clinical profiles and side-effect liabilities stem from differences in their affinities for various neurotransmitter receptors and their intrinsic activities at these sites.[1][4]

Aripiprazole is characterized as a dopamine-serotonin system stabilizer.[2] It exhibits high affinity and partial agonism at both dopamine D2 and serotonin 5-HT1A receptors, coupled with potent antagonism at serotonin 5-HT2A receptors.[2][5][6] Its partial agonism at D2 receptors is a key feature, allowing it to modulate dopaminergic activity.[1]

Brexpiprazole also functions as a D2 and 5-HT1A partial agonist and a 5-HT2A antagonist.[1][3] A notable distinction from aripiprazole is its lower intrinsic activity at the D2 receptor, which is theorized to contribute to a lower incidence of akathisia.[3][7] Furthermore, brexpiprazole demonstrates a higher affinity for 5-HT1A and 5-HT2A receptors compared to aripiprazole.[7]

Cariprazine presents a unique profile with a high affinity and partial agonism at both dopamine D3 and D2 receptors, with a preference for the D3 subtype.[3][8] It also acts as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the 5-HT2A receptor.[8] The high affinity for D3 receptors is a distinguishing characteristic of cariprazine.[1]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki values in nM) of aripiprazole, brexpiprazole, and cariprazine for key dopamine and serotonin receptors, as well as other relevant targets. Lower Ki values indicate higher binding affinity.

Receptor SubtypeAripiprazole (Ki, nM)Brexpiprazole (Ki, nM)Cariprazine (Ki, nM)Functional Activity
Dopamine Receptors
D20.34[5][6]0.30[1]0.49-0.71[1]Partial Agonist[1][3]
D30.8[5][6]4.2[1]0.085[1]Partial Agonist[1][3]
Serotonin Receptors
5-HT1A1.7[5][6]0.12[1]2.5[1]Partial Agonist[1][3]
5-HT2A3.4[5][6]0.47[1]18.8[7]Antagonist[1][3]
5-HT2B0.36[5]1.9[1]-Antagonist
5-HT2C15[1]0.59[1]134[1]Antagonist
5-HT719[1]0.0037[1]111[1]Antagonist
Adrenergic Receptors
α1A57[1]0.17[1]155[1]Antagonist
α1B-0.59[1]-Antagonist
Histamine Receptors
H161[1]19[1]23[1]Antagonist

Data compiled from multiple sources.[1][5][6][7] Note: Specific Ki values can vary slightly between different studies and experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profiles of these compounds.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.[9][10]

  • Objective: To measure the displacement of a radiolabeled ligand from a receptor by the test compound.

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).

    • Radiolabeled ligand (e.g., [³H]spiperone for D2 receptors).

    • Test compounds (aripiprazole, brexpiprazole, cariprazine).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[9]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor, providing information on the agonist or antagonist properties of a compound.[11][12][13]

  • Objective: To quantify the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by the test compound.

  • Materials:

    • Cell membranes expressing the GPCR of interest.

    • [³⁵S]GTPγS.

    • GDP.

    • Test compounds.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Pre-incubation: Pre-incubate the cell membranes with the test compound and GDP.

    • Initiation: Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubation: Incubate for a defined period (e.g., 30-60 minutes) to allow for [³⁵S]GTPγS binding.

    • Termination: Terminate the reaction by rapid filtration.

    • Washing and Counting: Wash the filters and measure radioactivity as in the radioligand binding assay.

    • Data Analysis: Determine the EC50 (potency) and Emax (efficacy) values from the dose-response curve of stimulated [³⁵S]GTPγS binding.

cAMP Accumulation Assay

This is another functional assay used to determine whether a compound acts as an agonist or antagonist at Gs or Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.[14][15][16]

  • Objective: To measure the increase (for Gs-coupled receptors) or decrease (for Gi-coupled receptors) in intracellular cAMP levels in response to the test compound.

  • Materials:

    • Whole cells expressing the GPCR of interest.

    • Test compounds.

    • Forskolin (to stimulate adenylyl cyclase for Gi-coupled receptor assays).

    • Phosphodiesterase inhibitors (e.g., IBMX) to prevent cAMP degradation.

    • cAMP detection kit (e.g., HTRF, ELISA, or bioluminescence-based).

  • Procedure:

    • Cell Plating: Plate the cells in a multi-well plate.

    • Treatment: Treat the cells with the test compound (and forskolin for Gi-coupled receptors).

    • Incubation: Incubate for a specific time to allow for changes in cAMP levels.

    • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

    • Data Analysis: Generate dose-response curves to determine the EC50 or IC50 values of the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for comparing these compounds.

cluster_ligands Ligands cluster_receptors Receptors cluster_downstream Downstream Effects Aripiprazole Aripiprazole D2 D2 Aripiprazole->D2 Partial Agonist 5-HT1A 5-HT1A Aripiprazole->5-HT1A Partial Agonist 5-HT2A 5-HT2A Aripiprazole->5-HT2A Antagonist Brexpiprazole Brexpiprazole Brexpiprazole->D2 Partial Agonist Brexpiprazole->5-HT1A Partial Agonist Brexpiprazole->5-HT2A Antagonist Cariprazine Cariprazine Cariprazine->D2 Partial Agonist D3 D3 Cariprazine->D3 Partial Agonist Cariprazine->5-HT1A Partial Agonist Cariprazine->5-HT2A Antagonist G_protein_activation G_protein_activation D2->G_protein_activation D3->G_protein_activation 5-HT1A->G_protein_activation 5-HT2A->G_protein_activation cAMP_modulation cAMP_modulation G_protein_activation->cAMP_modulation Neuronal_Activity Neuronal_Activity cAMP_modulation->Neuronal_Activity

Caption: Receptor interaction profiles of aripiprazole, brexpiprazole, and cariprazine.

cluster_workflow Experimental Workflow start Compound Synthesis and Characterization binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay_1 [35S]GTPγS Binding Assay (Determine EC50, Emax) start->functional_assay_1 functional_assay_2 cAMP Accumulation Assay (Determine EC50/IC50) start->functional_assay_2 data_analysis Data Analysis and Comparison binding_assay->data_analysis functional_assay_1->data_analysis functional_assay_2->data_analysis conclusion Pharmacological Profile Determination data_analysis->conclusion

Caption: A generalized experimental workflow for comparing the pharmacological profiles of novel compounds.

Conclusion

Aripiprazole, brexpiprazole, and cariprazine, while all classified as dopamine D2 receptor partial agonists, exhibit distinct pharmacological profiles that contribute to their unique clinical applications and side-effect profiles. The differences in their receptor binding affinities and intrinsic activities at various dopamine and serotonin receptors are critical determinants of their therapeutic effects. This guide provides a foundational comparison based on available preclinical data and outlines the standard experimental protocols used to generate such data. For researchers and drug development professionals, a thorough understanding of these nuances is paramount for the rational design and development of future therapeutics for psychiatric disorders.

References

A Comparative Guide to Adoprazine Hydrochloride and Other Dual D2/5-HT1A Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The complex interplay between dopaminergic and serotonergic systems in the central nervous system has been a focal point for the development of novel psychotropic agents. Dual-acting ligands that target both dopamine D2 and serotonin 5-HT1A receptors represent a significant therapeutic strategy, aiming to combine antipsychotic efficacy with improved side-effect profiles and potential benefits for negative and cognitive symptoms. This guide provides an objective comparison of Adoprazine hydrochloride (SLV313) with other prominent dual D2/5-HT1A ligands: Aripiprazole, Brexpiprazole, and Cariprazine. The comparison is supported by quantitative experimental data, detailed methodologies, and visual diagrams of relevant biological pathways and experimental workflows.

Pharmacological Profile: A Quantitative Comparison

The therapeutic and side-effect profiles of dual D2/5-HT1A ligands are largely dictated by their binding affinities (Ki) for their primary targets and other neurotransmitter receptors, as well as their functional activity (e.g., antagonism, partial agonism, or full agonism) at these sites. Adoprazine distinguishes itself as a D2/D3 antagonist and a full 5-HT1A agonist, whereas Aripiprazole, Brexpiprazole, and Cariprazine are characterized as D2/D3 partial agonists and 5-HT1A partial agonists.[1][2][3][4][5][6]

Table 1: Receptor Binding Affinities (Ki, nM) of Adoprazine and Comparator Ligands
ReceptorAdoprazine (SLV313)AripiprazoleBrexpiprazoleCariprazine
Dopamine D2 High Affinity 0.34 [7]0.3 0.49 - 0.69 [8]
Dopamine D3 High Affinity 0.8 [7]1.1 0.085 [8]
Serotonin 5-HT1A High Affinity 1.7 [7]0.12 2.6 [8]
Serotonin 5-HT2AWeak Affinity3.4[7]0.4718.8[3]
Serotonin 5-HT2BHigh Affinity0.36[7]1.950.6
Serotonin 5-HT7Moderate Affinity391.9111
Histamine H1Little/No Affinity611923.3
Adrenergic α1BLittle/No Affinity570.17121

Note: "High Affinity" for Adoprazine is reported in the source publication without specific Ki values, but functional assays confirm potent activity.[1][2] Data for comparators are compiled from multiple sources and package inserts.[1][3][7][8]

Table 2: Functional Activity Profile
CompoundDopamine D2 ReceptorSerotonin 5-HT1A Receptor
Adoprazine (SLV313) Full Antagonist [1][2]Full Agonist [1][2]
Aripiprazole Partial Agonist[4][6]Partial Agonist[4][6]
Brexpiprazole Partial Agonist (lower intrinsic activity than Aripiprazole)[3]Partial Agonist[3]
Cariprazine Partial Agonist (D3 > D2 preference)[8][9]Partial Agonist[5][6]

Signaling Pathways

To understand the functional consequences of receptor binding, it is essential to visualize the downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways for the Dopamine D2 and Serotonin 5-HT1A receptors.

D2_Signaling_Pathway D2_Ligand D2 Ligand (e.g., Dopamine, Adoprazine, Aripiprazole) D2R D2 Receptor D2_Ligand->D2R Gi_Go Gi/o Protein D2R->Gi_Go activates G_alpha Gαi/o Gi_Go->G_alpha G_beta_gamma Gβγ Gi_Go->G_beta_gamma AC Adenylyl Cyclase (AC) G_alpha->AC inhibits GIRK GIRK Channels G_beta_gamma->GIRK activates PLC Phospholipase C (PLC) G_beta_gamma->PLC activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Modulation of Neuronal Excitability & Gene Expression PKA->Cellular_Response K_ion K+ Efflux (Hyperpolarization) GIRK->K_ion K_ion->Cellular_Response ERK ERK Pathway PLC->ERK ERK->Cellular_Response

Caption: Dopamine D2 Receptor Signaling Pathway.

HT1A_Signaling_Pathway HT1A_Ligand 5-HT1A Ligand (e.g., Serotonin, Adoprazine, Buspirone) HT1AR 5-HT1A Receptor HT1A_Ligand->HT1AR Gi_Go Gi/o Protein HT1AR->Gi_Go activates G_alpha Gαi/o Gi_Go->G_alpha G_beta_gamma Gβγ Gi_Go->G_beta_gamma AC Adenylyl Cyclase (AC) G_alpha->AC inhibits GIRK GIRK Channels G_beta_gamma->GIRK activates PI3K_Akt PI3K-Akt Pathway G_beta_gamma->PI3K_Akt activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Modulation of Neuronal Firing, Synaptic Plasticity & Cell Survival PKA->Cellular_Response K_ion K+ Efflux (Hyperpolarization) GIRK->K_ion K_ion->Cellular_Response ERK ERK Pathway PI3K_Akt->ERK ERK->Cellular_Response

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

Supporting Experimental Data and Protocols

The characterization of novel ligands relies on a battery of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments used to evaluate compounds like Adoprazine and its comparators.

Experimental Protocol 1: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Preparation of Receptor Source: Membranes are prepared from cultured cells (e.g., CHO or HEK293) recombinantly expressing the human receptor of interest (e.g., D2 or 5-HT1A) or from homogenized brain tissue known to be rich in the target receptor.

  • Competitive Binding Reaction: A fixed concentration of a specific radioligand (e.g., [³H]spiperone for D2 receptors) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This process traps the receptor-bound radioligand on the filter while unbound radioligand passes through.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known standard antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol 2: Novel Object Recognition (NOR) Test

Objective: To assess non-spatial, recognition memory in rodents, which is often impaired in psychiatric and neurological disorders.

Methodology:

  • Apparatus: A square open-field arena (e.g., 40 x 40 x 40 cm) made of a non-porous material. A variety of objects with different shapes, colors, and textures are used, ensuring the animal cannot displace them.

  • Habituation Phase: On day 1, each animal is allowed to freely explore the empty arena for 5-10 minutes to acclimate to the environment.

  • Familiarization/Training Phase (T1): On day 2, two identical objects are placed in opposite corners of the arena. The animal is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 5-10 minutes). Exploration is defined as the animal's nose being within 2 cm of the object and directed towards it.

  • Retention Interval: The animal is returned to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

  • Test Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena and allowed to explore for 5 minutes. The time spent exploring the familiar object (T_familiar) and the novel object (T_novel) is recorded.

  • Data Analysis: A discrimination index (DI) is calculated to quantify recognition memory: DI = (T_novel - T_familiar) / (T_novel + T_familiar). A positive DI indicates a preference for the novel object, suggesting that the familiar object was remembered.

NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2_T1 Day 2: Training (T1) cluster_day2_Interval Retention Interval cluster_day2_T2 Day 2: Test (T2) cluster_analysis Data Analysis Habituation Place animal in empty open-field arena (5-10 min) Training Place animal in arena with two identical objects (A + A) (5-10 min) Habituation->Training 24h Interval Return to home cage (e.g., 1h or 24h) Training->Interval Test Place animal in arena with one familiar and one novel object (A + B) (5 min) Interval->Test Analysis Calculate Discrimination Index: (T_novel - T_familiar) / (T_novel + T_familiar) Test->Analysis

Caption: Experimental Workflow for the Novel Object Recognition Test.

Summary and Conclusion

This compound presents a distinct pharmacological profile compared to the more clinically advanced D2/5-HT1A partial agonists. Its combination of full D2 receptor antagonism and full 5-HT1A receptor agonism suggests a mechanism that could offer robust antipsychotic effects while potentially mitigating extrapyramidal side effects and improving mood and cognition through strong 5-HT1A activation.[1][2] In contrast, Aripiprazole, Brexpiprazole, and Cariprazine act as modulators or stabilizers of the dopamine system through their partial agonist activity, a mechanism thought to reduce hyperdopaminergic activity without completely blocking the system, thereby lowering the risk of certain side effects.[4]

Although Adoprazine's development was discontinued, its unique profile serves as an important reference point in the ongoing development of dual-action ligands. The comparative data presented here underscore the subtle but significant differences in receptor affinity and functional activity that can translate into distinct clinical outcomes. For drug development professionals, these comparisons highlight how modifications to the core D2/5-HT1A pharmacophore can fine-tune the balance of dopaminergic and serotonergic modulation, offering a pathway to developing novel therapeutics with optimized efficacy and tolerability profiles for complex neuropsychiatric disorders.

References

A Comparative Guide: Lurasidone Hydrochloride vs. Typical Antipsychotics in the Treatment of Psychosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Lurasidone hydrochloride, a second-generation (atypical) antipsychotic, and traditional first-generation (typical) antipsychotics. This analysis is based on available preclinical and clinical data, with a focus on mechanism of action, receptor binding profiles, and clinical trial outcomes.

Mechanism of Action: A Tale of Two Receptors

Typical antipsychotics, such as haloperidol and chlorpromazine, primarily exert their therapeutic effects through potent antagonism of the dopamine D2 receptor in the mesolimbic pathway.[1][2] This blockade is effective in mitigating the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] However, their lack of receptor selectivity leads to the blockade of D2 receptors in other pathways, contributing to a higher incidence of extrapyramidal symptoms (EPS) and other side effects.[2]

Lurasidone, on the other hand, exhibits a more complex pharmacological profile. It acts as an antagonist at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors.[3] Additionally, it is a partial agonist at the serotonin 5-HT1A receptor. This combination of activities is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia, with a potentially lower risk of certain side effects compared to typical antipsychotics.

Signaling Pathway of Lurasidone and Typical Antipsychotics

cluster_lurasidone Lurasidone cluster_typical Typical Antipsychotics (e.g., Haloperidol) Lurasidone Lurasidone D2_L D2 Receptor Lurasidone->D2_L Antagonist HT2A_L 5-HT2A Receptor Lurasidone->HT2A_L Antagonist HT7_L 5-HT7 Receptor Lurasidone->HT7_L Antagonist HT1A_L 5-HT1A Receptor Lurasidone->HT1A_L Partial Agonist Typical Typical D2_T D2 Receptor Typical->D2_T Potent Antagonist A Acclimatization of Rats to Shuttle Box B Training: Pairing of Conditioned Stimulus (CS) with Unconditioned Stimulus (US) A->B C Drug Administration (Lurasidone, Typical Antipsychotic, or Vehicle) B->C D Testing Session: Presentation of CS C->D E Measurement of Avoidance and Escape Responses D->E F Data Analysis and Comparison between Treatment Groups E->F

References

Validating the Dual Receptor Occupancy of Adoprazine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Adoprazine hydrochloride's performance with alternative compounds, focusing on its dual occupancy of the dopamine D2 and serotonin 5-HT1A receptors. Experimental data is presented to validate its pharmacological profile, alongside detailed methodologies for key experiments.

Introduction to Adoprazine and its Dual Receptor Hypothesis

This compound (SLV313) is an investigational compound that was developed as a potential atypical antipsychotic. Its therapeutic hypothesis is centered on its dual action as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist.[1] This combination is thought to offer a broad spectrum of efficacy against the positive, negative, and cognitive symptoms of schizophrenia, while potentially mitigating the extrapyramidal side effects associated with conventional antipsychotics.[1][2] However, the development of Adoprazine was discontinued due to suboptimal pharmacokinetic properties or insufficient therapeutic efficacy.[2]

This guide compares the in vitro and in vivo receptor binding and functional activity of Adoprazine with two established atypical antipsychotics that share a similar dual receptor mechanism: Aripiprazole and Cariprazine.

Comparative Analysis of Receptor Binding Affinity

The binding affinity of a compound for its target receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating higher affinity. The following table summarizes the in vitro binding affinities of Adoprazine, Aripiprazole, and Cariprazine for human dopamine D2 and serotonin 5-HT1A receptors.

CompoundDopamine D2 Receptor (Ki, nM)Serotonin 5-HT1A Receptor (Ki, nM)
Adoprazine (SLV313) High Affinity (pA2 = 9.3)High Affinity
Aripiprazole 0.34[3]High Affinity[4]
Cariprazine 0.49[5]2.6[5]

Note: pA2 is a measure of antagonist potency derived from functional assays, which is conceptually related to Ki.

Comparative Analysis of Functional Activity

Beyond binding affinity, the functional activity of a compound at its receptor—whether it acts as an agonist, antagonist, or partial agonist—is crucial to its overall pharmacological effect. This is often characterized by the half-maximal effective concentration (EC50) or the antagonist potency (pA2), and the intrinsic activity (IA), which describes the maximal effect of the compound relative to the endogenous ligand.

CompoundDopamine D2 ReceptorSerotonin 5-HT1A Receptor
Functional Assay pEC50 / pA2
Adoprazine (SLV313) Antagonist ActivitypA2 = 9.3
Aripiprazole Partial Agonist Activity-
Cariprazine Partial Agonist Activity-

Experimental Protocols

The validation of dual receptor occupancy relies on a combination of in vitro and in vivo experimental techniques. Below are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays for Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human dopamine D2 or serotonin 5-HT1A receptor are prepared from cultured cells (e.g., CHO or HEK293 cells) transfected with the corresponding receptor gene.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength, typically containing Tris-HCl, MgCl2, and other additives to minimize non-specific binding.

  • Incubation: A fixed concentration of a selective radioligand (e.g., [3H]Spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., Adoprazine, Aripiprazole, or Cariprazine).

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[6][7][8]

Functional Assays for Receptor Activity (cAMP Assay)

Objective: To determine the functional activity (agonist, antagonist, or partial agonist) and potency (EC50 or pA2) of a test compound at a G-protein coupled receptor (GPCR).

Principle: Dopamine D2 and serotonin 5-HT1A receptors are GPCRs that couple to the adenylyl cyclase signaling pathway. D2 receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, 5-HT1A receptor activation also inhibits adenylyl cyclase.[9] Functional assays measure these changes in cAMP levels to quantify the effect of a test compound.

Methodology:

  • Cell Culture: Cells stably expressing the human dopamine D2 or serotonin 5-HT1A receptor are cultured in appropriate media.

  • Compound Treatment: The cells are treated with increasing concentrations of the test compound. For antagonist testing, the cells are co-incubated with the test compound and a known agonist.

  • cAMP Measurement: After a specific incubation period, the intracellular cAMP levels are measured using a commercially available assay kit, such as a competitive immunoassay with a fluorescent or luminescent readout.[10][11][12][13]

  • Data Analysis:

    • For agonists: The concentration-response curve is plotted, and the EC50 (the concentration that produces 50% of the maximal response) and the maximal effect (Emax) are determined. The intrinsic activity is calculated by comparing the Emax of the test compound to that of a full agonist.

    • For antagonists: The ability of the test compound to shift the concentration-response curve of a known agonist is measured, and the pA2 value is calculated, which represents the negative logarithm of the antagonist concentration that requires doubling the agonist concentration to elicit the same response.

In Vivo Receptor Occupancy using Positron Emission Tomography (PET)

Objective: To measure the extent to which a drug binds to its target receptors in the living brain.

Principle: PET is a non-invasive imaging technique that uses radiotracers that bind to specific targets in the brain. By measuring the displacement of a radiotracer by a drug, the receptor occupancy of that drug can be quantified.[14][15][16]

Methodology:

  • Radiotracer Selection: A suitable PET radiotracer with high affinity and selectivity for the target receptor is chosen (e.g., [11C]raclopride for D2 receptors, [11C]WAY-100635 for 5-HT1A receptors).

  • Study Design: A baseline PET scan is performed without the drug to measure the initial receptor availability. Subsequently, the subject is administered the test drug, and a second PET scan is performed.

  • Image Acquisition and Analysis: Dynamic PET images are acquired over a specific period. Regions of interest (ROIs) corresponding to brain areas with high receptor density (e.g., striatum for D2, raphe nuclei for 5-HT1A) are delineated.

  • Quantification of Receptor Occupancy: The binding potential (BPND) of the radiotracer is calculated for each ROI in both the baseline and post-drug scans. The receptor occupancy is then calculated as the percentage reduction in BPND after drug administration.[5][17]

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway, the experimental workflow for validating dual receptor occupancy, and a logical comparison of the compounds.

cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT1A Serotonin 5-HT1A Receptor Pathway Adoprazine_D2 Adoprazine (Antagonist) D2_Receptor D2 Receptor Adoprazine_D2->D2_Receptor Blocks Adenylyl_Cyclase_D2 Adenylyl Cyclase D2_Receptor->Adenylyl_Cyclase_D2 Inhibits cAMP_D2 cAMP Production Adenylyl_Cyclase_D2->cAMP_D2 Decreases Adoprazine_5HT1A Adoprazine (Agonist) HT1A_Receptor 5-HT1A Receptor Adoprazine_5HT1A->HT1A_Receptor Activates Adenylyl_Cyclase_5HT1A Adenylyl Cyclase HT1A_Receptor->Adenylyl_Cyclase_5HT1A Inhibits cAMP_5HT1A cAMP Production Adenylyl_Cyclase_5HT1A->cAMP_5HT1A Decreases

Caption: Signaling pathways of Adoprazine at D2 and 5-HT1A receptors.

cluster_workflow Experimental Workflow for Validating Dual Receptor Occupancy start Start: Compound of Interest in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo binding_assay Radioligand Binding Assay (Determine Ki) in_vitro->binding_assay functional_assay Functional Assay (cAMP) (Determine EC50/pA2, IA) in_vitro->functional_assay data_analysis Data Analysis & Comparison binding_assay->data_analysis functional_assay->data_analysis pet_study PET Receptor Occupancy (Quantify Target Engagement) in_vivo->pet_study pet_study->data_analysis end Conclusion: Validate Dual Occupancy data_analysis->end

Caption: Workflow for validating dual receptor occupancy.

cluster_comparison Comparative Logic of Dual Receptor Ligands Ligand Dual D2/5-HT1A Ligand Adoprazine Adoprazine (Discontinued) Ligand->Adoprazine Aripiprazole Aripiprazole (Marketed) Ligand->Aripiprazole Cariprazine Cariprazine (Marketed) Ligand->Cariprazine D2_Activity D2 Receptor Activity Adoprazine->D2_Activity Antagonist HT1A_Activity 5-HT1A Receptor Activity Adoprazine->HT1A_Activity Agonist Aripiprazole->D2_Activity Partial Agonist Aripiprazole->HT1A_Activity Partial Agonist Cariprazine->D2_Activity Partial Agonist Cariprazine->HT1A_Activity Partial Agonist Clinical_Outcome Therapeutic Outcome D2_Activity->Clinical_Outcome HT1A_Activity->Clinical_Outcome

Caption: Logical comparison of Adoprazine, Aripiprazole, and Cariprazine.

Conclusion

This compound demonstrates high affinity for both dopamine D2 and serotonin 5-HT1A receptors, with a functional profile of a D2 antagonist and a 5-HT1A agonist. This profile is distinct from the partial agonist activity of the successful antipsychotics Aripiprazole and Cariprazine at both receptors. While the dual receptor occupancy of Adoprazine was validated through preclinical studies, its discontinuation highlights the importance of pharmacokinetic properties and overall therapeutic efficacy in drug development. The experimental protocols and comparative data presented in this guide provide a framework for the evaluation of future dual-target compounds in neuropsychiatric drug discovery.

References

Adoprazine Hydrochloride vs. SLV-314: A Comparative Analysis of Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, a comprehensive understanding of a compound's receptor selectivity is paramount for predicting its therapeutic efficacy and potential side-effect profile. This guide provides a detailed comparison of the receptor selectivity of Adoprazine hydrochloride and SLV-314 (also known as bifeprunox), two structurally similar compounds that were investigated for their potential as atypical antipsychotics.

Both Adoprazine and SLV-314 were developed with the aim of targeting both dopaminergic and serotonergic systems, a common strategy for atypical antipsychotics. Their primary mechanism of action involves modulation of dopamine D2 and serotonin 5-HT1A receptors. However, subtle differences in their binding affinities and functional activities at these and other receptors can significantly impact their overall pharmacological profile. Development of both compounds was discontinued due to insufficient therapeutic efficacy.[1][2]

Data Presentation: Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki values) of this compound and SLV-314 for a range of neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

ReceptorThis compound (Ki, nM)SLV-314 (Bifeprunox) (Ki, nM)
Dopamine Receptors
D2Antagonist activity reported, specific Ki value not available in searched literature.~6.46 (pKi = 7.19) [partial agonist]
D3Data not available~0.079 (pKi = 9.1) [partial agonist]
D4Data not available~10 (pKi = 8.0) [partial agonist]
Serotonin Receptors
5-HT1AAgonist activity reported, specific Ki value not available in searched literature.~0.15 (pKi = 8.83), ~6.3 (pKi = 8.2) [agonist]
5-HT2AData not available>1000 (virtually no affinity)
5-HT2CData not available>1000 (virtually no affinity)
Adrenergic Receptors
α1Data not available>1000 (virtually no affinity)
α2Data not available>1000 (virtually no affinity)
Muscarinic Receptors
M1-M5Data not available>1000 (virtually no affinity)
Histamine Receptors
H1Data not available>1000 (virtually no affinity)

Note: pKi is the negative logarithm of the Ki value. A higher pKi corresponds to a higher binding affinity.

Experimental Protocols

The receptor binding affinities presented in this guide are typically determined using in vitro radioligand binding assays. Below is a generalized protocol for such an experiment.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Adoprazine or SLV-314) for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or specific brain regions).

  • A radiolabeled ligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors) with high affinity and specificity for the target receptor.

  • Test compound (unlabeled) at various concentrations.

  • Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: A mixture containing the cell membranes, the radiolabeled ligand at a fixed concentration, and the test compound at varying concentrations is prepared in the incubation buffer.

  • Equilibrium: The mixture is incubated at a specific temperature for a sufficient time to allow the binding to reach equilibrium.

  • Separation: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the primary signaling pathways modulated by this compound and SLV-314.

G Figure 1: Adoprazine Signaling Pathway cluster_D2 Dopamine D2 Receptor (Antagonist) cluster_5HT1A Serotonin 5-HT1A Receptor (Agonist) Adoprazine_D2 Adoprazine D2R D2 Receptor Adoprazine_D2->D2R Blocks G_protein_D2 Gi/o Protein D2R->G_protein_D2 Inhibition Blocked AC_D2 Adenylate Cyclase G_protein_D2->AC_D2 Inhibition Blocked cAMP_D2 cAMP AC_D2->cAMP_D2 Production Maintained PKA_D2 PKA cAMP_D2->PKA_D2 Activation Maintained Cellular_Response_D2 Altered Neuronal Excitability PKA_D2->Cellular_Response_D2 Adoprazine_5HT1A Adoprazine HT1AR 5-HT1A Receptor Adoprazine_5HT1A->HT1AR Activates G_protein_5HT1A Gi/o Protein HT1AR->G_protein_5HT1A Activates AC_5HT1A Adenylate Cyclase G_protein_5HT1A->AC_5HT1A Inhibits cAMP_5HT1A cAMP AC_5HT1A->cAMP_5HT1A Production Decreased PKA_5HT1A PKA cAMP_5HT1A->PKA_5HT1A Activation Decreased Cellular_Response_5HT1A Altered Neuronal Excitability PKA_5HT1A->Cellular_Response_5HT1A

Caption: Adoprazine's dual mechanism of action.

G Figure 2: SLV-314 (Bifeprunox) Signaling Pathway cluster_D2_partial Dopamine D2 Receptor (Partial Agonist) cluster_5HT1A_agonist Serotonin 5-HT1A Receptor (Agonist) Bifeprunox_D2 SLV-314 (Bifeprunox) D2R_partial D2 Receptor Bifeprunox_D2->D2R_partial Partial Activation G_protein_D2_partial Gi/o Protein D2R_partial->G_protein_D2_partial Submaximal Activation AC_D2_partial Adenylate Cyclase G_protein_D2_partial->AC_D2_partial Partial Inhibition cAMP_D2_partial cAMP AC_D2_partial->cAMP_D2_partial Modulated Production PKA_D2_partial PKA cAMP_D2_partial->PKA_D2_partial Modulated Activation Cellular_Response_D2_partial Modulated Neuronal Excitability PKA_D2_partial->Cellular_Response_D2_partial Bifeprunox_5HT1A SLV-314 (Bifeprunox) HT1AR_agonist 5-HT1A Receptor Bifeprunox_5HT1A->HT1AR_agonist Activates G_protein_5HT1A_agonist Gi/o Protein HT1AR_agonist->G_protein_5HT1A_agonist Activates AC_5HT1A_agonist Adenylate Cyclase G_protein_5HT1A_agonist->AC_5HT1A_agonist Inhibits cAMP_5HT1A_agonist cAMP AC_5HT1A_agonist->cAMP_5HT1A_agonist Production Decreased PKA_5HT1A_agonist PKA cAMP_5HT1A_agonist->PKA_5HT1A_agonist Activation Decreased Cellular_Response_5HT1A_agonist Altered Neuronal Excitability PKA_5HT1A_agonist->Cellular_Response_5HT1A_agonist

Caption: SLV-314's dual partial agonist/agonist action.

Experimental Workflow

The following diagram outlines the general workflow of a competitive radioligand binding assay used to determine the receptor affinity of a test compound.

G Figure 3: Radioligand Binding Assay Workflow prep Preparation of Reagents (Membranes, Radioligand, Test Compound) incubation Incubation (Reagents mixed and incubated to equilibrium) prep->incubation filtration Filtration (Separation of bound and free radioligand) incubation->filtration washing Washing (Removal of non-specific binding) filtration->washing counting Scintillation Counting (Quantification of bound radioactivity) washing->counting analysis Data Analysis (Calculation of IC50 and Ki values) counting->analysis

Caption: General workflow of a radioligand binding assay.

References

A Guide to In Vivo Validation of Target Engagement for Novel Psychotherapeutics: The Case of Adoprazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of target engagement for multi-receptor compounds like Adoprazine hydrochloride. Adoprazine is known to act as a serotonin 5-HT1A receptor agonist and a dopamine D2/D3 receptor antagonist. Due to the discontinuation of its development, public in vivo target engagement data for Adoprazine is unavailable. Therefore, this document outlines the critical experimental methodologies and presents benchmark data from successful, structurally related compounds such as Aripiprazole and Cariprazine. These comparators serve as the current standard for validating target engagement at 5-HT1A and D2/D3 receptors in a clinical and preclinical setting.

Section 1: Methodologies for In Vivo Target Engagement

Validating that a drug binds to its intended molecular targets within a living organism is a critical step in drug development. For compounds targeting the central nervous system, like Adoprazine, several key techniques are employed to quantify this engagement.

Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique that allows for the direct quantification of receptor occupancy in the brain. The method involves administering a radiolabeled ligand (a tracer) that has a high affinity for the target receptor. By measuring the tracer's signal before and after administration of the therapeutic compound, researchers can calculate the percentage of receptors occupied by the drug.

Microdialysis

This technique measures the concentration of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions. A small probe is inserted into the target brain area, and by analyzing the collected dialysate, researchers can determine how a drug modulates neurotransmitter release, providing functional evidence of target engagement. For a 5-HT1A agonist and D2 antagonist like Adoprazine, this would involve measuring changes in serotonin and dopamine levels in regions like the striatum and prefrontal cortex.

Behavioral Assays in Animal Models

Animal models are used to assess the functional consequences of target engagement. Specific behaviors are known to be modulated by the dopaminergic and serotonergic systems. For instance, D2 receptor antagonism can reduce amphetamine-induced hyperlocomotion, a model relevant to psychosis. 5-HT1A agonism can be assessed using models of anxiety or depression, such as the elevated plus maze or forced swim test.

Section 2: Comparative In Vivo Data: Benchmarking Against Marketed Drugs

The following tables summarize quantitative data from in vivo studies of Aripiprazole and Cariprazine, two antipsychotic drugs with mechanisms of action that include partial agonism at D2 and 5-HT1A receptors. This data exemplifies the expected outcomes from successful target engagement validation.

Table 1: Dopamine D2/D3 Receptor Occupancy via PET
CompoundSpecies/PopulationDoseBrain RegionPET RadioligandD2/D3 Occupancy (%)Citation
Aripiprazole Patients with Schizophrenia10 mg/dayPutamen[11C]raclopride85%[1]
Aripiprazole Patients with Schizophrenia30 mg/dayPutamen[11C]raclopride>90%[1]
Cariprazine Non-human Primate30 µg/kgStriatum[11C]raclopride~87%[2]
Cariprazine Non-human Primate300 µg/kgStriatum[11C]raclopride>90%[2]
Cariprazine Patients with Schizophrenia1.5 mg/day--69-75%[3]
Table 2: Serotonin 5-HT1A Receptor Occupancy via PET
CompoundSpecies/PopulationDoseBrain RegionPET Radioligand5-HT1A Occupancy (%)Citation
Aripiprazole Patients with Schizophrenia10-30 mg/dayVarious[11C]WAY10063516%[1]
Cariprazine Non-human Primate30 µg/kgRaphe Nuclei[11C]WAY100635~20%[2]
Cariprazine Non-human Primate300 µg/kgRaphe Nuclei[11C]WAY100635~30%[2]
Buspirone Healthy Volunteers10 mgVarious[18F]MPPF5 ± 17%[4]

Section 3: Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo target engagement studies.

Protocol: PET Receptor Occupancy Study
  • Subject Selection: Recruit healthy volunteers or the target patient population. All participants undergo a full medical and psychiatric screening.

  • Radioligand Selection: Choose a validated PET radioligand with high specificity and appropriate kinetics for the target receptor (e.g., [11C]raclopride for D2/D3 receptors, [11C]WAY100635 for 5-HT1A receptors).

  • Baseline Scan: Perform an initial PET scan on each subject to measure the baseline binding potential (BP_ND) of the radioligand to the target receptors in the absence of the investigational drug.

  • Drug Administration: Administer the drug (e.g., Adoprazine) at the desired dose. For single-dose studies, the second PET scan is timed to coincide with peak plasma concentration. For multiple-dose studies, scanning occurs after the drug has reached steady-state concentration.

  • Post-Dose Scan: Perform a second PET scan to measure the post-dose binding potential.

  • Data Analysis: Co-register PET images with anatomical MRI scans for accurate delineation of brain regions of interest (e.g., striatum, raphe nuclei).

  • Occupancy Calculation: Calculate receptor occupancy (Occ) as the percentage reduction in radioligand binding potential from baseline: Occ (%) = 100 * (BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline

Protocol: In Vivo Microdialysis
  • Animal Model: Use adult male Sprague-Dawley rats or a similar appropriate rodent model.

  • Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).

  • Recovery: Allow the animal to recover from surgery for at least 24-48 hours.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe and perfuse it with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer the test compound (e.g., Adoprazine) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Post-Dose Collection: Continue collecting dialysate samples for several hours post-administration.

  • Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Expression: Express post-dose neurotransmitter levels as a percentage of the average baseline concentration.

Section 4: Visualizing Pathways and Workflows

Signaling Pathways and Experimental Design

The following diagrams, generated using Graphviz, illustrate the key signaling pathways for Adoprazine's targets and a typical workflow for an in vivo validation study.

G cluster_0 Adoprazine Mechanism of Action cluster_1 5-HT1A Receptor (Agonist Action) cluster_2 Dopamine D2 Receptor (Antagonist Action) Adoprazine Adoprazine Hydrochloride SHT1A 5-HT1A Receptor (Presynaptic Autoreceptor) Adoprazine->SHT1A Binds & Activates D2 D2 Receptor (Postsynaptic) Adoprazine->D2 Binds & Blocks Dec_cAMP ↓ cAMP SHT1A->Dec_cAMP Inhibits Adenylyl Cyclase Dec_Firing ↓ Neuronal Firing SHT1A->Dec_Firing Hyperpolarization Dec_5HT ↓ Serotonin Release Dec_Firing->Dec_5HT Leads to Inc_cAMP ↑ cAMP (Blocks DA effect) D2->Inc_cAMP Prevents Inhibition of Adenylyl Cyclase Dopamine Dopamine Dopamine->D2 Mod_Signal Antipsychotic Effect Inc_cAMP->Mod_Signal Modulates Downstream Signaling

Caption: Simplified signaling pathways for Adoprazine's dual action.

G cluster_workflow In Vivo Target Validation Workflow A Hypothesis: Compound engages Target X in vivo B Method Selection A->B C PET Imaging (Receptor Occupancy) B->C Direct Binding D Microdialysis (Neurotransmitter Release) B->D Functional E Behavioral Assay (Functional Outcome) B->E Phenotypic F Execute Preclinical /Clinical Study C->F D->F E->F G Quantitative Data Acquisition F->G H Data Analysis: - % Occupancy - % Change in NTs - Behavioral Score G->H I Target Engagement Validated? H->I J Proceed to Next Stage I->J Yes K Re-evaluate Compound or Hypothesis I->K No

Caption: A logical workflow for in vivo target engagement validation.

References

A Comparative Preclinical Analysis of Adoprazine Hydrochloride and Other Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive preclinical comparison of Adoprazine hydrochloride (SLV313), an investigational atypical antipsychotic, with two established drugs in the same class, Aripiprazole and Cariprazine. This objective analysis is based on publicly available experimental data to inform research and development in the field of neuropsychopharmacology.

Introduction

This compound is a novel compound characterized by its dual activity as a full agonist at the serotonin 5-HT1A receptor and a full antagonist at the dopamine D2 and D3 receptors.[1] This unique pharmacological profile positions it as a potential therapeutic agent for schizophrenia, aiming to address both positive and negative symptoms while potentially offering a favorable side-effect profile.[1] For a comprehensive evaluation, this guide compares its preclinical data with that of Aripiprazole and Cariprazine, two atypical antipsychotics that also exhibit mixed pharmacology at dopamine and serotonin receptors, albeit with partial agonist activity at D2 and D3 receptors.[2][3][4]

In Vitro Pharmacological Profiles

The initial characterization of a drug candidate's mechanism of action relies on in vitro assays that determine its binding affinity and functional activity at various receptors. The following tables summarize the available data for Adoprazine, Aripiprazole, and Cariprazine at key receptors implicated in the treatment of psychosis.

Receptor Binding Affinity (Ki, nM)
ReceptorAdoprazine (SLV313)AripiprazoleCariprazine
Dopamine D2High Affinity[1]0.34 - 0.95[2][5]0.49 - 0.71[6]
Dopamine D3High Affinity[1]0.8 - 5.4[2]0.085 - 0.3[6]
Serotonin 5-HT1AHigh Affinity[1]1.65 - 4.2[2][7]1.4 - 2.6[6]
Serotonin 5-HT2AWeak Affinity[1]3.4 - 8.7[2][7]18.8[6]
Serotonin 5-HT2BHigh Affinity[1]0.4[2]0.58 - 1.1[6]

Note: "High Affinity" for Adoprazine indicates that while specific Ki values were not consistently found in the public domain, the literature describes it as having high affinity for these receptors.[1]

Functional Activity
ReceptorAdoprazine (SLV313)AripiprazoleCariprazine
Dopamine D2Full Antagonist (pA2 = 9.3)[1]Partial Agonist[2][5]Partial Agonist[3][4]
Dopamine D3Full Antagonist (pA2 = 8.9)[1]Partial Agonist[2]Partial Agonist[3][4]
Serotonin 5-HT1AFull Agonist (pEC50 = 9.0)[1]Partial Agonist[2][7]Partial Agonist[4]

In Vivo Preclinical Efficacy

The antipsychotic potential of these compounds was evaluated in established animal models of schizophrenia. These models aim to replicate certain behavioral abnormalities observed in patients and are predictive of clinical efficacy.

Conditioned Avoidance Response (CAR)

The CAR test is a classic predictive model for antipsychotic activity, where the drug's ability to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus is measured.

CompoundSpeciesRoute of AdministrationED50
Adoprazine (SLV313)Ratp.o.Not explicitly reported, but antagonized apomorphine-induced climbing[1]
AripiprazoleRati.p.Effective at 1-30 mg/kg in reducing locomotor activity induced by dopamine agonists[8]
CariprazineRats.c.0.8 mg/kg[3]
Amphetamine-Induced Hyperactivity

This model assesses the ability of a compound to counteract the excessive locomotor activity induced by the psychostimulant amphetamine, which is thought to mimic the hyperdopaminergic state associated with psychosis.

CompoundSpeciesRoute of AdministrationED50
Adoprazine (SLV313)RatNot specifiedNot explicitly reported, but reduced hyperlocomotion[1]
AripiprazoleRati.p.Effectively reduced amphetamine-induced locomotor activity at 1-30 mg/kg[8]
CariprazineRats.c.0.1 mg/kg[3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and comparison of preclinical data.

Receptor Binding Assays

Objective: To determine the affinity of the test compounds for specific neurotransmitter receptors.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) recombinantly expressing the human receptor of interest or from specific brain regions of rodents.

  • Incubation: The prepared membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the unlabeled test compound.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

Conditioned Avoidance Response (CAR) in Rats

Objective: To assess the potential antipsychotic efficacy of a compound.

Apparatus: A shuttle box with two compartments separated by a door or opening. The floor of the box is typically a grid capable of delivering a mild electric footshock.

Procedure:

  • Acquisition Training: A rat is placed in the shuttle box. A conditioned stimulus (CS), such as a light or a tone, is presented for a short period (e.g., 10 seconds), followed by the presentation of an unconditioned stimulus (US), a mild footshock, through the grid floor. The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the rat does not move during the CS, it can escape the shock by moving to the other compartment after the shock has started (an escape response). This training is repeated for a set number of trials over several days until the animals reach a stable performance of avoidance.

  • Drug Testing: Once the avoidance response is acquired, the animals are treated with the test compound or vehicle at various doses before being placed in the shuttle box. The number of avoidance and escape responses is recorded. A compound is considered to have antipsychotic-like activity if it selectively reduces the number of avoidance responses without significantly affecting the number of escape responses, indicating that the effect is not due to general motor impairment.

Amphetamine-Induced Hyperactivity in Rats

Objective: To evaluate the ability of a compound to antagonize dopamine-mediated hyperlocomotion.

Apparatus: An open-field arena equipped with automated photobeam detectors or a video tracking system to measure locomotor activity (e.g., distance traveled, rearing frequency).

Procedure:

  • Habituation: Rats are individually placed in the open-field arena for a period (e.g., 30-60 minutes) to allow them to acclimate to the new environment.

  • Drug Administration: Animals are pre-treated with the test compound or vehicle. After a specific time, they are administered d-amphetamine (typically 1-2 mg/kg, s.c. or i.p.) to induce hyperactivity.

  • Data Collection: Locomotor activity is recorded for a set duration (e.g., 60-90 minutes) immediately following the amphetamine injection.

  • Data Analysis: The locomotor activity data is analyzed to determine if the test compound significantly reduces the hyperactivity induced by amphetamine compared to the vehicle-treated group. The dose that produces a 50% reduction in the amphetamine effect (ED50) can be calculated.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 Adoprazine Mechanism of Action Adoprazine Adoprazine 5-HT1A_Receptor 5-HT1A Receptor Adoprazine->5-HT1A_Receptor Full Agonist D2_Receptor D2 Receptor Adoprazine->D2_Receptor Full Antagonist D3_Receptor D3 Receptor Adoprazine->D3_Receptor Full Antagonist Adenylyl_Cyclase Adenylyl Cyclase 5-HT1A_Receptor->Adenylyl_Cyclase Inhibits Dopaminergic_Signaling Dopaminergic Signaling D2_Receptor->Dopaminergic_Signaling Blocks D3_Receptor->Dopaminergic_Signaling Blocks cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition

Caption: Adoprazine's dual action on serotonin and dopamine pathways.

G cluster_1 Conditioned Avoidance Response Workflow Training Acquisition Training (CS-US Pairing) Drug_Admin Drug/Vehicle Administration Training->Drug_Admin Testing CAR Testing (CS Presentation) Drug_Admin->Testing Data_Analysis Data Analysis (Avoidance vs. Escape) Testing->Data_Analysis Efficacy Antipsychotic-like Efficacy? Data_Analysis->Efficacy

Caption: Workflow for the Conditioned Avoidance Response experiment.

Conclusion

This comparative guide synthesizes available preclinical data for this compound and contrasts it with Aripiprazole and Cariprazine. Adoprazine exhibits a distinct in vitro profile as a full 5-HT1A agonist and full D2/D3 antagonist. In contrast, Aripiprazole and Cariprazine act as partial agonists at D2 and D3 receptors. While in vivo data for Adoprazine is less detailed in the public domain, initial findings suggested antipsychotic potential. The discontinuation of Adoprazine's development highlights the challenges in translating promising preclinical profiles into clinically effective therapeutics.[9] This guide serves as a valuable resource for researchers in the field, providing a structured overview of the preclinical characteristics of these compounds and the methodologies used for their evaluation.

References

A Comparative Analysis of Novel Antipsychotic Candidates Against Established Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antipsychotic drug development is undergoing a significant transformation. For decades, the primary therapeutic strategy has centered on the antagonism of dopamine D2 receptors. While effective for many patients, this approach is often accompanied by significant side effects and limited efficacy against the negative and cognitive symptoms of schizophrenia. This guide provides a comparative benchmark of several novel antipsychotic candidates with distinct mechanisms of action against established second-generation antipsychotics.

Due to a lack of publicly available data for Adoprazine hydrochloride, this guide utilizes well-established atypical antipsychotics—Risperidone, Olanzapine, and Aripiprazole—as a benchmark for a more relevant and informative comparison. These drugs represent the standard of care that new therapeutic agents aim to improve upon.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the receptor binding profiles and clinical efficacy of the benchmark antipsychotics and a selection of novel candidates.

Table 1: Receptor Binding Affinity (Ki, nM) of Antipsychotic Agents

A lower Ki value indicates a higher binding affinity.

ReceptorRisperidoneOlanzapineAripiprazoleUlotarontXanomelineBrilaroxazineF17464
Dopamine D2 3.13 - 3.2[1][2]11 - 310.34[3][4]>10,000[5]No affinityHigh (≤6)[6]6.5 - 12.1[7]
Dopamine D3 9[8]11 - 31High>10,000No affinityHigh (≤6)[6]0.17[7][9]
Serotonin 5-HT1A 420[1]>10001.65[3]280 (agonist)[5]>120High (≤6)[6]0.16[7][9]
Serotonin 5-HT2A 0.16 - 0.2[1][2]48.7[3]>10,000[5]>120High (≤6)[6]-
Serotonin 5-HT7 -5High30 (weak agonist)[5]-High (≤6)[6]-
Muscarinic M1 >10,000[1]73>1000-High (agonist)No significant affinity-
Muscarinic M4 >10,000[1]32>1000-High (agonist)No significant affinity-
TAAR1 ---140 (full agonist)[5]---

Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9] Note that assay conditions can vary between studies.

Table 2: Clinical Efficacy in Schizophrenia (Placebo-Controlled Trials)

Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.

DrugDose(s)Study DurationMean Change from Baseline (Drug)Mean Change from Baseline (Placebo)Placebo-Adjusted Difference
Risperidone 2-16 mg/day8 weeksSignificant Improvement[10][11]Less ImprovementFavors Risperidone[10][11]
Olanzapine 10 mg/day6 weeksSignificant Improvement[12]Less ImprovementFavors Olanzapine[12]
Aripiprazole 10-30 mg/day6 weeksSignificant Improvement[13]Less ImprovementFavors Aripiprazole[13]
Ulotaront 50-100 mg/day6 weeks-16.4 to -19.6[14]-14.3 to -19.3[14]Not Statistically Significant
Xanomeline-Trospium Flexible5 weeks-20.6[9]-12.2[9]-8.4
Brilaroxazine 50 mg/day4 weeks-23.9-13.8-10.1
F17464 40 mg/day6 weeks-13.5-7.8-5.7

Clinical trial results can be influenced by various factors including patient population and study design.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of antipsychotic candidates.

Radioligand Binding Assay

Objective: To determine the affinity of a test compound for various neurotransmitter receptors.

Methodology:

  • Tissue/Cell Preparation: Membranes are prepared from brain tissue (e.g., rat striatum for dopamine receptors) or cultured cells expressing the specific human recombinant receptor of interest.

  • Radioligand Incubation: The membranes are incubated with a specific radioligand (a radioactive molecule that is known to bind to the target receptor) at a fixed concentration.

  • Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound.

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membranes is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Conditioned Avoidance Response (CAR) in Rodents

Objective: To assess the antipsychotic-like activity of a compound by measuring its ability to suppress a learned avoidance response without producing general motor impairment.

Methodology:

  • Apparatus: A shuttle box with two compartments separated by a partition with an opening. The floor of the box is a grid that can deliver a mild electric shock.

  • Training: A neutral conditioned stimulus (CS), such as a light or a tone, is presented for a short duration (e.g., 10 seconds), followed by an unconditioned stimulus (US), a mild foot shock, delivered through the grid floor. The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If it fails to do so, it can escape the shock by moving to the other compartment after the shock has started (escape response). This is repeated over several trials until the animal consistently performs the avoidance response.

  • Drug Administration: The trained animals are administered the test compound or a vehicle (placebo).

  • Testing: After a set pre-treatment time, the animals are placed back in the shuttle box and subjected to a series of trials with the CS and US. The number of avoidance responses and escape failures are recorded.

  • Interpretation: A compound with potential antipsychotic activity will significantly reduce the number of avoidance responses without significantly increasing the number of escape failures, indicating a specific effect on the conditioned behavior rather than sedation or motor impairment.

Positive and Negative Syndrome Scale (PANSS)

Objective: To assess the severity of positive, negative, and general psychopathology symptoms in patients with schizophrenia.

Methodology:

  • Structure: The PANSS is a 30-item scale administered by a trained clinician through a semi-structured interview with the patient and by observing the patient's behavior.[16]

  • Subscales: The 30 items are grouped into three subscales:

    • Positive Scale (7 items): Measures symptoms such as delusions, conceptual disorganization, and hallucinatory behavior.

    • Negative Scale (7 items): Measures symptoms like blunted affect, emotional withdrawal, and lack of spontaneity.

    • General Psychopathology Scale (16 items): Assesses a range of other symptoms including anxiety, depression, and impaired judgment.

  • Rating: Each item is rated on a 7-point scale, from 1 (absent) to 7 (extreme).[16]

  • Scoring: The scores for each subscale are summed to provide a quantitative measure of the different symptom domains. The total PANSS score is the sum of all 30 item scores.

  • Application in Clinical Trials: The change in the PANSS total score from baseline to the end of the treatment period is a standard primary efficacy endpoint in clinical trials for antipsychotic drugs.[17]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of a benchmark antipsychotic and a typical workflow for antipsychotic drug evaluation.

cluster_0 Risperidone's Primary Signaling Risperidone Risperidone D2 Dopamine D2 Receptor Risperidone->D2 Antagonism HT2A Serotonin 5-HT2A Receptor Risperidone->HT2A Antagonism A1 Alpha-1 Adrenergic Receptor Risperidone->A1 Antagonism H1 Histamine H1 Receptor Risperidone->H1 Antagonism Antipsychotic_Effect Antipsychotic_Effect D2->Antipsychotic_Effect Reduces Positive Symptoms EPS_Reduction EPS_Reduction HT2A->EPS_Reduction Reduces Extrapyramidal Symptoms Side_Effects_A1 Side_Effects_A1 A1->Side_Effects_A1 Orthostatic Hypotension Side_Effects_H1 Side_Effects_H1 H1->Side_Effects_H1 Sedation, Weight Gain

Caption: Simplified signaling pathway of Risperidone.

cluster_1 Antipsychotic Drug Evaluation Workflow cluster_preclinical Preclinical Details cluster_clinical Clinical Details Discovery Compound Discovery & Synthesis Preclinical Preclinical Testing Discovery->Preclinical In vitro & In vivo models Phase1 Phase I Clinical Trial Preclinical->Phase1 Safety & Tolerability in Healthy Volunteers Binding Receptor Binding Assays Preclinical->Binding Behavioral Behavioral Models (e.g., CAR) Preclinical->Behavioral Phase2 Phase II Clinical Trial Phase1->Phase2 Efficacy & Dose Ranging in Patients Phase3 Phase III Clinical Trial Phase2->Phase3 Large-scale Efficacy & Safety PANSS PANSS Assessment Phase2->PANSS Approval Regulatory Approval Phase3->Approval Submission of Data Safety Safety Monitoring Phase3->Safety

Caption: General experimental workflow for antipsychotic drug evaluation.

References

Safety Operating Guide

Proper Disposal of Dopamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Information regarding a substance specifically named "adoprazine hydrochloride" could not be located. The following procedures are provided for dopamine hydrochloride , a similarly named compound for which safety and disposal information is available. It is crucial to verify the exact identity of your chemical waste before proceeding with any disposal protocol.

This guide provides essential safety and logistical information for the proper disposal of dopamine hydrochloride, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

I. Immediate Safety and Hazard Information

Dopamine hydrochloride is a chemical that requires careful handling. Key hazards include:

  • Health Hazards: May be harmful if swallowed[1] and may cause an allergic skin reaction. It is not classified as a carcinogen by IARC, NTP, or OSHA.

  • Physical Hazards: It is a powder solid that is sensitive to light.[1]

  • Environmental Hazards: While some sources state it contains no substances known to be hazardous to the environment[1], it is best practice to prevent its release into the environment.[2] Do not empty into drains.[2][3]

In case of exposure, follow these first-aid measures:

  • After inhalation: Move to fresh air.

  • In case of skin contact: Wash off immediately with soap and plenty of water.[1] If skin irritation or a rash occurs, seek medical advice.

  • In case of eye contact: Rinse with plenty of water.

  • If swallowed: Do NOT induce vomiting. Drink plenty of water, and if possible, milk afterwards. Seek immediate medical attention.[1]

II. Quantitative Data for Dopamine Hydrochloride

PropertyValueSource
Molecular FormulaC8H11NO2 · HCl[1]
Molecular Weight189.64 g/mol [1]
Melting Point241 - 243 °C[1]
Acute Oral Toxicity (LD50, Rat)1,870 mg/kg[4]

III. Step-by-Step Disposal Protocol

The primary recommendation for the disposal of dopamine hydrochloride is to use an approved waste disposal plant.[1][5]

Step 1: Personal Protective Equipment (PPE)

Before handling dopamine hydrochloride waste, ensure you are wearing appropriate PPE:

  • Protective gloves (Nitrile rubber is a suitable option)[1]

  • Safety glasses or goggles

  • Lab coat or long-sleeved clothing[1]

Step 2: Waste Collection and Storage

  • Collect waste dopamine hydrochloride in a designated, properly labeled, and sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

Step 3: Preparing for Disposal

  • For small spills: Sweep up the solid material and place it into a suitable container for disposal.[3] Avoid generating dust.[2]

  • For larger quantities or expired material: Contact a licensed professional waste disposal service.[4]

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 4: Final Disposal

  • The recommended method of disposal is through a licensed professional waste disposal service, which will typically involve incineration.[4] One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Dispose of contaminated packaging in the same manner as the unused product.[4]

Step 5: Documentation

  • Maintain accurate records of the waste, including the quantity and date of disposal, in accordance with your institution's policies and local regulations.

IV. Experimental Workflow and Disposal Pathway

The following diagrams illustrate the decision-making process for handling dopamine hydrochloride waste.

start Dopamine Hydrochloride Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Type ppe->assess spill Small Spill assess->spill Solid Residue bulk Bulk/Expired Material assess->bulk Unused/Expired collect_spill Sweep up solid. Avoid creating dust. spill->collect_spill collect_bulk Package in a labeled, sealed container. bulk->collect_bulk storage Store in a cool, dry, well-ventilated area. collect_spill->storage collect_bulk->storage contact_ehs Contact Licensed Waste Disposal Service / EHS storage->contact_ehs incineration Incineration at an approved facility contact_ehs->incineration document Document Disposal incineration->document

References

Personal protective equipment for handling Adoprazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Adoprazine hydrochloride has been identified as a compound primarily for research purposes, with limited publicly available data on safety and handling. The following guidance is based on general principles for handling potent pharmaceutical compounds and may be supplemented by information on structurally related chemicals. Researchers must conduct a thorough risk assessment before handling this substance.

Personal Protective Equipment (PPE)

When handling this compound, especially in powder form, a comprehensive PPE strategy is crucial to minimize exposure. The required level of protection may vary based on the quantity of the substance being handled and the specific procedures being performed.

Recommended PPE for Handling this compound:

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double gloving recommended for handling significant quantities)Prevents direct skin contact. Double gloving provides an extra layer of protection against potential contamination.
Eye Protection Chemical safety goggles or a face shieldProtects eyes from splashes or airborne particles of the compound.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher)Essential for handling the powder form to prevent inhalation of airborne particles.
Body Protection A disposable gown or lab coatPrevents contamination of personal clothing.

It is imperative to inspect all PPE for integrity before use and to follow proper donning and doffing procedures to avoid cross-contamination.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to ensure the safety of all personnel.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a containment ventilated enclosure.

    • Ensure all necessary PPE is readily available and in good condition.

    • Prepare all equipment and reagents before introducing the compound to the work area.

  • Handling:

    • Wear the appropriate PPE as specified in the table above.

    • Handle the compound in a well-ventilated area to minimize the risk of inhalation.[1][2]

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Use dedicated equipment (spatulas, weighing paper, etc.) for handling the compound to prevent cross-contamination.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Carefully remove and dispose of PPE in designated waste containers.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Designate Area Designate Area Assemble PPE Assemble PPE Designate Area->Assemble PPE Prepare Equipment Prepare Equipment Assemble PPE->Prepare Equipment Don PPE Don PPE Prepare Equipment->Don PPE Handle in Ventilated Area Handle in Ventilated Area Don PPE->Handle in Ventilated Area Use Dedicated Equipment Use Dedicated Equipment Handle in Ventilated Area->Use Dedicated Equipment Decontaminate Surfaces Decontaminate Surfaces Use Dedicated Equipment->Decontaminate Surfaces Dispose of PPE Dispose of PPE Decontaminate Surfaces->Dispose of PPE Wash Hands Wash Hands Dispose of PPE->Wash Hands

Caption: This diagram outlines the key stages for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated PPE Place all used PPE (gloves, gowns, etc.) in a sealed, labeled hazardous waste container for professional disposal.
Contaminated Labware Disposable labware should be placed in the hazardous waste container. Reusable labware must be decontaminated thoroughly before reuse.

Logical Flow for Disposal of this compound Waste

Waste Generated Waste Generated Segregate Waste Segregate Waste Waste Generated->Segregate Waste Unused Compound Unused Compound Segregate Waste->Unused Compound Contaminated PPE Contaminated PPE Segregate Waste->Contaminated PPE Contaminated Labware Contaminated Labware Segregate Waste->Contaminated Labware Hazardous Waste Container Hazardous Waste Container Unused Compound->Hazardous Waste Container Contaminated PPE->Hazardous Waste Container Contaminated Labware->Hazardous Waste Container Professional Disposal Professional Disposal Hazardous Waste Container->Professional Disposal

Caption: This chart illustrates the decision-making process for the proper disposal of waste.

By adhering to these safety and logistical protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adoprazine hydrochloride
Reactant of Route 2
Adoprazine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。